Product packaging for Cefminox(Cat. No.:CAS No. 84305-41-9)

Cefminox

Cat. No.: B1203254
CAS No.: 84305-41-9
M. Wt: 519.6 g/mol
InChI Key: JSDXOWVAHXDYCU-VXSYNFHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefminox is a second-generation cephamycin antibiotic having [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl and 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido side-groups located respectively at positions 3 and 7beta of the cephem nucleus. A broad-spectrum bactericide, it is especially effective against Gram-negative and anaerobic bacteria. It is a cephamycin and a member of tetrazoles. It is a conjugate acid of a this compound(1-).
This compound (INN) is a second generation cephalosporin antibiotic. It is approved for use in Japan.
This compound is a semisynthetic, second-generation, beta-lactamase-stable cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N7O7S3 B1203254 Cefminox CAS No. 84305-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXOWVAHXDYCU-VXSYNFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016174
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84305-41-9
Record name Cefminox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84305-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefminox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefminox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMINOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cefminox on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox is a second-generation, broad-spectrum cephamycin antibiotic known for its bactericidal activity against a wide range of pathogens, particularly Gram-negative and anaerobic bacteria.[1][2][3] Like other β-lactam antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, an essential process for bacterial viability.[1][4] this compound's structure confers stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to this class of antibiotics.[2][4] This guide provides a detailed examination of the molecular interactions, quantitative efficacy, and experimental methodologies used to characterize the effects of this compound on bacterial cell walls.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a complex, cross-linked polymer called peptidoglycan.[4] The final and critical step in the synthesis of this polymer is a transpeptidation reaction that forms peptide cross-links between adjacent glycan chains. This reaction is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4][5]

This compound exerts its bactericidal effect by targeting and inactivating these essential PBP enzymes.[1][2] The mechanism involves the following key steps:

  • Molecular Mimicry : The strained β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine moiety, the natural substrate for PBP transpeptidases.[5][6]

  • Covalent Binding : This structural similarity allows this compound to enter the active site of a PBP. A reactive serine residue within the PBP's active site attacks the carbonyl carbon of the β-lactam ring.[5]

  • Enzyme Inactivation : This nucleophilic attack opens the β-lactam ring and results in the formation of a stable, long-lived covalent acyl-enzyme intermediate.[5][6] This process effectively sequesters the PBP, rendering it inactive.

  • Disruption of Cell Wall Synthesis : The inactivation of multiple PBP molecules prevents the cross-linking of peptidoglycan strands.[2][7]

  • Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to structural failure, cell lysis, and bacterial death.[1][2][4]

cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Result This compound This compound pbp Penicillin-Binding Protein (PBP) This compound->pbp crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes substrate D-Ala-D-Ala Substrate substrate->pbp synthesis Cell Wall Synthesis crosslinking->synthesis weak_wall Weakened Cell Wall synthesis->weak_wall Disruption leads to lysis Cell Lysis & Bacterial Death weak_wall->lysis

Caption: this compound's mechanism of action on bacterial cell wall synthesis.

Quantitative Analysis of this compound Efficacy

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria
Bacterial SpeciesTypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coliGram-Negative0.125 - 16--[3]
Bacteroides fragilisAnaerobe--2.0[8]
Bacteroides thetaiotaomicronAnaerobe--4.0[8]
Clostridioides difficileAnaerobe2 - 4-2.0[3][8]
Fusobacterium spp.Anaerobe--1.0[8]
Peptostreptococcus spp.Anaerobe--2.0[8]
Pseudomonas aeruginosaGram-Negative256--[3]
Overall AnaerobesAnaerobe-1.016.0[8]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data is compiled from multiple studies and represents a general susceptibility profile.

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of a β-lactam antibiotic is highly dependent on its binding affinity for specific PBPs.[9] While comprehensive PBP binding affinity data (IC₅₀ values) for this compound is not extensively detailed in recent literature, data from other second and third-generation cephalosporins provide a valuable comparative framework for understanding its likely targets. A lower IC₅₀ value indicates a higher binding affinity.

Table 2: Representative PBP Binding Affinities (IC₅₀ in µg/mL) of Other Cephalosporins
PBP TargetS. aureus (Ceftaroline)S. pneumoniae (Ceftaroline)E. coli (Cefepime)Primary FunctionReference(s)
PBP 1 0.03--Cell Elongation (Transglycosylase/Transpeptidase)[10]
PBP 1a -0.125 - 0.25-Cell Elongation (Transglycosylase/Transpeptidase)[6][10]
PBP 1b ---Cell Elongation (Transglycosylase/Transpeptidase)[6]
PBP 2 0.02->20-fold lower for CefepimeCell Shape Maintenance (Transpeptidase)[6][10]
PBP 2a (MRSA) 0.1 - 1.0N/AN/AConfers Methicillin Resistance[10]
PBP 2x (S. pneumoniae) N/A0.1 - 1.0N/ASeptum Formation[10]
PBP 3 0.01-≤ 0.5Septum Formation / Cell Division[6][10]

Disclaimer: This table presents data for other cephalosporins to illustrate typical PBP binding profiles and does not represent direct measurements for this compound.

Experimental Protocols

Characterizing the mechanism of action of this compound involves several key experimental procedures. The detailed methodologies for these assays are provided below.

Protocol: Determination of PBP Binding Affinity

This protocol describes a competitive binding assay to determine the concentration of this compound required to inhibit 50% (IC₅₀) of the binding of a labeled penicillin to the PBPs.[5][11]

Methodology:

  • Preparation of Bacterial Membranes:

    • Culture the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic growth phase.

    • Harvest cells via centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

    • Lyse the cells using sonication or a French press to release cellular contents.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

  • Competitive Binding Assay:

    • Incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of unlabeled this compound. This allows this compound to bind to the PBPs.

    • Add a constant, saturating concentration of a labeled β-lactam probe (e.g., fluorescent Bocillin™ FL or radiolabeled Penicillin G) to the mixture. The probe will bind to any PBPs not already occupied by this compound.

    • Incubate to allow the labeled probe to bind.

  • Detection and Quantification:

    • Terminate the binding reaction.

    • Separate the membrane proteins via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the PBP-probe complexes. For fluorescent probes, use a fluorescence imager. For radiolabeled probes, use autoradiography.

    • Quantify the signal intensity of each PBP band using densitometry software. The signal intensity is inversely proportional to the amount of this compound bound.

  • Data Analysis:

    • Plot the percentage of inhibition of labeled probe binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Analysis culture 1. Bacterial Culture (Mid-log phase) lysis 2. Cell Lysis (Sonication) culture->lysis membranes 3. Isolate Membranes (Ultracentrifugation) lysis->membranes incubate_cef 4. Incubate Membranes with this compound dilutions membranes->incubate_cef add_probe 5. Add Labeled Probe (e.g., Bocillin FL) incubate_cef->add_probe sds 6. SDS-PAGE Separation add_probe->sds visualize 7. Visualize Bands (Fluorescence Scan) sds->visualize quantify 8. Quantify Intensity visualize->quantify ic50 9. Calculate IC₅₀ quantify->ic50

Caption: Experimental workflow for determining PBP binding affinity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.[12][13]

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

    • Include a positive control well (medium + bacteria, no antibiotic) and a negative control well (medium only).

  • Inoculum Preparation:

    • Culture the test bacterium overnight.

    • Dilute the overnight culture in fresh medium or saline to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve the final target inoculum density in the wells (typically ~5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Add a fixed volume of the final bacterial inoculum to each well of the microtiter plate (except the negative control).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

cluster_prep Preparation cluster_procedure Procedure cluster_result Result dilutions 1. Prepare this compound Serial Dilutions (96-well plate) inoculate 3. Inoculate Wells with Bacteria dilutions->inoculate inoculum 2. Standardize Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate 4. Incubate Plate (e.g., 16-20h at 37°C) inoculate->incubate read 5. Examine for Growth (Turbidity) incubate->read mic 6. Determine MIC (Lowest concentration with no growth) read->mic

Caption: Experimental workflow for MIC determination via broth microdilution.

References

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Cefminox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox is a second-generation cephamycin antibiotic renowned for its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound and its commonly used sodium salt. Detailed experimental protocols for the characterization and analysis of this compound are presented, along with visualizations of its mechanism of action and a typical analytical workflow. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and application of this important antibiotic.

Chemical Structure and Identification

This compound is a semi-synthetic antibiotic belonging to the cephamycin class, which is characterized by a 7-methoxy group on the cephem nucleus.[1] This structural feature confers stability against β-lactamase enzymes produced by some bacteria.[3]

The chemical structure of this compound consists of a β-lactam ring fused to a dihydrothiazine ring, forming the core 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure. It possesses two key side chains: a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at position 3 and a 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido group at the 7β position.[1]

Table 1: Chemical Identification of this compound and this compound Sodium

IdentifierThis compoundThis compound Sodium
IUPAC Name (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]sodium (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4]
Molecular Formula C₁₆H₂₁N₇O₇S₃[1][2]C₁₆H₂₀N₇NaO₇S₃[4]
Molecular Weight 519.57 g/mol [2]541.55 g/mol [4]
CAS Number 84305-41-9[1][2]75498-96-3 (for sodium salt)[4][5]

Physical and Chemical Properties

The physical and chemical properties of this compound and its sodium salt are crucial for its formulation, storage, and therapeutic application. This compound is typically used in its sodium salt form to enhance its solubility in aqueous solutions for parenteral administration.

Table 2: Physicochemical Properties of this compound and this compound Sodium

PropertyThis compoundThis compound Sodium
Appearance -White to off-white or light-yellow crystalline powder[5][6]
Melting Point -200-220 °C (with decomposition)[6]
Solubility -Freely soluble in water; slightly soluble in ethanol; insoluble in ether[6][7]
pH (1% aq. solution) -5.0 - 7.0[6]
Optical Rotation -[α]²⁰_D: +62° to +72° (0.050 g in 10 mL of water)[5][8]
Storage -Store at -20°C in a tightly closed container, protected from light[5][6][9]

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis.[1][7] This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][10] PBPs are responsible for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][9]

Cefminox_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Bacterial Cytoplasm This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to weakened cell wall PBPs->Peptidoglycan Catalyzes

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Experimental Protocols

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is employed for the identification of this compound Sodium. The method involves comparing the absorption spectrum of a sample solution with that of a reference standard.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of this compound Sodium in water with a concentration of 1 in 50,000 (0.002% w/v).[8]

    • Use water as the blank.

    • Scan the solution over the UV wavelength range (typically 200-400 nm).

    • Separately, prepare a solution of this compound Sodium Reference Standard at the same concentration and obtain its spectrum under the same conditions.

    • The identification is confirmed if the spectrum of the sample solution exhibits similar intensities of absorption at the same wavelengths as the reference spectrum.[8]

Infrared (IR) Spectrophotometry

IR spectroscopy is a powerful technique for the identification of this compound Sodium by analyzing its molecular vibrations. The potassium bromide (KBr) disk method is commonly used for solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

  • Procedure:

    • Thoroughly grind approximately 1-2 mg of this compound Sodium with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

    • Transfer the mixture to a die and press it under high pressure to form a transparent or translucent disk.

    • Place the KBr disk in the sample holder of the FTIR spectrophotometer.

    • Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • The spectrum of the sample should be compared with the reference spectrum of this compound Sodium; both spectra should exhibit similar intensities of absorption at the same wavenumbers for positive identification.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound and its related impurities. A reversed-phase HPLC method is typically employed.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a data acquisition system.

  • Typical Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at a wavelength corresponding to an absorption maximum of this compound (e.g., 254 nm or 270 nm).

    • Injection Volume: 10 - 20 µL.

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound at known concentrations and a solution of the sample to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standards.

HPLC_Workflow start Start prep_mobile Prepare, Filter, and Degas Mobile Phase start->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_samples Prepare Standard and Sample Solutions equilibrate->prep_samples inject Inject Solutions prep_samples->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect analyze Data Analysis: - Identification (Retention Time) - Quantification (Peak Area) detect->analyze end End analyze->end

Caption: A typical experimental workflow for the analysis of this compound by HPLC.

Microbial Assay (Cylinder-Plate Method)

This method determines the potency of an antibiotic by measuring the zone of inhibition of microbial growth.

  • Materials:

    • Petri dishes (100 mm x 20 mm).

    • Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height).

    • Culture medium (e.g., Antibiotic Assay Medium).

    • Test microorganism susceptible to this compound.

    • This compound Sodium Reference Standard.

  • Procedure:

    • Prepare a base layer of agar (B569324) in Petri dishes and allow it to solidify.

    • Prepare a seeded agar layer containing a standardized inoculum of the test microorganism and pour it over the base layer.

    • Once the seeded layer has solidified, place 4-6 cylinders on the agar surface at equal distances.

    • Prepare a series of standard solutions of this compound Sodium at known concentrations and a sample solution.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates under appropriate conditions (e.g., 32-35°C).

    • After incubation, measure the diameter of the zones of inhibition around each cylinder.

    • Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.

    • Determine the potency of the sample solution by interpolating its zone diameter on the standard curve.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physical properties, mechanism of action, and key analytical methodologies for this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the experimental protocols provide a foundation for its analysis and characterization in a laboratory setting. The visualizations of its mode of action and a common analytical workflow are intended to facilitate a deeper understanding of this important cephalosporin (B10832234) antibiotic. This compilation of information serves as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis.

References

The Genesis of Cefminox: A Semi-Synthetic Cephamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Synthesis, and Mechanism of a Second-Generation Cephalosporin

Introduction

Cefminox is a second-generation cephamycin antibiotic, a class of β-lactam antibiotics distinguished by the presence of a 7α-methoxy group, which confers significant stability against β-lactamase enzymes.[1] As a semi-synthetic compound, the journey of this compound from a naturally occurring lead to a clinically effective drug is a testament to the power of medicinal chemistry in enhancing the therapeutic properties of natural products. This in-depth technical guide provides a comprehensive overview of the discovery, semi-synthetic origin, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Semi-Synthetic Origin

The development of this compound is rooted in the discovery of cephamycins, which are naturally produced by actinomycetes.[2] The core structure of this compound is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is derived from the fermentation of Acremonium chrysogenum (formerly Cephalosporium acremonium). The semi-synthetic process involves the chemical modification of this natural precursor to introduce specific side chains that enhance its antibacterial spectrum and pharmacokinetic profile.

The synthesis of this compound sodium involves a multi-step process. A key intermediate, 7β-bromoacetamide-7α-methoxy-3-(1-methyl-1H-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid, is reacted with D-cysteine hydrochloride in an aqueous solution. The pH of the reaction is carefully controlled with sodium bicarbonate to facilitate the condensation reaction, yielding this compound.[3] Subsequent purification is typically achieved through chromatography, often using a nonpolar macroporous resin column, followed by recrystallization to obtain the final high-purity product.[3]

Experimental Protocols

Semi-Synthesis of this compound Sodium

The following protocol is a generalized representation based on patented synthesis methodologies.[3]

Step 1: Condensation Reaction

  • Dissolve 7β-bromoacetamide-7α-methoxy-3-(1-methyl-1H-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water.

  • Adjust the pH of the solution to between 6.0 and 7.0 using a 10% aqueous solution of sodium bicarbonate.

  • Cool the reaction mixture to a temperature between -5°C and 0°C and stir for 1.5 to 3 hours.

  • Allow the reaction mixture to warm to a temperature between 0°C and 5°C and continue stirring for an additional 1.5 to 2.5 hours.

Step 2: Purification

  • Load the reaction mixture onto a nonpolar macroporous resin X5 chromatography column.

  • Elute the column with water.

  • Collect the eluent containing the this compound sodium.

  • Concentrate the eluent under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Filter the solution to collect the solid this compound sodium.

  • Wash the solid with an ethanol-water solution or anhydrous ethanol.

  • Dry the final product under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of this compound sodium in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data

In Vitro Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

BacteriumMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus-81.5%
Escherichia coli-98.4%
Haemophilus influenzae-98.6%
Pseudomonas aeruginosa-38.8%
Bacteroides fragilis--
Pharmacokinetic Parameters of this compound in Humans

The pharmacokinetic profile of this compound has been evaluated in human clinical studies. The following table summarizes key parameters after intravenous administration.

ParameterValue
Peak Serum Concentration (Cmax)190.8 µg/mL (1 g IV)[5]
Half-life (t1/2)~1 hour[6]
Volume of Distribution (Vd)0.270 L/kg[7]
Plasma Clearance254 mL/min[6]
Urinary Excretion (24h)~70-75%[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[2][8] Like other β-lactam antibiotics, this compound targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation reaction catalyzed by PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[8] The affinity of this compound for various PBPs determines its spectrum of activity.

Currently, there is limited information available in the public domain regarding the specific effects of this compound on bacterial signaling pathways beyond the direct consequences of cell wall damage. The bactericidal activity is primarily attributed to the disruption of cell wall integrity.

Visualizations

G cluster_synthesis Semi-Synthesis of this compound A 7-Bromoacetamide-7-methoxy-cephalosporanic acid derivative C Condensation Reaction (aq. NaHCO3, -5°C to 5°C) A->C B D-Cysteine Hydrochloride B->C D Crude this compound Sodium C->D E Purification (Macroporous Resin Chromatography) D->E F Pure this compound Sodium E->F G Recrystallization F->G H Final Product (this compound Sodium) G->H

Caption: Semi-synthetic workflow of this compound.

G cluster_mic MIC Determination Workflow A Prepare this compound Stock Solution B Serial Dilution in 96-well plate A->B D Inoculate wells (5x10^5 CFU/mL) B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate (35°C, 16-20h) D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination.

G cluster_moa Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis (Transpeptidation) PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of leads to

Caption: Signaling pathway of this compound's bactericidal action.

References

An In-Depth Technical Guide to the Antibacterial Spectrum of Cefminox Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox is a second-generation cephamycin antibiotic distinguished by its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, including many anaerobic species. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high affinity for essential penicillin-binding proteins (PBPs). A key characteristic of this compound is its notable stability in the presence of various β-lactamases, which contributes to its efficacy against otherwise resistant strains. This guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant Gram-negative pathogens, details the standardized experimental protocols for determining its antibacterial spectrum, and visually elucidates its mechanism of action and relevant experimental workflows.

Introduction

This compound is a parenteral cephamycin antibiotic with a robust profile against a wide array of bacterial pathogens.[1][2] As a member of the cephamycin class, it possesses a 7α-methoxy group, which confers significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance in Gram-negative bacteria.[3] This structural feature allows this compound to maintain its activity against strains that are resistant to other β-lactam antibiotics.[4] Its primary therapeutic application lies in the treatment of various infections, including those of the respiratory and urinary tracts, as well as intra-abdominal infections where anaerobic bacteria are often implicated.[5][6] This technical guide aims to provide an in-depth analysis of the antibacterial spectrum of this compound against Gram-negative bacteria, supported by quantitative data, detailed methodologies, and visual representations of its molecular interactions and experimental evaluation.

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound against Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against a selection of clinically relevant Gram-negative bacteria.

Gram-Negative BacteriaNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli2110.125 - 161>128[1][7][8]
Klebsiella spp.207-1>128[7][8]
Pseudomonas aeruginosa153256>128>128[1][7][8]
Acinetobacter spp.354-64>128[7][8]

Note: Data is primarily sourced from a prospective study conducted in South India.[7][8] Interpretive criteria for this compound were not available in this study. The high MIC90 values for some species suggest the presence of resistant isolates in the studied population.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to and subsequent inactivation of penicillin-binding proteins (PBPs). PBPs are essential enzymes located on the inner membrane of the bacterial cell wall that catalyze the final steps of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the cell.[9][10]

By inactivating PBPs, this compound inhibits the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[9][10] The affinity of this compound for specific PBPs can influence its spectrum of activity and the morphological changes induced in the bacteria.

Cefminox_Mechanism_of_Action This compound Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Figure 1. this compound Mechanism of Action

Stability Against β-Lactamases

A significant attribute of this compound is its stability against a variety of β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. This stability is largely attributed to the presence of a 7α-methoxy group in its cephamycin structure. This compound has demonstrated stability against β-lactamases produced by Bacteroides fragilis and has shown activity against some extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[11][12] This resistance to enzymatic degradation allows this compound to remain effective against bacterial strains that have acquired resistance to other cephalosporins.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method (based on CLSI guidelines)

This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent and sterilize by filtration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, across the plate, discarding the final 50 µL from the last well. This creates a range of this compound concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture on an appropriate agar (B569324) medium, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Determination_Workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Plates with Bacterial Suspension B->D C Standardize Bacterial Inoculum C->D E Incubate Plates (16-20 hours at 35°C) D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Figure 2. Workflow for MIC Determination by Broth Microdilution

Conclusion

This compound remains a relevant therapeutic option due to its broad-spectrum activity against Gram-negative bacteria, including anaerobes, and its inherent stability against many β-lactamases. The quantitative data presented in this guide, while highlighting its general efficacy, also underscore the importance of ongoing surveillance of antimicrobial susceptibility to guide clinical use effectively. The detailed methodologies provided serve as a foundation for consistent and reproducible research into the antibacterial properties of this compound and other antimicrobial agents. Further studies are warranted to expand the global surveillance data for this compound and to further elucidate its interactions with the evolving landscape of bacterial resistance mechanisms.

References

Cefminox Sodium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Antimicrobial Activity and Novel Research Applications

Abstract

Cefminox sodium is a second-generation cephamycin antibiotic distinguished by its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria. Its stability against β-lactamases contributes to its efficacy in treating a variety of infections. Beyond its established role as an antimicrobial agent, recent research has unveiled novel pharmacological activities, including its function as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ), leading to the inhibition of the Akt/mTOR signaling pathway. This technical guide provides a comprehensive overview of this compound sodium, detailing its chemical properties, mechanism of action, pharmacokinetic profile, and diverse research applications. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound sodium, a semi-synthetic cephamycin, has been a reliable component in the clinical management of bacterial infections for many years.[1] Its robust activity against a wide range of pathogens has made it a valuable therapeutic option. The primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[2] This is achieved through binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2] The disruption of this process leads to a compromised cell wall and subsequent bacterial lysis.[2]

Recent investigations have expanded the known biological functions of this compound sodium beyond its antibacterial properties. Notably, it has been identified as a dual agonist for the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). This dual agonism has been shown to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These findings have opened new avenues for this compound sodium in research areas such as pulmonary arterial hypertension and metabolic disorders.

This guide aims to provide a detailed technical resource on this compound sodium, consolidating its established antimicrobial characteristics with its emerging research applications.

Chemical and Physical Properties

This compound sodium is the sodium salt of this compound. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name Sodium (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Molecular Formula C₁₆H₂₀N₇NaO₇S₃
Molecular Weight 541.56 g/mol
Appearance White to pale yellowish-white crystalline powder
Solubility Freely soluble in water, sparingly soluble in methanol, and practically insoluble in ethanol (B145695) and ether.
pH (1% aqueous solution) 5.0 - 7.0

Mechanism of Action

Antimicrobial Activity

The bactericidal effect of this compound sodium is primarily due to the inhibition of bacterial cell wall synthesis. The process can be broken down into the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound sodium binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[2]

  • Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. By inhibiting PBPs, this compound sodium disrupts this process.[2]

  • Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

A key feature of this compound sodium is its stability in the presence of β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics. This stability broadens its spectrum of activity to include β-lactamase-producing strains.

Modulation of Cellular Signaling Pathways

Recent research has identified a novel mechanism of action for this compound sodium, independent of its antimicrobial properties. It acts as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). This dual agonism initiates a signaling cascade that results in the inhibition of the Akt/mTOR pathway.

The key steps in this pathway are:

  • IP and PPARγ Agonism: this compound sodium binds to and activates both IP and PPARγ receptors.

  • Downstream Effects: Activation of these receptors leads to the upregulation of cyclic AMP (cAMP) production and PTEN (Phosphatase and Tensin homolog) expression.

  • Inhibition of Akt/mTOR Signaling: Increased PTEN expression inhibits the PI3K/Akt pathway, which in turn downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling. This pathway is a central regulator of cell growth, proliferation, and survival.

Research Applications and Experimental Protocols

This compound sodium is utilized in a variety of research settings, from fundamental microbiology to preclinical drug discovery.

In Vitro Antimicrobial Susceptibility Testing

A primary research application of this compound sodium is in determining its efficacy against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a key quantitative measure.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Sodium against Various Bacterial Strains

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli0.125 - 16
Klebsiella pneumoniae≤0.06 - 128
Proteus mirabilis≤0.25 - 32
Haemophilus influenzae≤0.06 - 2
Staphylococcus aureus (Methicillin-susceptible)0.5 - 32
Bacteroides fragilis0.25 - 64
Clostridioides difficile2 - 4[3]
Pseudomonas aeruginosa256[3]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Sodium Dilutions:

    • Prepare a stock solution of this compound sodium in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound sodium dilutions.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound sodium that completely inhibits visible growth.

In Vivo Models of Bacterial Infection

Animal models are crucial for evaluating the in vivo efficacy of this compound sodium.

Experimental Protocol: Murine Peritonitis Model

  • Animal Model:

    • Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Infection:

    • Prepare a standardized inoculum of the pathogenic bacteria (e.g., E. coli) in a solution containing a sterile mucin to enhance virulence.

    • Inject the bacterial suspension intraperitoneally (IP) to induce peritonitis.

  • Treatment:

    • Administer this compound sodium at various dosages via a clinically relevant route (e.g., subcutaneous or intravenous) at specific time points post-infection.

    • Include a control group receiving a vehicle.

  • Evaluation of Efficacy:

    • Monitor the survival of the animals over a set period (e.g., 7 days).

    • At specific time points, euthanize subgroups of animals to determine the bacterial load in the peritoneal fluid and blood through colony counting.

    • Analyze inflammatory markers in serum or peritoneal fluid (e.g., cytokines).

Investigation of a Novel Signaling Pathway

The discovery of this compound sodium's effect on the Akt/mTOR pathway has spurred research into its potential therapeutic applications beyond infectious diseases.

Experimental Protocol: In Vitro Analysis of Akt/mTOR Signaling in Pulmonary Artery Smooth Muscle Cells (PASMCs)

  • Cell Culture:

    • Culture primary human or rat PASMCs in an appropriate growth medium.

    • Induce a disease-relevant phenotype, such as hypoxia-induced proliferation, by culturing the cells in a low-oxygen environment (e.g., 1-3% O₂).

  • Treatment:

    • Treat the PASMCs with varying concentrations of this compound sodium for a specified duration (e.g., 24-48 hours).

  • Western Blot Analysis:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, PTEN).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the protein bands to determine the effect of this compound sodium on protein expression and phosphorylation.

  • Cell Proliferation Assay:

    • Seed PASMCs in a 96-well plate and treat with this compound sodium.

    • Assess cell proliferation using a standard method such as the MTT or BrdU assay.

Clinical Research and Efficacy

Clinical trials have demonstrated the efficacy of this compound sodium in treating a range of bacterial infections.

Table 2: Clinical Efficacy of this compound Sodium in Various Infections

Type of InfectionNumber of Patients (n)Clinical Efficacy Rate (%)
Respiratory Tract Infections52582.3
Biliary Tract Infections8785.7
Urinary Tract Infections50966.4
Gynecological Infections12692.1
Peritonitis8488.1
Overall 1560 74.9

Data from an open trial with patients treated with 1g of this compound twice a day in adults or 20-30 mg/kg three to four times a day in children for up to 14 days.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of this compound Sodium's Antibacterial Action

G cluster_bacterium Bacterial Cell This compound This compound Sodium PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Essential for CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: this compound sodium's antibacterial mechanism of action.

This compound Sodium's Modulation of the Akt/mTOR Signaling Pathway

G This compound This compound Sodium IP_PPAR IP & PPARγ Receptors This compound->IP_PPAR Activates PTEN PTEN (Upregulation) IP_PPAR->PTEN PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Pro Cell Growth & Proliferation mTOR->Cell_Pro Promotes

Caption: this compound sodium's inhibition of the Akt/mTOR pathway.

Experimental Workflow for In Vitro Evaluation

G cluster_workflow In Vitro Evaluation Workflow start Start: Bacterial Strain Selection protocol Broth Microdilution Protocol start->protocol Implement incubation Incubation (16-20h at 37°C) protocol->incubation mic_det MIC Determination (Visual Inspection) incubation->mic_det data_analysis Data Analysis & Reporting mic_det->data_analysis end End: Efficacy Determined data_analysis->end

Caption: A typical workflow for in vitro antimicrobial susceptibility testing.

Conclusion

This compound sodium remains a clinically relevant antibiotic with a well-established safety and efficacy profile. Its broad spectrum of activity, particularly against challenging Gram-negative and anaerobic pathogens, ensures its continued importance in the management of bacterial infections. The recent elucidation of its role as a dual IP and PPARγ agonist and subsequent inhibitor of the Akt/mTOR signaling pathway has unveiled exciting new possibilities for its application in non-communicable diseases. This guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the multifaceted nature of this compound sodium and paving the way for future investigations into its full therapeutic potential. Further research is warranted to fully explore the clinical implications of its novel signaling pathway modulation.

References

Cefminox: A Second-Generation Cephamycin Antibiotic - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cefminox is a second-generation cephamycin antibiotic distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its stability against β-lactamases confers a significant advantage in treating infections caused by resistant organisms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical applications. Furthermore, this guide presents detailed experimental protocols for the evaluation of its antimicrobial activity and illustrates key signaling pathways influenced by this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

This compound is a semi-synthetic cephamycin antibiotic, classified as a second-generation cephalosporin.[1][2] Cephamycins are a subclass of β-lactam antibiotics characterized by the presence of a 7α-methoxy group, which confers remarkable stability against β-lactamase enzymes produced by many resistant bacteria.[3] This structural feature allows this compound to maintain its efficacy against a broader range of pathogens compared to other cephalosporins that are susceptible to enzymatic degradation.[3] Clinically, this compound has been utilized for the treatment of various infections, including those of the respiratory tract, urinary tract, and intra-abdominal infections.[4]

Mechanism of Action

The primary antibacterial mechanism of this compound involves the inhibition of bacterial cell wall synthesis.[5] This action is achieved through the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound actively binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5] PBPs are essential enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis.[5]

  • Inhibition of Peptidoglycan Cross-linking: By forming a stable acyl-enzyme complex with the PBPs, this compound blocks the cross-linking of peptidoglycan chains.[5]

  • Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[5]

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of bactericidal activity against a variety of pathogens. It is particularly effective against Gram-negative bacteria and anaerobic organisms.[1] The in vitro activity of this compound against a range of clinically relevant bacteria is summarized in the table below, with data presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus1.612.5
Streptococcus pneumoniae≤0.10.2
Streptococcus pyogenes≤0.1≤0.1
Gram-Negative Aerobes
Escherichia coli0.20.8
Haemophilus influenzae≤0.1≤0.1
Klebsiella pneumoniae0.20.8
Proteus mirabilis0.41.6
Pseudomonas aeruginosa64>128
Anaerobes
Bacteroides fragilis0.83.1
Clostridium perfringens0.83.1

Table 1: In Vitro Antibacterial Activity of this compound (MIC₅₀ and MIC₉₀)

Pharmacokinetics

This compound is administered parenterally, typically via intravenous or intramuscular injection.[3] It exhibits favorable pharmacokinetic properties, including a relatively long half-life, which allows for less frequent dosing. The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.[4]

ParameterHumanRatMouseRabbitDog
Cmax (mg/L) 78.195.5~60~70~80
Tmax (h) 0.50.250.250.50.5
AUC (mg·h/L) 112105~75~90~100
Half-life (h) 1.51.10.55.01.0
Protein Binding (%) 6190-9360-7760-7790-93
Volume of Distribution (L/kg) 0.20----

Table 2: Pharmacokinetic Parameters of this compound in Humans and Animal Models [4][6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution using a 0.22 µm filter.[8]

  • Preparation of Microdilution Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well (1 through 11) with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[8]

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This method is also based on CLSI guidelines and is considered a reference method for MIC determination.[10]

  • Preparation of this compound-Containing Agar Plates: Prepare a series of two-fold dilutions of this compound stock solution. For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton agar (MHA) maintained at 45-50°C.[1] Pour the mixture into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic. Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Preparation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Read Results Read Results (Visual Inspection) Incubation->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Figure 2: General workflow for MIC determination.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[11]

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[11]

In Vivo Efficacy Study: Mouse Peritonitis Model

This model is used to assess the in vivo efficacy of this compound in treating a systemic bacterial infection.[12]

  • Animal Model: Use female BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Induction of Peritonitis: Prepare an inoculum of a clinically relevant bacterial strain (e.g., Escherichia coli) in a 3% hog gastric mucin suspension to a concentration that induces a lethal infection (e.g., 10⁷ CFU/mouse).[13] Inject 0.5 mL of this suspension intraperitoneally (IP) into each mouse.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound subcutaneously or intravenously at various doses. Include a control group that receives a vehicle (e.g., sterile saline).

  • Monitoring: Monitor the mice for signs of illness and survival for a predetermined period (e.g., 7 days).[14]

  • Endpoint Analysis: The primary endpoint is the survival rate at the end of the observation period. The 50% effective dose (ED₅₀) can be calculated. Alternatively, at specific time points, groups of mice can be euthanized to determine the bacterial load in the peritoneal fluid and various organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.[12]

Additional Signaling Pathways

Recent research has revealed that this compound possesses activities beyond its direct antibacterial effects. It has been identified as a dual agonist of the prostacyclin receptor (IP) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This dual agonism leads to the inhibition of the Akt/mTOR signaling pathway and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • PPARγ Agonism and Akt/mTOR Inhibition: As a PPARγ agonist, this compound upregulates the expression of Phosphatase and Tensin Homolog (PTEN).[1] PTEN is a tumor suppressor that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the PI3K/Akt signaling pathway.[15] The inhibition of Akt prevents the activation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[15]

  • Prostacyclin Receptor Agonism and cAMP Production: Activation of the prostacyclin receptor by this compound stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] Increased cAMP levels activate Protein Kinase A (PKA), which has various downstream effects, including vasodilation and inhibition of platelet aggregation.[16]

This compound This compound PPARg PPARγ This compound->PPARg Activates IP_Receptor Prostacyclin Receptor (IP) This compound->IP_Receptor Activates PTEN PTEN PPARg->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Effects Vasodilation, etc. PKA->Cellular_Effects Leads to

Figure 3: Dual agonist signaling pathways of this compound.

Mechanisms of Resistance

Bacterial resistance to this compound, as with other β-lactam antibiotics, can arise through several mechanisms:

  • Enzymatic Degradation: Although this compound is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases can lead to its hydrolysis and inactivation.[17]

  • Alteration of Target Site: Mutations in the genes encoding for penicillin-binding proteins (PBPs) can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[8]

  • Reduced Permeability: In Gram-negative bacteria, alterations in the structure or expression of outer membrane porin channels can restrict the entry of this compound into the periplasmic space, where the PBPs are located.[8]

  • Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching a sufficient intracellular concentration to be effective.[8]

Conclusion

This compound remains a valuable therapeutic agent due to its broad antibacterial spectrum, stability against many β-lactamases, and favorable pharmacokinetic profile. Its primary mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The discovery of its dual agonist activity on the prostacyclin and PPARγ receptors opens new avenues for research into its potential applications beyond its antimicrobial properties. A thorough understanding of its pharmacological properties, as detailed in this guide, is essential for its optimal clinical use and for the development of strategies to combat emerging resistance.

References

Cefminox Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox, a second-generation cephamycin antibiotic, exerts its bactericidal action through the inhibition of bacterial cell wall synthesis. This is achieved by forming a stable covalent bond with the active sites of essential enzymes known as penicillin-binding proteins (PBPs). The affinity of this compound for various PBPs is a critical determinant of its antibacterial spectrum and clinical efficacy. This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs, detailing the underlying mechanisms, experimental protocols for affinity determination, and a comparative analysis of binding data with other relevant β-lactam antibiotics. While extensive quantitative binding data specifically for this compound is not abundant in publicly available literature, this guide establishes a framework for understanding its interaction with PBPs based on established methodologies and data from structurally similar compounds.

Introduction: The Central Role of Penicillin-Binding Proteins

The bacterial cell wall, a rigid structure composed primarily of peptidoglycan, is indispensable for maintaining cellular integrity and resisting osmotic stress. The final and crucial step in peptidoglycan synthesis—the cross-linking of peptide side chains—is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). These enzymes are named for their characteristic covalent interaction with penicillin and other β-lactam antibiotics.

β-lactam antibiotics, including this compound, are structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. This structural mimicry allows them to bind to the active site of PBPs. The nucleophilic attack by a serine residue in the PBP active site on the β-lactam ring of the antibiotic results in the formation of a stable, long-lived acyl-enzyme complex. This effectively inactivates the PBP, halting peptidoglycan cross-linking, which leads to a compromised cell wall, and ultimately, bacterial cell lysis and death.

Bacteria typically possess multiple PBPs, each with distinct physiological roles in processes such as cell elongation, septum formation during cell division, and maintaining cell shape. The specific binding profile of an antibiotic to these various PBPs dictates its antibacterial spectrum and the morphological changes it induces in susceptible bacteria.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of a β-lactam antibiotic for a specific PBP is commonly quantified by its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. A lower IC50 value signifies a higher binding affinity.

Table 1: Comparative PBP Binding Affinities (IC50, µg/mL) of Cephalosporins against Staphylococcus aureus

PBP TargetCefoxitinCeftaroline (MSSA)Ceftaroline (MRSA)
PBP1-≤1≤1
PBP2-≤1≤1
PBP2a--0.01 - 1
PBP3-≤1≤1
PBP4->1>1

Data synthesized from publicly available research.[1][2] Note: Methicillin-resistant S. aureus (MRSA) possesses the unique PBP2a, which has a low affinity for most β-lactams, conferring resistance. Cephalosporins with high affinity for PBP2a are crucial for treating MRSA infections.[1][2]

Table 2: Comparative PBP Binding Affinities (IC50, µg/mL) of Cephalosporins against Escherichia coli

PBP TargetCefoxitinCefepimeCeftobiprole
PBP1a--0.03
PBP1b--0.6
PBP2->20-fold lower than others0.6
PBP3-≤ 0.50.03

Data synthesized from publicly available research.[3][4][5][6]

Table 3: Comparative PBP Binding Affinities (IC50, µg/mL) of Cephalosporins against Pseudomonas aeruginosa

PBP TargetCefepimeCeftazidimeCeftobiprole
PBP1a--0.25
PBP1b--0.5
PBP2>25>253
PBP3<0.0025-0.25
PBP4--2

Data synthesized from publicly available research.[5][6]

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of this compound to PBPs is typically achieved through a competitive binding assay. This method measures the ability of unlabeled this compound to compete with a labeled penicillin derivative (e.g., a fluorescently tagged penicillin like Bocillin™ FL or a radiolabeled penicillin) for binding to PBPs within bacterial membrane preparations.

Preparation of Bacterial Membranes
  • Bacterial Culture: The bacterial strain of interest (e.g., S. aureus, E. coli) is grown in a suitable liquid medium to the mid-logarithmic phase of growth to ensure a high level of PBP expression.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation at a low temperature (e.g., 4°C) to maintain protein integrity.

  • Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer, and the cells are lysed to release their contents. Common methods include sonication or the use of a French press.

  • Membrane Isolation: The cell membrane fraction, which contains the PBPs, is isolated from the cell lysate by ultracentrifugation.

  • Protein Quantification: The total protein concentration of the isolated membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.

Competitive PBP Binding Assay
  • Incubation with Unlabeled this compound: A fixed amount of the bacterial membrane preparation is incubated with increasing concentrations of unlabeled this compound in a series of reaction tubes. A control tube containing no this compound is also prepared.

  • Addition of Labeled Penicillin: Following a pre-incubation period to allow for the binding of this compound to the PBPs, a fixed concentration of a labeled penicillin derivative is added to each tube.

  • Saturation Binding: The mixture is incubated to allow the labeled penicillin to bind to any PBPs that have not been occupied by this compound.

  • Reaction Termination and Separation: The binding reaction is terminated, and the PBP-antibiotic complexes are separated from the unbound labeled penicillin. This is typically achieved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Quantification: The labeled PBPs are visualized in the gel using an appropriate detection method (e.g., fluorography for radiolabeled penicillin or a fluorescence imager for fluorescently labeled penicillin). The intensity of the band corresponding to each PBP is quantified using densitometry software.

  • IC50 Determination: The percentage of labeled penicillin binding (relative to the control with no this compound) is plotted against the concentration of this compound. The IC50 value for each PBP is then determined from the resulting dose-response curve.

Visualizations

Mechanism of PBP Inhibition by this compound

G Mechanism of PBP Inhibition by this compound This compound This compound (β-lactam antibiotic) PBP Penicillin-Binding Protein (PBP) (Active Site Serine) This compound->PBP Binds to Active Site AcylEnzyme Stable Acyl-Enzyme Complex (Inactive PBP) PBP->AcylEnzyme Forms Covalent Bond CellWall Peptidoglycan Cross-linking (Cell Wall Synthesis) AcylEnzyme->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: this compound inactivates PBPs, leading to the inhibition of cell wall synthesis and bacterial death.

Experimental Workflow for PBP Binding Affinity Assay

G Workflow for Determining PBP Binding Affinity cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolation Membrane Isolation Lysis->Isolation Quantification Protein Quantification Isolation->Quantification Incubation Incubate Membranes with this compound Quantification->Incubation AddLabeled Add Labeled Penicillin Incubation->AddLabeled Separate SDS-PAGE Separation AddLabeled->Separate Detect Detection & Quantification Separate->Detect Plot Plot Dose-Response Curve Detect->Plot Calculate Calculate IC50 Values Plot->Calculate

Caption: A stepwise workflow for the determination of PBP binding affinity using a competitive assay.

Conclusion

The binding affinity of this compound to penicillin-binding proteins is the cornerstone of its antibacterial activity. While specific quantitative data for this compound is not extensively documented in recent literature, the well-established methodologies for determining PBP binding affinities provide a clear roadmap for such investigations. The comparative data from other cephalosporins suggest that this compound likely exhibits a strong affinity for essential PBPs in a range of Gram-positive and Gram-negative bacteria. A thorough characterization of this compound's PBP binding profile across clinically relevant pathogens would be invaluable for optimizing its therapeutic applications and for the rational design of next-generation cephalosporins with enhanced efficacy and targeted activity. Further research is warranted to populate a comprehensive database of this compound's PBP binding affinities.

References

In Vitro Synthesis of Cefminox from Streptomyces clavuligerus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro synthesis of Cefminox, a second-generation cephalosporin (B10832234) antibiotic, utilizing cell-free extracts from the filamentous bacterium Streptomyces clavuligerus. The document details the enzymatic conversion of 7α-demethoxythis compound to this compound, outlining the necessary components, reaction conditions, and analytical methods for product verification. Furthermore, it presents the broader biosynthetic pathway of cephamycin C, the class of antibiotics to which this compound belongs, to provide a comprehensive understanding of the biochemical context. Experimental protocols for the preparation of cell-free extracts and the enzymatic synthesis are described in detail. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized using diagrams to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antibiotic biosynthesis and production.

Introduction

This compound is a potent second-generation cephalosporin antibiotic characterized by a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes produced by various pathogenic bacteria.[1][2] The biosynthesis of this crucial structural feature is carried out by enzymes found in Streptomyces clavuligerus, a well-known producer of β-lactam compounds, including cephamycin C and the β-lactamase inhibitor clavulanic acid.[3][4] The enzymatic synthesis of this compound in vitro presents a promising alternative to chemical methods, which can involve harsh conditions and generate hazardous waste.[2]

This guide focuses on the final step of this compound biosynthesis: the 7α-methoxylation of its immediate precursor, 7α-demethoxythis compound. This reaction is catalyzed by a two-enzyme system within S. clavuligerus: a 7α-hydroxylase and a subsequent methyltransferase. The process can be replicated in vitro using crude cell-free extracts of the bacterium, providing a powerful tool for studying the enzymatic mechanism and for potential biotechnological applications.

The Biosynthetic Pathway of Cephamycin C

The in vitro synthesis of this compound is the final stage of the more extensive cephamycin C biosynthetic pathway present in Streptomyces clavuligerus. Understanding this pathway is crucial for optimizing the production of the precursor molecule, 7α-demethoxythis compound. The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. A series of enzymatic reactions, catalyzed by proteins encoded within a dedicated gene cluster, progressively modifies this initial tripeptide to yield the final cephamycin product.[5][6]

The key enzymes and intermediates in the cephamycin C biosynthetic pathway are illustrated in the diagram below.

Cephamycin_C_Biosynthesis precursors L-α-Aminoadipic Acid + L-Cysteine + L-Valine pcbAB pcbAB (ACV Synthetase) precursors->pcbAB acv δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) pcbC pcbC (Isopenicillin N Synthase) acv->pcbC ipn Isopenicillin N cefD cefD (Isopenicillin N Epimerase) ipn->cefD penN Penicillin N cefE cefE (DAOC Synthase/Expandase) penN->cefE daoc Deacetoxycephalosporin C (DAOC) cefF cefF (DAOC Hydroxylase) daoc->cefF dac Deacetylcephalosporin C (DAC) cmcH cmcH (DAC Carbamoyltransferase) dac->cmcH ocdac O-Carbamoyldeacetyl- cephalosporin C (OCDAC) cmcI cmcI (Cephalosporin 7α-Hydroxylase) ocdac->cmcI hydroxy_ocdac 7α-Hydroxy-OCDAC cmcJ cmcJ (O-Carbamoyltransferase/Methyltransferase) hydroxy_ocdac->cmcJ cephC Cephamycin C demethoxy_this compound 7α-Demethoxythis compound demethoxy_this compound->cmcI Cell-Free Extract demethoxy_this compound->cmcJ Cell-Free Extract This compound This compound pcbAB->acv pcbC->ipn cefD->penN cefE->daoc cefF->dac cmcH->ocdac cmcI->hydroxy_ocdac cmcI->this compound cmcJ->cephC cmcJ->this compound

Caption: Biosynthetic pathway of Cephamycin C and the final step of this compound synthesis.

In Vitro Synthesis of this compound

The enzymatic conversion of 7α-demethoxythis compound to this compound can be achieved using a cell-free extract of S. clavuligerus. This extract contains the necessary enzymatic machinery, specifically the 7α-hydroxylase and methyltransferase, for the two-step methoxylation process.[1][2]

Reaction Components and Conditions

The in vitro reaction requires the substrate, 7α-demethoxythis compound, and a set of co-factors essential for the activity of the enzymes. The table below summarizes the components and their concentrations in a typical reaction mixture.[1]

ComponentConcentrationRole
7α-Demethoxythis compound440 µg/mLSubstrate
α-Ketoglutarate2 mMCo-substrate for hydroxylase
L-Ascorbic acid1 mMReducing agent, protects enzyme activity
FeSO₄·7H₂O1 mMCo-factor for hydroxylase
S-adenosyl-L-methionine (SAM)1 mMMethyl group donor for methyltransferase
S. clavuligerus Cell-Free Extract~4-6 mg/mL proteinSource of enzymes
MOPS Buffer (pH 7.4)0.1 MMaintains optimal pH

Reaction Conditions: The reaction is typically incubated at 30°C for 60 minutes with shaking.[1]

Quantitative Data
CompoundMinimum Inhibitory Concentration (MIC) against Proteus vulgaris GN 76/C-1
This compound0.39 µg/mL
7α-Demethoxythis compound>100 µg/mL
Cephalosporin C>100 µg/mL
7α-Methoxycephalosporin C6.25 µg/mL

Data sourced from Kim et al. (2000).[1]

Experimental Protocols

Preparation of Cell-Free Extract from S. clavuligerus

This protocol describes the preparation of a crude cell-free extract containing the active enzymes for this compound synthesis.

Materials:

  • Streptomyces clavuligerus ATCC 27064

  • Tryptic soy broth supplemented with 1% (w/v) soluble starch

  • 0.1 M MOPS buffer (pH 7.4), ice-cold

  • Centrifuge and rotor capable of 30,000 x g

  • Sonifier cell disruptor

  • Ice bath

Procedure:

  • Inoculate S. clavuligerus in a flask containing Tryptic soy broth with 1% soluble starch.

  • Incubate at 30°C with shaking at 230 rpm for 40 hours.

  • Harvest the mycelia by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Wash the mycelial pellet three times with cold 0.1 M MOPS buffer (pH 7.4).

  • Resuspend the washed mycelia in a minimal volume of the same cold buffer.

  • Disrupt the cells by sonication in an ice bath. Use a Branson 200 Sonifier Cell Disruptor at power setting 5 for a total of 1 minute (e.g., 6 cycles of 10 seconds on, 10 seconds off).

  • Clarify the lysate by centrifuging at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Carefully collect the supernatant, which is the cell-free extract.

  • Determine the protein concentration of the extract (typically 10-15 mg/mL).

  • Store the cell-free extract at -20°C until use.[1]

In Vitro Synthesis Reaction

Materials:

  • 7α-Demethoxythis compound solution

  • Stock solutions of α-ketoglutarate, L-ascorbic acid, FeSO₄·7H₂O, and S-adenosyl-L-methionine (SAM)

  • S. clavuligerus cell-free extract

  • 0.1 M MOPS buffer (pH 7.4)

  • Water bath shaker

  • Glacial acetic acid (for HPLC analysis) or boiling water bath (for bioassay)

Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube by adding the following components to the final concentrations listed in the table in section 3.1:

    • 0.1 M MOPS buffer (pH 7.4)

    • α-ketoglutarate

    • L-ascorbic acid

    • FeSO₄·7H₂O

    • S-adenosyl-L-methionine (SAM)

    • 7α-Demethoxythis compound

    • 0.4 mL of cell-free extract

  • Incubate the reaction mixture in a water bath shaker at 30°C and 220 rpm for 60 minutes.

  • Terminate the reaction:

    • For analysis by bioassay: Heat the tube in boiling water for 15 seconds.

    • For analysis by HPLC: Add 30 µL of glacial acetic acid.

  • Centrifuge the terminated reaction mixture to pellet any precipitate.

  • Analyze the supernatant for the presence of this compound.[1]

Product Detection and Analysis

The formation of this compound can be confirmed by biological assay or High-Performance Liquid Chromatography (HPLC).

Biological Assay: A paper disk method using a this compound-sensitive indicator strain, such as Proteus vulgaris GN 76/C-1, can be employed. The presence of a zone of inhibition around the disk indicates the production of active this compound.[1]

HPLC Analysis: Reverse-phase HPLC is a reliable method for the separation and quantification of this compound and its precursor.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate.[7]

  • Detection: UV detection at a wavelength of 254 nm.[7]

  • Standard: A pure this compound standard is required for peak identification and quantification.

The retention times of this compound and 7α-demethoxythis compound will differ, allowing for their separation and the assessment of the conversion.

Workflow and Logical Relationships

The overall process, from the cultivation of S. clavuligerus to the final analysis of the in vitro synthesized this compound, involves a series of sequential steps. The following diagram illustrates this experimental workflow.

Experimental_Workflow cultivation Cultivation of S. clavuligerus harvest Harvesting and Washing Mycelia cultivation->harvest sonication Cell Disruption by Sonication harvest->sonication centrifugation Centrifugation to Remove Debris sonication->centrifugation cfe_prep Cell-Free Extract (CFE) centrifugation->cfe_prep reaction_setup Setup of In Vitro Reaction Mixture cfe_prep->reaction_setup incubation Incubation (30°C, 60 min) reaction_setup->incubation termination Reaction Termination incubation->termination analysis Product Analysis termination->analysis bioassay Biological Assay analysis->bioassay hplc HPLC Analysis analysis->hplc

Caption: Experimental workflow for the in vitro synthesis of this compound.

Conclusion

The in vitro synthesis of this compound using cell-free extracts of Streptomyces clavuligerus provides a valuable platform for studying the enzymatic mechanisms of cephamycin biosynthesis and for exploring potential biotechnological production routes. While the conversion efficiency of 7α-demethoxythis compound to this compound in crude extracts is reported to be low, this system lays the groundwork for future research focused on enzyme purification, characterization, and optimization of reaction conditions. The detailed protocols and pathway information presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the biosynthetic capabilities of S. clavuligerus for the production of this clinically important antibiotic.

References

Cefminox: A Technical Examination of its Bactericidal Versus Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox is a second-generation cephamycin antibiotic distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against anaerobic organisms. As a member of the β-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, leading to cell death. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and relevant experimental workflows.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

The process unfolds as follows:

  • Binding to PBPs : this compound, featuring a β-lactam ring, covalently binds to the active site of PBPs.

  • Inhibition of Transpeptidation : This binding inhibits the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization : The disruption of peptidoglycan cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.

  • Cell Lysis : The compromised cell wall ultimately leads to cell lysis and bacterial death.

This direct action on a critical bacterial structure results in a bactericidal outcome, rather than merely inhibiting growth.

cluster_this compound This compound Action cluster_bacteria Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity of Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Leads to

Mechanism of this compound's Bactericidal Action.

Quantitative Assessment of Bactericidal and Bacteriostatic Activity

The distinction between bactericidal and bacteriostatic activity is quantitatively determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC) : The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC) : The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

In Vitro Activity of this compound

The following tables summarize the available data on the in vitro activity of this compound against a range of clinically relevant bacteria.

Table 1: MIC Data for Selected Aerobic Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.06 - >128HighHigh
Klebsiella spp.-HighHigh
Pseudomonas aeruginosa-HighHigh
Acinetobacter spp.-HighHigh
Staphylococcus aureus--2
Streptococcus pneumoniae--0.015
Streptococcus pyogenes--≤0.008
Haemophilus influenzae--≤0.008 - 0.25
Neisseria gonorrhoeae--≤0.008 - 0.25
Neisseria meningitidis--≤0.008 - 0.25

Note: Data for some species are limited to MIC₉₀ values. "High" indicates that the referenced study reported high MIC₅₀ and MIC₉₀ values without specifying the exact figures.[2][3]

Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group990.25 - 641.02.0
Prevotella and Porphyromonas spp.670.06 - 641.032.0
Fusobacterium spp.590.03 - 4.00.1251.0
Gram-positive cocci730.06 - 1282.032.0
Clostridium (excluding C. difficile)350.06 - 1281.032.0
Clostridium difficile240.5 - 4.01.02.0
Overall 357 0.03 - >128 1.0 16.0

Source: Adapted from a study on the in vitro activities of this compound against anaerobic bacteria.[4]

Time-Kill Kinetic Studies

Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic effects over time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL from the initial inoculum.

A study on the activity of this compound against anaerobic bacteria revealed the following from time-kill experiments:

  • At 24 hours, this compound at 4x the MIC was bactericidal against all tested strains.[4]

  • After 12 hours, at the MIC, this compound resulted in 90% killing of all strains.[4]

  • After only 3 hours, this compound at 2x the MIC demonstrated the most rapid effect, with 90% killing of all strains.[4]

These findings underscore the potent and rapid bactericidal activity of this compound against anaerobic bacteria.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of this compound in 96-well Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Determine_MIC Subculture Subculture from Wells with No Growth onto Agar (B569324) Plates Determine_MIC->Subculture Incubate_Agar Incubate Agar Plates at 35-37°C for 18-24 hours Subculture->Incubate_Agar Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Determine_MBC End End Determine_MBC->End

Workflow for MIC and MBC Determination.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

  • MBC Determination:

    • From each well that shows no visible growth, plate a 100 µL aliquot onto a sterile agar plate.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetic Assay

This protocol outlines the methodology for performing a time-kill curve experiment.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) Start->Prepare_Inoculum Inoculate_Tubes Inoculate Tubes with Bacterial Suspension Prepare_Inoculum->Inoculate_Tubes Prepare_Tubes Prepare Test Tubes with this compound (e.g., 0x, 1x, 2x, 4x MIC) Prepare_Tubes->Inoculate_Tubes Incubate_Tubes Incubate at 35-37°C with Shaking Inoculate_Tubes->Incubate_Tubes Sampling_Loop Sampling at Time Points (0, 2, 4, 6, 8, 24h) Incubate_Tubes->Sampling_Loop Serial_Dilute_Plate Perform Serial Dilutions and Plate on Agar Sampling_Loop->Serial_Dilute_Plate For each time point Incubate_Plates Incubate Agar Plates (18-24 hours) Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log₁₀ CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Workflow for Time-Kill Kinetic Assay.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Bacterial culture in the exponential growth phase

  • Sterile saline for dilutions

  • Sterile agar plates

  • Incubator with shaking capabilities (35-37°C)

  • Micropipettes, sterile tips, and spreaders

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC/MBC protocol.

  • Assay Setup:

    • Label sterile tubes for each concentration of this compound to be tested (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).

    • Prepare the desired final concentrations of this compound in CAMHB in the respective tubes.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 35-37°C, typically with shaking to ensure aeration.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a specific volume of the appropriate dilutions onto agar plates.

  • Data Collection and Analysis:

    • Following incubation of the agar plates for 18-24 hours, count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a potent bactericidal agent that effectively disrupts bacterial cell wall synthesis, leading to cell lysis. The available in vitro data, particularly for anaerobic bacteria, demonstrates its robust and rapid killing activity. While comprehensive paired MIC and MBC data for a wide range of aerobic bacteria would further solidify the understanding of its bactericidal spectrum, the existing evidence strongly supports its classification as a bactericidal antibiotic. The detailed protocols provided herein offer a standardized approach for researchers and drug development professionals to further evaluate the bactericidal and bacteriostatic properties of this compound and other antimicrobial agents.

References

Molecular formula and weight of Cefminox for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and biological activities of Cefminox, a second-generation cephalosporin (B10832234) antibiotic. The information is tailored for research and drug development applications, with a focus on its molecular characteristics, mechanisms of action, and relevant experimental protocols.

Core Molecular Data

This compound is available in several forms for research purposes, each with distinct molecular properties. The following table summarizes the key quantitative data for this compound and its common salt forms.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₆H₂₁N₇O₇S₃519.6[1][2]
This compound SodiumC₁₆H₂₀N₇NaO₇S₃541.6[3]
This compound Sodium HydrateC₁₆H₂₀N₇NaO₇S₃ • 7H₂O667.66[4][5]

Mechanism of Action 1: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is characteristic of β-lactam antibiotics.

Signaling Pathway and Mechanism

This compound targets and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[2] PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference weakens the cell wall, leading to cell lysis and bacterial death.[2][6] this compound has demonstrated stability against β-lactamase enzymes produced by some bacteria, which enhances its efficacy against certain resistant strains.[6]

Bacterial_Cell_Wall_Inhibition cluster_this compound This compound Action cluster_bacterium Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis (Bactericidal Effect) cell_wall->lysis Disruption leads to Akt_mTOR_Inhibition cluster_receptors Receptor Agonism cluster_downstream Downstream Effects This compound This compound ip_receptor Prostacyclin Receptor (IP) This compound->ip_receptor Agonist ppar_gamma PPARγ This compound->ppar_gamma Agonist camp ↑ cAMP Production ip_receptor->camp pten ↑ PTEN Expression ppar_gamma->pten akt Akt pten->akt Inhibits mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Growth mtor->proliferation Promotes

References

Lytic Action of Cefminox Against Slowly Growing E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lytic action of Cefminox, a second-generation cephamycin antibiotic, with a particular focus on its efficacy against slowly growing Escherichia coli. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms to support further research and development in antimicrobial chemotherapy.

Introduction

This compound (CMNX) is a cephamycin antibiotic that, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] This is achieved through the targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1][3] A notable characteristic of this compound is its potent lytic activity against a broad spectrum of bacteria, including anaerobic species.[4] A key finding is that the lytic activity of this compound is not significantly diminished by a reduced bacterial growth rate, making it an effective agent against slowly growing bacteria.[5] This is particularly relevant in the context of persistent or chronic infections where bacteria may exist in a slow-growing or dormant state, rendering them less susceptible to many common antibiotics.

Quantitative Data Summary

The lytic efficacy of this compound against E. coli has been quantified under both normal and slow-growth conditions. The following tables summarize the minimal concentrations of this compound and other β-lactam antibiotics required to induce clear lysis in E. coli K-12 JE1011 at different growth rates.

Table 1: Lytic Activity Against Normally Growing E. coli

AntibioticDoubling Time (minutes) at 37°CMinimal Concentration for Clear Lysis (µg/mL)
This compound (CMNX)300.39
Cefmetazole (CMZ)303.13
Ampicillin (B1664943) (ABPC)3012.5

Data extracted from "Lytic action of this compound against slowly growing bacteria".[5]

Table 2: Lytic Activity Against Slowly Growing E. coli

AntibioticDoubling Time (minutes) at 12°CMinimal Concentration for Clear Lysis (µg/mL)Fold Increase from 37°C
This compound (CMNX)720 - 8160.782
Cefmetazole (CMZ)720 - 816258
Ampicillin (ABPC)720 - 816≥100≥8

Data extracted from "Lytic action of this compound against slowly growing bacteria".[5]

Mechanism of Lytic Action

The bacteriolytic action of this compound is initiated by its binding to and inhibition of essential penicillin-binding proteins (PBPs) in E. coli. While the specific binding affinities of this compound for each of the E. coli PBPs are not extensively detailed in the available literature, the general mechanism for cephalosporins involves the acylation of the serine residue in the active site of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.

The inhibition of PBPs disrupts the integrity of the bacterial cell wall. In a growing bacterium, this leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death. The potent lytic activity of this compound, particularly against slowly growing cells, is also associated with a strong activity in releasing cell wall peptidoglycan fragments.[5]

Signaling Pathway and Lytic Cascade

The following diagram illustrates the proposed sequence of events leading to cell lysis induced by this compound. This is not a classical signaling pathway but rather a depiction of the logical flow from drug-target interaction to the final lytic event.

Lytic_Action_of_this compound This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to PG_synthesis Peptidoglycan Cross-linking PBPs->PG_synthesis Inhibits PG_degradation Peptidoglycan Fragment Release PBPs->PG_degradation Cell_Lysis Cell Lysis PG_synthesis->Cell_Lysis PG_degradation->Cell_Lysis Contributes to

Caption: Logical workflow of this compound-induced cell lysis in E. coli.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the lytic action of this compound against slowly growing E. coli.

Determination of Minimal Lytic Concentration (MLC)

This protocol outlines the steps to determine the minimal concentration of an antibiotic that causes a visible decrease in the turbidity of a bacterial culture, indicating cell lysis.

Materials:

  • E. coli strain (e.g., K-12 JE1011)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound, Cefmetazole, and Ampicillin stock solutions

  • Sterile 96-well microtiter plates

  • Incubators (37°C and 12°C)

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of E. coli into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB to an OD₆₀₀ of approximately 0.05.

  • Antibiotic Dilution Series:

    • Prepare a two-fold serial dilution of each antibiotic in TSB in a 96-well plate. The final volume in each well should be 100 µL. Include a no-antibiotic control.

  • Inoculation:

    • Add 100 µL of the diluted bacterial culture to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation:

    • For normal growth conditions, incubate the plates at 37°C.

    • For slow growth conditions, incubate the plates at 12°C.

  • Determination of MLC:

    • Monitor the OD₆₀₀ of the cultures at regular intervals.

    • The MLC is defined as the lowest concentration of the antibiotic at which a significant decrease in OD₆₀₀ is observed compared to the no-antibiotic control after a defined incubation period (e.g., 24 hours for 37°C, and a longer period, such as 72-96 hours, for 12°C, to allow for sufficient growth in the control).

Assay for Peptidoglycan Fragment Release

This protocol describes a method to measure the release of peptidoglycan fragments from E. coli cells following treatment with β-lactam antibiotics. This often involves radiolabeling of the peptidoglycan.

Materials:

  • E. coli strain

  • Growth medium supplemented with a radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid or N-acetyl-[³H]glucosamine)

  • This compound and other test antibiotics

  • Scintillation counter and scintillation fluid

  • Trichloroacetic acid (TCA)

  • Filters (e.g., 0.45 µm pore size)

Procedure:

  • Radiolabeling of Peptidoglycan:

    • Grow E. coli in a medium containing the radiolabeled precursor for several generations to ensure uniform labeling of the cell wall.

  • Antibiotic Treatment:

    • Wash the radiolabeled cells and resuspend them in fresh, non-radioactive medium.

    • Add the test antibiotics at their respective MLCs or other desired concentrations.

  • Sample Collection and Analysis:

    • At various time points, take aliquots of the bacterial suspension.

    • Separate the cells from the supernatant by centrifugation or filtration.

    • Precipitate the high-molecular-weight material (including intact cells and large fragments) from the supernatant with cold TCA.

    • The acid-soluble fraction will contain the released, smaller peptidoglycan fragments.

    • Measure the radioactivity of the acid-soluble fraction using a scintillation counter.

  • Data Interpretation:

    • An increase in radioactivity in the acid-soluble fraction over time indicates the release of peptidoglycan fragments. Compare the release induced by this compound to that of other antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Overnight Culture of E. coli A2 Dilute Culture to Standard OD A1->A2 B1 Inoculate Microtiter Plate A2->B1 A3 Prepare Antibiotic Serial Dilutions A3->B1 B2 Incubate at 37°C and 12°C B1->B2 C1 Monitor OD600 for Turbidity Changes B2->C1 C2 Determine Minimal Lytic Concentration (MLC) C1->C2

Caption: Experimental workflow for determining the Minimal Lytic Concentration.

Conclusion

This compound demonstrates significant lytic activity against E. coli, a feature that is notably preserved even when the bacteria are in a slow-growing state. This characteristic distinguishes it from other β-lactam antibiotics like ampicillin and cefmetazole, which show a more pronounced decrease in efficacy under similar conditions. The potent lytic action of this compound is attributed to its efficient inhibition of penicillin-binding proteins and the subsequent release of peptidoglycan fragments, leading to rapid cell lysis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on novel antimicrobial strategies, particularly those targeting persistent and slow-growing bacterial populations. Further investigation into the specific PBP binding profile of this compound in E. coli would provide a more complete understanding of its potent bacteriolytic mechanism.

References

Cefminox: A Comprehensive Technical Guide on its Pharmacology and Dual-Action Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox, a second-generation cephamycin antibiotic, exhibits potent bactericidal activity through a multifaceted mechanism of action. This document provides an in-depth technical overview of the pharmacology of this compound, with a particular focus on its core mechanism of inhibiting bacterial cell wall synthesis and its proposed dual-action functionalities. This guide synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to support advanced research and development in the field of antibacterial therapeutics.

Core Pharmacology: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its primary bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is mediated through the covalent and irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan assembly.[1] The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis.

The mechanism involves the β-lactam ring of this compound mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows this compound to bind to the active site of PBPs, leading to the formation of a stable acyl-enzyme complex. This inactivation of PBPs prevents the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan chains, thereby compromising the cell wall's structural integrity and leading to bacterial cell death.[2] this compound is also noted for its stability against a variety of β-lactamase enzymes, which are produced by some bacteria to confer resistance to β-lactam antibiotics.[3]

Penicillin-Binding Protein (PBP) Affinity

Table 1: Representative Binding Affinities of Other Cephalosporins for E. coli PBPs (for illustrative purposes)

PBP TargetCefepime IC50 (µg/mL)Cefpirome IC50 (µg/mL)Ceftriaxone IC50 (µg/mL)
PBP 1a --5
PBP 1b -->32
PBP 2 >20-fold lower for Cefepime-≤0.6
PBP 3 ≤ 0.5≤ 0.5≤0.6
Note: This data is for other cephalosporins and is intended to provide a framework for understanding potential PBP targets of this compound. Specific data for this compound is not available in the reviewed literature.

The Dual-Action Mechanisms of this compound

Beyond its primary role as a PBP inhibitor, this compound has been described as having a "dual-action mechanism," a term that appears to encompass two distinct phenomena contributing to its overall efficacy.

Dual Bactericidal Action: PBP Inhibition and Interference with Peptidoglycan-Lipoprotein Linkage

One proposed dual-action mechanism enhances the bactericidal activity of this compound. In addition to inhibiting PBPs, it is suggested that this compound also interferes with the covalent attachment of Braun's lipoprotein (Lpp) to the peptidoglycan layer in Gram-negative bacteria. This linkage is crucial for stabilizing the outer membrane and maintaining the structural integrity of the cell envelope. By disrupting this connection, this compound may further weaken the bacterial cell envelope, leading to a more potent and rapid bactericidal effect than would be expected from PBP inhibition alone. This combined action is thought to contribute to this compound's strong in vivo efficacy and its ability to suppress bacterial regrowth.

cluster_0 This compound Dual Bactericidal Action This compound This compound PBP_Inhibition Inhibition of Penicillin-Binding Proteins (PBPs) This compound->PBP_Inhibition PG_Lipoprotein_Inhibition Inhibition of Peptidoglycan-Lipoprotein Binding This compound->PG_Lipoprotein_Inhibition Weakened_Cell_Wall Weakened Peptidoglycan Cross-linking PBP_Inhibition->Weakened_Cell_Wall OM_Destabilization Outer Membrane Destabilization PG_Lipoprotein_Inhibition->OM_Destabilization Cell_Lysis Bacterial Cell Lysis Weakened_Cell_Wall->Cell_Lysis OM_Destabilization->Cell_Lysis

This compound's dual bactericidal mechanism.
Dual Agonism: Prostacyclin Receptor (IP) and PPARγ Activation

A second, distinct dual-action mechanism has been identified for this compound, which is unrelated to its direct antibacterial activity but is of significant pharmacological interest. This compound has been shown to act as a dual agonist for the prostacyclin receptor (IP) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] This activity has been demonstrated to inhibit the proliferation of pulmonary artery smooth muscle cells. The proposed mechanism involves the upregulation of phosphatase and tensin homolog (PTEN) expression and an increase in cyclic adenosine (B11128) monophosphate (cAMP) production, which in turn inhibits the Akt/mTOR signaling pathway.[4] This finding suggests a potential therapeutic application for this compound in conditions such as pulmonary arterial hypertension.

This compound This compound IP_Receptor Prostacyclin Receptor (IP) This compound->IP_Receptor PPARg PPARγ This compound->PPARg cAMP ↑ cAMP Production IP_Receptor->cAMP PTEN ↑ PTEN Expression PPARg->PTEN Akt_mTOR Akt/mTOR Signaling cAMP->Akt_mTOR PTEN->Akt_mTOR Cell_Proliferation Inhibition of PASMC Proliferation Akt_mTOR->Cell_Proliferation

This compound's dual agonism of IP and PPARγ.

Quantitative Pharmacological Data

Antibacterial Spectrum (Minimum Inhibitory Concentrations)

This compound demonstrates a broad spectrum of activity, particularly against Gram-negative and anaerobic bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) Values for this compound against Selected Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis1.02.0
Bacteroides thetaiotaomicron-4.0
Clostridioides difficile-2.0
Escherichia coli--
Fusobacterium spp.-1.0
Peptostreptococcus spp.-2.0
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValueConditions
Peak Serum Concentration (Cmax) 190.8 µg/mLFollowing a single 1g intravenous injection
Urinary Excretion ~80%Within 6 hours of a single 1g dose
Urinary Excretion ~90%Within 12 hours of a single 1g dose

Experimental Protocols

Determination of PBP Binding Affinity (Competitive Assay)

This protocol outlines a standard method for determining the IC50 values of this compound for various PBPs.

cluster_workflow PBP Binding Affinity Assay Workflow A Bacterial Culture (mid-log phase) B Cell Harvesting (centrifugation) A->B C Cell Lysis (sonication/French press) B->C D Membrane Isolation (ultracentrifugation) C->D E Protein Quantification (e.g., Bradford assay) D->E F Incubation of membranes with varying [this compound] E->F G Addition of labeled penicillin (e.g., Bocillin-FL) F->G H SDS-PAGE Separation G->H I Fluorescence Imaging and Quantification H->I J IC50 Determination I->J

Workflow for determining PBP binding affinity.
  • Preparation of Bacterial Membranes:

    • Culture the bacterial strain of interest to the mid-logarithmic growth phase.

    • Harvest the cells by centrifugation at 4°C.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., via sonication or French press).

    • Isolate the membrane fraction from the cell lysate by ultracentrifugation.

    • Determine the total protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of a labeled penicillin (e.g., radiolabeled or fluorescently tagged) to each tube.

    • Incubate to allow for competitive binding to the PBPs.

  • Detection and Analysis:

    • Separate the PBP-bound labeled penicillin from the unbound label, typically by SDS-PAGE.

    • Visualize and quantify the amount of labeled penicillin bound to each PBP (e.g., by autoradiography or fluorescence scanning).

    • Determine the IC50 value for each PBP by plotting the percentage of inhibition of labeled penicillin binding against the concentration of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

cluster_mic_workflow Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of this compound in a 96-well plate B Prepare standardized bacterial inoculum A->B C Inoculate each well with the bacterial suspension B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for MIC determination.
  • Preparation of Antibiotic Dilutions:

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Curve Assay

This assay assesses the bactericidal activity of an antibiotic over time.

  • Assay Setup:

    • Prepare tubes containing a standardized bacterial inoculum in broth medium.

    • Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the tubes. Include a growth control tube without the antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates.

  • Colony Counting and Analysis:

    • Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

    • Plot the log10 CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Assay for IP and PPARγ Dual Agonism

This involves cell-based reporter assays to confirm the agonistic activity of this compound.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells).

    • Co-transfect the cells with expression vectors for the IP receptor and PPARγ, along with a reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

  • Reporter Gene Assay:

    • After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis:

    • An increase in reporter gene activity in the presence of this compound indicates agonism of the IP/PPARγ pathway.

Proposed Assay for Inhibition of Peptidoglycan-Lipoprotein Binding
  • Preparation of Components:

    • Isolate and purify Braun's lipoprotein (Lpp) and peptidoglycan from a suitable Gram-negative bacterial strain.

  • In Vitro Binding Assay:

    • Immobilize the purified peptidoglycan onto a solid support (e.g., ELISA plate).

    • Incubate the immobilized peptidoglycan with purified Lpp in the presence of varying concentrations of this compound.

    • Include controls with no this compound and no Lpp.

  • Detection and Quantification:

    • After washing away unbound Lpp, detect the amount of bound Lpp using an anti-Lpp antibody in an ELISA-based format.

  • Analysis:

    • A decrease in the amount of bound Lpp in the presence of this compound would suggest inhibition of the interaction.

Conclusion

This compound is a potent cephamycin antibiotic with a well-established primary mechanism of action involving the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. Its stability against β-lactamases contributes to its broad spectrum of activity. The concept of a "dual-action mechanism" for this compound is multifaceted, encompassing both an enhanced bactericidal effect through the potential disruption of the peptidoglycan-lipoprotein linkage and a distinct pharmacological activity as a dual agonist of the IP and PPARγ receptors. This comprehensive understanding of this compound's pharmacology is essential for its optimal clinical use and for guiding future research into novel antibacterial strategies and potential new therapeutic applications. Further investigation is warranted to obtain more precise quantitative data on its PBP binding affinities and to fully elucidate the molecular details of its interaction with the peptidoglycan-lipoprotein complex.

References

Methodological & Application

Application Note: Quantitative Analysis of Cefminox Sodium in Pharmaceutical Formulations by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox, a second-generation cephalosporin (B10832234) antibiotic, is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its parenteral administration necessitates rigorous quality control to ensure the potency and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of this compound in pharmaceutical preparations. This application note presents a detailed protocol for the quantitative analysis of this compound sodium using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be accurate, specific, and robust for routine quality control and research applications.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Deionized or HPLC Grade Water

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Sodium Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation (from Pharmaceutical Formulation)
  • Accurately weigh a portion of the powdered formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

experimental_workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation injection Sample Injection standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Results and Discussion

The described HPLC method provides a reliable means for the quantitative analysis of this compound. The performance of the method is summarized by the validation parameters presented in Table 2. These parameters are based on a combination of published data for this compound and typical values for related cephalosporin antibiotics.[1][2]

Table 2: Summary of Quantitative Data and Method Validation Parameters

ParameterResultSource/Analogy
Retention Time (min) ~ 5.5Analogous Cephalosporin Methods
Linearity Range (µg/mL) 0.6 - 60[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (Recovery %) 94.7 - 103[1]
Precision (RSD %) < 2.0[1]
Limit of Detection (LOD) (µg/mL) 0.10[1]
Limit of Quantification (LOQ) (µg/mL) 0.30Estimated from LOD

The method demonstrates excellent linearity over the specified concentration range, with a correlation coefficient greater than 0.999, indicating a strong linear relationship between concentration and peak area.[1] The accuracy of the method is confirmed by the high recovery values, which fall within the acceptable range of 94.7% to 103%.[1] The precision of the method is demonstrated by a relative standard deviation (RSD) of less than 2.0%, indicating good repeatability.[1] The limit of detection (LOD) and limit of quantification (LOQ) are 0.10 µg/mL and 0.30 µg/mL, respectively, showcasing the sensitivity of the method.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the HPLC analysis, from sample preparation to the final quantitative result.

logical_relationship sample Pharmaceutical Formulation extraction Extraction & Dissolution sample->extraction filtration Filtration extraction->filtration hplc_system HPLC System (Separation & Detection) filtration->hplc_system chromatogram Chromatogram (Peak Area) hplc_system->chromatogram quantification Quantification (this compound Concentration) chromatogram->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

Caption: Logical relationship in the quantitative analysis of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative determination of this compound sodium in pharmaceutical formulations. The method is specific, accurate, precise, and sensitive, making it suitable for routine quality control analysis and for use in research and development settings. The provided experimental protocol and performance data will aid researchers, scientists, and drug development professionals in the successful implementation of this analytical method.

References

Application Notes and Protocols for Cefminox Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefminox is a second-generation cephamycin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate determination of its in vitro efficacy against various bacterial isolates is crucial for research, drug development, and potential clinical applications. This document provides detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound using standard methods such as broth microdilution, agar (B569324) dilution, and disk diffusion.

Important Note on Interpretive Criteria: As of the latest updates from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), there are currently no established clinical breakpoints for this compound. Therefore, while the following protocols allow for the determination of Minimum Inhibitory Concentrations (MICs) and zones of inhibition, the results cannot be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) for clinical purposes without further validation and establishment of official breakpoints. The data generated using these methods are intended for research and developmental purposes.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described this compound AST protocols.

Table 1: Broth Microdilution Method Parameters

ParameterValue/RangeNotes
This compound Concentration Range 0.06 - 128 µg/mLA typical starting range; may be adjusted based on expected MICs.
Inoculum Density 5 x 10^5 CFU/mLFinal concentration in the well.[1]
Incubation Temperature 35°C ± 2°C
Incubation Time 16 - 20 hoursIn ambient air.[1][2]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Quality Control Strains E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853QC ranges are not established; for monitoring test consistency.

Table 2: Agar Dilution Method Parameters

ParameterValue/RangeNotes
This compound Concentration Range 0.06 - 128 µg/mLIncorporated into the agar.
Inoculum Density 1 x 10^4 CFU/spot
Incubation Temperature 35°C ± 2°C
Incubation Time 16 - 20 hours
Growth Medium Mueller-Hinton Agar (MHA)
Quality Control Strains E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853QC ranges are not established; for monitoring test consistency.

Table 3: Disk Diffusion Method Parameters

ParameterValue/RangeNotes
This compound Disk Potency To be determinedA standard potency (e.g., 30 µg) should be validated.
Inoculum Density 0.5 McFarland StandardConfluent lawn of growth.
Incubation Temperature 35°C ± 2°C
Incubation Time 16 - 20 hours
Growth Medium Mueller-Hinton Agar (MHA)
Quality Control Strains E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853QC zone diameter ranges are not established.[3]

II. Experimental Protocols

A. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.[2][4][5]

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound analytical powder. b. Based on the manufacturer's specified potency, calculate the volume of solvent (e.g., sterile distilled water or a recommended buffer) required to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of this compound Dilutions in Microtiter Plates: a. Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the working this compound solution (e.g., 256 µg/mL, diluted from the stock) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[1]

4. Inoculation and Incubation: a. Inoculate each well (including the growth control) with 50 µL of the standardized inoculum suspension. b. The final volume in each well will be 100 µL. c. Include a sterility control well containing only uninoculated broth. d. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][2]

5. Reading the MIC: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]

B. Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium.[2][6]

1. Preparation of this compound-Containing Agar Plates: a. Prepare a series of two-fold dilutions of this compound from the stock solution at 10 times the final desired concentrations. b. For each concentration, add 1 part of the this compound dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. c. Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify. d. Prepare a drug-free control plate.

2. Inoculum Preparation: a. Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. b. Further dilute this suspension to achieve a concentration of approximately 1 x 10^7 CFU/mL.

3. Inoculation and Incubation: a. Using an inoculum replicator, spot 1-2 µL of the inoculum onto the surface of each this compound-containing plate and the control plate. This delivers approximately 1 x 10^4 CFU/spot. b. Allow the inoculum spots to dry before inverting the plates. c. Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[4]

C. Disk Diffusion Method

This qualitative method assesses the susceptibility of an organism to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[1][7]

1. Inoculum Preparation: a. Prepare an inoculum suspension of the test organism with a turbidity matching a 0.5 McFarland standard.

2. Inoculation of Agar Plate: a. Within 15 minutes of its preparation, dip a sterile cotton swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a confluent lawn of growth.

3. Application of this compound Disks: a. Aseptically apply a this compound disk of a predetermined potency to the surface of the inoculated agar plate. b. Gently press the disk down to ensure complete contact with the agar. c. If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones.

4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

5. Reading the Results: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

III. Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare 0.5 McFarland Inoculum Suspension D Dilute Inoculum to ~5x10^5 CFU/mL B->D E Inoculate Plate (50 µL/well) C->E D->E F Incubate 16-20h at 35°C E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for this compound Broth Microdilution AST.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_inoculation Inoculation & Incubation A Prepare this compound Stock Solution C Prepare this compound-Agar Dilutions A->C B Prepare 0.5 McFarland Inoculum Suspension E Spot Inoculate Plates (~10^4 CFU/spot) B->E D Pour Plates C->D D->E F Incubate 16-20h at 35°C E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for this compound Agar Dilution AST.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum Suspension B Inoculate MHA Plate for Confluent Growth A->B C Apply this compound Disk B->C D Incubate 16-20h at 35°C C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for this compound Disk Diffusion AST.

References

Cefminox: Application Notes and Protocols for Anaerobic Bacteria Culture and Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cefminox, a potent cephamycin antibiotic, in the culture and experimental study of anaerobic bacteria. This document includes detailed information on its mechanism of action, in vitro activity, and standardized protocols for susceptibility testing.

Introduction to this compound

This compound is a second-generation cephamycin with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically significant anaerobic species. Its stability in the presence of β-lactamases, enzymes that can inactivate many β-lactam antibiotics, makes it a valuable tool for both therapeutic and research applications involving anaerobic bacteria.

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. Specifically, this compound covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Determining the Minimum Inhibitory Concentration (MIC) of Cefminox: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox is a second-generation cephamycin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2][3] Notably, this compound exhibits stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance to β-lactam antibiotics.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for susceptibility testing, research, and drug development to understand its efficacy against specific bacterial isolates.

This document provides detailed protocols for determining the MIC of this compound using standardized methods, presents available data on its activity, and offers guidance for quality control. It is important to note that this compound is not included in the current antimicrobial susceptibility testing guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretive criteria presented here are based on historical data.

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. The process involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This disruption of the cell wall's integrity leads to a loss of structural rigidity, ultimately causing cell death.[3][4]

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: this compound Mechanism of Action.

Quantitative Data: this compound MIC Values

The following table summarizes the MIC50 and MIC90 values of this compound against various bacterial species as reported in scientific literature. These values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Anaerobic Bacteria
Bacteroides fragilis--2.0
Bacteroides thetaiotaomicron--4.0
Fusobacteria--1.0
Peptostreptococci--2.0
Clostridia (including C. difficile)--2.0
Overall Anaerobes3571.016.0
Gram-Negative Bacteria
Escherichia coli211HighHigh
Klebsiella spp.207HighHigh
Pseudomonas aeruginosa153HighHigh
Acinetobacter spp.354HighHigh

Note: "High" indicates that the MIC50 and MIC90 values were elevated, though specific values and interpretive criteria were not provided in the cited study.

Experimental Protocols

Standardized methods for MIC determination, such as those outlined by CLSI and EUCAST, should be followed to ensure accuracy and reproducibility. The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For anaerobic bacteria: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood

  • 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or broth

  • Incubator (aerobic or anaerobic as required)

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a pure, overnight culture, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility, which can be correlated to an MIC.

Materials:

  • This compound-impregnated disks (concentration to be determined based on historical data, if available)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • For anaerobic bacteria: Brucella blood agar plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (aerobic or anaerobic as required)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours (for anaerobes, incubate in an anaerobic environment for 48 hours).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpretation of the zone size requires established and validated breakpoints, which are not available in current CLSI or EUCAST guidelines for this compound.

Quality Control

Performing quality control is essential to ensure the accuracy and precision of MIC testing. This involves testing reference strains with known MIC values.

Recommended Quality Control Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Bacteroides fragilis ATCC® 25285™ (for anaerobic testing)

  • Bacteroides thetaiotaomicron ATCC® 29741™ (for anaerobic testing)

Note on QC Ranges: Specific, officially established quality control MIC ranges for this compound are not available in current CLSI or EUCAST documents. It is recommended that laboratories establish their own internal quality control ranges based on consistent results obtained using the standardized protocols described above.

Experimental Workflow and Logical Relationships

cluster_prep Preparation cluster_mic MIC Determination cluster_qc Quality Control P1 Prepare this compound Stock Solution M1 Serial Dilution of This compound in Microplate P1->M1 P2 Prepare Bacterial Inoculum (0.5 McFarland) M2 Inoculate Microplate P2->M2 QC1 Test ATCC Reference Strains P2->QC1 P3 Prepare Media (e.g., CAMHB) P3->M1 M1->M2 M3 Incubate (16-20h at 35°C) M2->M3 M4 Read MIC (Lowest concentration with no visible growth) M3->M4 QC2 Compare results to established ranges

Caption: Broth Microdilution MIC Determination Workflow.

Conclusion

This application note provides a comprehensive guide for the determination of this compound MIC values. While this compound is not covered by the latest CLSI and EUCAST guidelines, the standardized protocols for broth microdilution and disk diffusion remain the reference methods. The provided quantitative data offers a baseline for the expected activity of this compound. Due to the absence of current official interpretive breakpoints and quality control ranges, it is imperative for researchers to meticulously follow standardized procedures and consider establishing internal quality control measures to ensure the reliability of their results.

References

Application Notes and Protocols for Cefminox Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Cefminox, a second-generation cephalosporin (B10832234) antibiotic, in various murine infection models. The included protocols are synthesized from established methodologies and available data on this compound and other beta-lactam antibiotics.

Introduction to this compound

This compound is a cephamycin antibiotic with a broad spectrum of bactericidal activity, particularly against Gram-negative and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[3][4] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[3] this compound has demonstrated efficacy in various infection models and is noted for its potent activity in suppressing bacterial regrowth.[1]

Quantitative Data Summary

The following tables summarize quantitative data regarding the administration and efficacy of this compound in murine infection models.

Table 1: this compound Dosage and Efficacy in a Murine Peritonitis Model

ParameterValueBacterial ChallengeMouse StrainReference
Intravenous Dose25 mg/kgE. coli and B. fragilisNot Specified[5]
Intravenous Dose100 mg/kgE. coli and B. fragilisNot Specified[5]
LD50 (single dose)5.0 mg/kgE. coli and B. fragilisNot Specified[5]

Table 2: General Dosing Recommendations for Cephalosporins in Murine Sepsis Models

ParameterRecommendationRationaleReference
Route of AdministrationSubcutaneous (SC) or Intraperitoneal (IP)Ease of administration and reliable absorption.[6]
Dosing FrequencyTwice-daily (BID) or three-times-daily (TID)To maintain drug concentrations above the Minimum Inhibitory Concentration (MIC) due to the short half-life of many cephalosporins.[6]
Initial Dose FindingDose-ranging studyTo determine the effective and tolerated dose range.[6]

Experimental Protocols

The following are detailed protocols for establishing murine infection models and administering this compound. These protocols are based on established methods and should be adapted to specific research needs and institutional guidelines.

Protocol 1: Murine Model of Purulent Peritonitis

This protocol is adapted from studies on polymicrobial peritonitis.

1. Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free saline

  • Pathogenic strains of Escherichia coli and Bacteroides fragilis

  • Bacterial culture media (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Spectrophotometer

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Syringes and needles (27-30 gauge)

  • Sterile centrifuge tubes

2. Bacterial Inoculum Preparation:

  • Culture E. coli and B. fragilis to mid-logarithmic phase in appropriate broth media.

  • Harvest bacteria by centrifugation and wash twice with sterile saline.

  • Resuspend the bacterial pellets in sterile saline and adjust the concentration to the desired CFU/mL using a spectrophotometer and standard curves. A typical inoculum might be 107 - 108 CFU per bacterium in a final injection volume of 0.5 mL.

3. Induction of Peritonitis:

  • Inject 0.5 mL of the prepared bacterial suspension intraperitoneally (IP) into each mouse.

4. This compound Administration:

  • Prepare a stock solution of this compound in sterile saline.

  • Administer this compound intravenously (IV) via the tail vein at doses ranging from 5 to 100 mg/kg.[5]

  • The first dose should be administered 1-2 hours post-infection.

  • Subsequent doses can be administered every 8 or 12 hours, depending on the experimental design.

5. Monitoring and Endpoints:

  • Monitor mice at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia).

  • Record survival over a period of 7 days.

  • For bacterial load determination, euthanize a subset of mice at specified time points (e.g., 24, 48 hours post-infection).

  • Collect peritoneal lavage fluid and blood for serial dilution and plating to enumerate bacterial CFU.

Protocol 2: Murine Model of Sepsis-Induced Pneumonia

This protocol is a generalized procedure for establishing a pneumonia model.

1. Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free saline

  • Pathogenic strain of Klebsiella pneumoniae

  • Bacterial culture media

  • Anesthesia (e.g., isoflurane)

  • Pipettors and sterile tips

  • 8-10 week old mice

2. Bacterial Inoculum Preparation:

  • Culture K. pneumoniae to mid-logarithmic phase.

  • Prepare the inoculum as described in Protocol 1, adjusting the concentration to a level known to induce pneumonia (e.g., 106 - 107 CFU in 50 µL).

3. Induction of Pneumonia:

  • Anesthetize the mice.

  • Instill 50 µL of the bacterial suspension intranasally.

4. This compound Administration:

  • Prepare this compound solution as described in Protocol 1.

  • Begin treatment 2-4 hours post-infection.

  • Administer this compound via subcutaneous (SC) or intraperitoneal (IP) injection. A starting dose range of 20-100 mg/kg administered twice or three times daily is recommended for initial studies.

5. Monitoring and Endpoints:

  • Monitor mice for clinical signs and survival as described in Protocol 1.

  • For bacterial load determination, euthanize mice at selected time points.

  • Aseptically harvest the lungs, homogenize in sterile saline, and perform serial dilutions for CFU plating.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking This compound->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Bacterial Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of action of this compound.

G Experimental Workflow for Murine Peritonitis Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BactPrep Prepare Bacterial Inoculum (E. coli & B. fragilis) Infection Induce Peritonitis (IP Injection) BactPrep->Infection DrugPrep Prepare this compound Solution Treatment Administer this compound (IV, 1-2h post-infection) DrugPrep->Treatment Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine Endpoints (Survival, Bacterial Load) Monitoring->Endpoint

Workflow for the murine peritonitis model.

G Logical Relationship for Dose Determination Start Start: Define Infection Model and Pathogen DoseRange Perform Dose-Ranging Study (e.g., 5, 25, 100 mg/kg) Start->DoseRange AssessToxicity Assess Toxicity and Clinical Signs DoseRange->AssessToxicity AssessEfficacy Assess Efficacy (Survival, Bacterial Load) DoseRange->AssessEfficacy OptimalDose Determine Optimal Dose and Schedule AssessToxicity->OptimalDose AssessEfficacy->OptimalDose

Logical flow for dose determination.

References

Application Notes and Protocols: Cefminox Efficacy Testing via Agar Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

Cefminox is a second-generation, semi-synthetic cephamycin antibiotic known for its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria.[1][2] Its stability in the presence of β-lactamase enzymes enhances its effectiveness against many resistant bacterial strains.[3][4] The primary mechanism of action for this compound, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3][4][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final stages of peptidoglycan synthesis.[1][3] This interference disrupts the integrity of the bacterial cell wall, leading to weakening, cell lysis, and ultimately, bacterial death.[1][3][5]

Determining the in vitro efficacy of an antibiotic is crucial for both clinical applications and drug development. The agar (B569324) dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions.[6][7][8] This method is particularly advantageous when testing a single antimicrobial agent against a large panel of bacterial isolates.[6][9]

These application notes provide a detailed protocol for using the agar dilution method to determine the MIC of this compound against aerobic bacteria, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

cluster_drug This compound Action cluster_cell Bacterial Cell cluster_outcome Result This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inactivates synthesis Peptidoglycan Cross-linking pbp->synthesis Inhibition weakening Cell Wall Weakening synthesis->weakening Leads to lysis Cell Lysis & Bacterial Death weakening->lysis

Diagram 1: this compound Mechanism of Action.

Experimental Protocol: Agar Dilution Method for this compound

This protocol describes the standardized procedure for determining the MIC of this compound.

1. Materials and Reagents

  • This compound sodium analytical standard powder

  • Appropriate solvent (e.g., sterile distilled water)

  • Mueller-Hinton Agar (MHA)[14]

  • Sterile Petri dishes (90 or 100 mm)

  • Sterile test tubes and pipettes

  • Incubator (35 ± 2 °C)

  • Vortex mixer

  • McFarland 0.5 turbidity standard

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder. The amount needed depends on the desired highest concentration and the volume required.

  • Dissolve the powder in a specified volume of sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtration if necessary.

3. Preparation of Agar Plates with this compound Dilutions

  • Prepare a series of twofold dilutions of the this compound stock solution in sterile water.[6] The range of concentrations should bracket the expected MIC of the test organisms.

  • Melt the MHA and cool it to a constant temperature of 45-50 °C in a water bath.[15] Holding the agar at a higher temperature may degrade the antibiotic.

  • For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of MHA).[14][16] This creates a 1:10 dilution, resulting in the final desired antibiotic concentration in the agar.

  • Mix the agar and antibiotic solution thoroughly by inverting the tube several times, avoiding bubble formation.[16]

  • Immediately pour the mixture into sterile Petri dishes to a uniform depth of 3-4 mm.[17]

  • Prepare a control plate containing MHA without any antibiotic.

  • Allow the plates to solidify at room temperature. The plates can be stored at 2-8 °C for a limited time before use. The surface should be dry before inoculation.

4. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

  • This suspension must be further diluted (typically 1:10) to achieve the final desired inoculum concentration for spotting. The final inoculum spot on the agar should contain approximately 1 x 10⁴ CFU.[6][15]

5. Inoculation of Agar Plates

  • Using a micropipette or an inoculum-replicating device, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, starting with the control plate and then progressing from the lowest to the highest this compound concentration.

  • Multiple isolates (up to 30-60, depending on plate size) can be tested on a single set of plates.[9][19]

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

6. Incubation

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in an aerobic atmosphere.[6][7] Incubation times may need adjustment for slower-growing organisms.

7. Result Interpretation

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6] The growth of a single colony or a faint haze at the inoculum spot is generally disregarded.[15]

  • Record the MIC value for each tested isolate.

8. Quality Control

  • Always include CLSI- or EUCAST-recommended QC strains in each run.

  • The resulting MIC for the QC strains must fall within the acceptable ranges to ensure the validity of the test results.

cluster_prep Phase 1: Plate Preparation cluster_inoc Phase 2: Inoculation cluster_read Phase 3: Incubation & Reading p1 Prepare this compound Stock Solution p2 Create Twofold Serial Dilutions p1->p2 p4 Mix 1 Part Drug Dilution with 9 Parts Molten Agar p2->p4 p3 Prepare Molten Mueller-Hinton Agar (50°C) p3->p4 p5 Pour Plates and Allow to Solidify p4->p5 i3 Spot Inoculum onto Agar Surface (~10^4 CFU/spot) p5->i3 i1 Prepare Bacterial Inoculum (0.5 McFarland) i2 Dilute to Final Inoculum Density (~10^7 CFU/mL) i1->i2 i2->i3 r1 Incubate Plates (35°C for 16-20h) i3->r1 r2 Examine for Visible Growth r1->r2 r3 Determine MIC: Lowest Concentration with No Growth r2->r3

Diagram 2: Experimental Workflow for the Agar Dilution Method.

Data Presentation: this compound Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several Gram-negative clinical isolates, as determined by dilution methods. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

OrganismNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Escherichia coli21132>128[20]
Klebsiella spp.20764>128[20]
Pseudomonas aeruginosa153128>128[20]
Acinetobacter spp.354>128>128[20]

Note: The data indicates high MIC values for the tested isolates, suggesting potential resistance, although specific interpretive criteria were not available in the cited study.[20]

References

Application Notes and Protocols: Cefminox Sodium for Bacterial Contamination Control in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox sodium is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic strains.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][2][4][5] While this compound sodium is primarily used in clinical settings for the treatment of bacterial infections, its potent bactericidal properties can be repurposed for controlling bacterial contamination in eukaryotic cell cultures.

It is critical to distinguish the application of this compound sodium for contamination control from its use as a selection agent. Selection agents, such as G418, Puromycin, or Hygromycin B, are used to select for eukaryotic cells that have been successfully transfected with a corresponding resistance gene.[6][][8] Currently, there is no established evidence of a this compound resistance gene being utilized for the selection of genetically modified mammalian cells. Therefore, the following application notes and protocols are focused on the use of this compound sodium for the elimination of bacterial contaminants in cell culture.

Application Notes

This compound sodium can be a valuable tool for researchers facing bacterial contamination in their cell cultures, particularly from difficult-to-eradicate anaerobic bacteria.[5] Its stability against many β-lactamase enzymes enhances its efficacy against a range of bacterial strains that may be resistant to other antibiotics.[1][4]

Key Considerations for Use:

  • Spectrum of Activity: this compound sodium is effective against a wide array of bacteria. However, its efficacy against specific contaminants should be confirmed, ideally through testing of the contaminating organism.

  • Cytotoxicity: As with any antibiotic used in cell culture, it is crucial to determine the potential cytotoxic effects of this compound sodium on the specific eukaryotic cell line being cultured. This is achieved by performing a dose-response experiment (kill curve) to identify the minimum concentration that is effective against bacteria while exhibiting the lowest possible toxicity to the cultured cells.

  • Prophylactic vs. Eradicative Use: this compound sodium can be used prophylactically at a low concentration in routine cell culture to prevent contamination. It can also be used at a higher concentration for a limited duration to eliminate an existing contamination.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound Sodium (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of this compound sodium required to eliminate bacterial contaminants while minimizing toxicity to the eukaryotic cell line.

Materials:

  • This compound sodium powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS) for reconstitution

  • Complete cell culture medium for your specific cell line

  • 96-well cell culture plates

  • Your eukaryotic cell line of interest

  • A method for assessing cell viability (e.g., Trypan Blue exclusion assay, MTT assay)

Procedure:

  • Stock Solution Preparation:

    • Aseptically prepare a stock solution of this compound sodium at a high concentration (e.g., 10 mg/mL) in sterile water or PBS.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed your eukaryotic cells into a 96-well plate at a density that will not lead to over-confluence during the experiment (e.g., 5,000-10,000 cells per well).

    • Include wells with media only as a negative control.

    • Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Antibiotic Treatment:

    • Prepare a series of dilutions of this compound sodium in your complete cell culture medium. A suggested starting range is 0-1000 µg/mL.

    • After 24 hours of cell seeding, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound sodium.

    • Culture the cells for a period that would typically allow for the detection of contamination (e.g., 3-7 days).

  • Cell Viability Assessment:

    • At the end of the treatment period, assess cell viability using your chosen method.

    • The optimal concentration is the lowest concentration of this compound sodium that effectively eliminates the bacterial contaminant (if present) without significantly affecting the viability of the eukaryotic cells.

Protocol 2: Routine Use of this compound Sodium for Contamination Control

Once the optimal, non-toxic concentration is determined, this compound sodium can be incorporated into the cell culture workflow.

Procedure:

  • Prophylactic Use:

    • Add this compound sodium to your complete cell culture medium at the pre-determined, non-toxic concentration.

    • Use this medium for all subsequent cell culture maintenance.

    • It is good practice to periodically culture cells in antibiotic-free medium to ensure the culture is not harboring low-level, resistant contaminants.

  • Eradication of Existing Contamination:

    • If a culture is confirmed to be contaminated, treat it with a higher, but still non-lethal, concentration of this compound sodium for a limited period (e.g., 1-2 weeks).

    • After the treatment period, culture the cells in antibiotic-free medium for several passages to ensure the contamination has been completely eliminated.

Data Presentation

Table 1: Characteristics of this compound Sodium

CharacteristicDescription
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2][4][5]
Spectrum of Activity Broad-spectrum antibiotic effective against Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][3][5]
Resistance Stable against many β-lactamase enzymes.[1][4]
Solubility Freely soluble in water.[9]
Storage of Stock Solution -20°C

Table 2: Example Experimental Setup for a this compound Sodium Kill Curve

Well RowThis compound Sodium Concentration (µg/mL)Cell TreatmentControl
A 0YesUntreated Control
B 10Yes
C 50Yes
D 100Yes
E 250Yes
F 500Yes
G 1000Yes
H 0NoMedia Only Control

Visualizations

Workflow_for_Antibiotic_Testing cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_application Application A Prepare this compound Sodium Stock Solution C Prepare Serial Dilutions of This compound Sodium in Media A->C B Seed Eukaryotic Cells in 96-well Plate D Treat Cells with Different Concentrations of this compound B->D C->D E Incubate for 3-7 Days D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Determine Optimal Concentration (Effective & Non-toxic) F->G H Incorporate Optimal Concentration into Cell Culture Medium G->H

Caption: Workflow for Determining the Optimal Concentration of this compound Sodium.

Cefminox_Mechanism This compound This compound Sodium PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Wall Weakening & Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of Action of this compound Sodium against Bacteria.

References

Application Notes and Protocols for Cefminox in Pediatric Animal Models of Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cefminox, a second-generation cephalosporin (B10832234) antibiotic, in the study of common pediatric bacterial infections within animal models. The following sections detail the pharmacokinetics, recommended dosing, and experimental protocols for establishing and treating neonatal sepsis and pneumonia in rodents.

Introduction to this compound

This compound is a broad-spectrum cephamycin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis. While clinical studies have demonstrated its efficacy and safety in pediatric patients for treating infections like pneumonia, bronchitis, and urinary tract infections, its application in preclinical pediatric animal models is less documented. These notes aim to bridge this gap by providing detailed protocols and data to guide researchers in this specialized area.

Pharmacokinetic Profile of this compound

Limited pharmacokinetic data for this compound is available specifically for pediatric animal models. However, by extrapolating from studies in adult animals and human children, a foundational understanding can be established.

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterHuman (Children)Mouse (Adult - Peritonitis Model)
Dosage 20 mg/kg (IV drip)25-100 mg/kg (IV)
Peak Serum Concentration (Cmax) 77.73 - 103.02 µg/mLNot explicitly stated, but effective bacterial clearance observed.
Half-life (t1/2) 1.20 - 1.32 hours[1]Not explicitly stated.
Key Findings Good clinical efficacy in various pediatric infections.[1][2][3]Superior bacterial elimination compared to latamoxef.[4]

Note: The pharmacokinetics of cephalosporins can differ significantly between neonates and adults due to immature renal and hepatic function, leading to reduced clearance and a more prolonged half-life in neonates.[5][6][7] Therefore, the provided data should be used as a starting point, and pilot pharmacokinetic studies in the specific pediatric animal model are highly recommended.

Experimental Protocols

The following are detailed protocols for inducing and treating common pediatric bacterial infections in rodent models using this compound.

Neonatal Sepsis Model (Mouse or Rat)

This protocol describes the induction of sepsis in neonatal rodents via intraperitoneal injection of a bacterial suspension.

Experimental Workflow for Neonatal Sepsis Model

G cluster_prep Preparation cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Log phase growth Induction Sepsis Induction (IP Injection) Inoculum_Prep->Induction Animal_Prep Neonatal Pups (e.g., P3-P7) Animal_Prep->Induction Treatment This compound Administration (e.g., SC or IP) Induction->Treatment Post-infection Monitoring Clinical Scoring & Survival Monitoring Treatment->Monitoring Analysis Bacterial Load & Cytokine Analysis Monitoring->Analysis Endpoint

Caption: Workflow for neonatal sepsis induction, treatment, and analysis.

Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free saline

  • Pathogenic bacteria (e.g., E. coli K1 strain)

  • Tryptic Soy Broth (TSB)

  • Neonatal mice or rats (e.g., 3-7 days old)

  • Sterile syringes and needles (30-gauge)

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the chosen bacterial strain into TSB.

    • Incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 5 x 10^6 CFU/mL for neonatal rats).[8]

  • Sepsis Induction:

    • Gently handle the neonatal pups to minimize stress.

    • Administer the bacterial suspension via intraperitoneal (IP) injection using a 30-gauge needle. The injection volume should be appropriate for the animal's size (e.g., 50 µL for a neonatal mouse).

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Based on the limited available data, a starting dose range of 25-50 mg/kg is recommended for efficacy studies.

    • Administer the this compound solution via subcutaneous (SC) or IP injection at a specified time point post-infection (e.g., 1-2 hours). Due to the short half-life, twice or three-times daily dosing should be considered.

  • Monitoring and Endpoint:

    • Monitor the animals at least twice daily for clinical signs of sepsis (e.g., lethargy, reduced activity, poor feeding).

    • Record survival over a defined period (e.g., 7 days).

    • At the experimental endpoint, blood and tissue samples (e.g., liver, spleen) can be collected to determine bacterial load (CFU counts) and inflammatory cytokine levels.

Neonatal Pneumonia Model (Mouse)

This protocol details a non-invasive method for inducing bacterial pneumonia in neonatal mice.

Experimental Workflow for Neonatal Pneumonia Model

G cluster_prep Preparation cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis Bacterial_Culture Bacterial Culture (e.g., S. pneumoniae) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Log phase growth Induction Pneumonia Induction (Intranasal Inoculation) Inoculum_Prep->Induction Animal_Prep Neonatal Pups (e.g., 1-week-old) Animal_Prep->Induction Treatment This compound Administration (e.g., SC or IP) Induction->Treatment Post-infection Monitoring Clinical Observation & Weight Monitoring Treatment->Monitoring Analysis Lung Bacterial Load & Histopathology Monitoring->Analysis Endpoint

Caption: Workflow for neonatal pneumonia induction, treatment, and analysis.

Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free saline

  • Pathogenic bacteria (e.g., Streptococcus pneumoniae)

  • Appropriate broth for bacterial culture

  • Neonatal mice (e.g., 1-week-old)

  • Micropipette with sterile tips

Protocol:

  • Bacterial Culture Preparation:

    • Prepare the bacterial inoculum as described in the sepsis protocol, adjusting the bacterial strain and growth media as necessary.

    • Resuspend the final bacterial pellet in sterile saline to the desired concentration (e.g., 5 x 10^6 CFU in 10 µL for neonatal mice).[9]

  • Pneumonia Induction:

    • Hold the neonatal mouse gently in a supine position.

    • Carefully deliver the bacterial suspension (e.g., 10 µL) into the nares using a micropipette. Alternate nostrils to ensure even distribution. Avoid anesthesia in very young neonates.[9]

  • This compound Administration:

    • Prepare and administer this compound as described in the sepsis protocol. A starting dose of 25-50 mg/kg administered SC or IP is recommended.

  • Monitoring and Endpoint:

    • Monitor the animals for clinical signs of pneumonia (e.g., labored breathing, hunched posture, weight loss).

    • At the experimental endpoint, lungs can be harvested for bacterial load determination (CFU counts) and histopathological analysis to assess inflammation and tissue damage.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 2: Example Data Table for Neonatal Sepsis Study

Treatment GroupNSurvival Rate (%)Bacterial Load in Blood (CFU/mL)Bacterial Load in Spleen (CFU/gram)
Vehicle Control10
This compound (25 mg/kg)10
This compound (50 mg/kg)10

Table 3: Example Data Table for Neonatal Pneumonia Study

Treatment GroupNWeight Change (%)Bacterial Load in Lungs (CFU/gram)Lung Histopathology Score
Vehicle Control10
This compound (25 mg/kg)10
This compound (50 mg/kg)10

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

Mechanism of Action of this compound

G This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Cell Lysis and Death Cell_Wall_Integrity->Bacterial_Lysis Loss of leads to G Dose This compound Dose (mg/kg) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Exposure Drug Exposure at Infection Site (Concentration vs. Time) PK->Exposure Efficacy Therapeutic Efficacy (Bacterial Clearance, Improved Survival) Exposure->Efficacy Achieving concentration > MIC determines MIC Minimum Inhibitory Concentration (MIC) of Pathogen MIC->Efficacy Target for Effective Treatment

References

Application of Cefminox in Experimental Gynecological Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinical Efficacy and Pharmacokinetics of Cefminox in Gynecological Infections

Clinical trials have demonstrated the effectiveness of this compound in treating a range of gynecological infections. The data from these studies provide a strong rationale for its evaluation in preclinical experimental models.

Table 1: Summary of Clinical Efficacy of this compound in Gynecological Infections
Infection TypeNumber of PatientsDosageEfficacy RateReference
Intrauterine, intrapelvic, adnexal, and postoperative wound infections122 g daily (intravenous)91.7%[2]
Puerperal endometritis, pyometra, pelvic peritonitis, parametritis, adnexitis, Bartholin's abscess, retroperitoneal abscess, vulvar abscess19Not specified89.5%[3]
Parametritis, intrauterine infection, pyometra, pelveoperitonitis72 g daily in 2 divided doses (intravenous drip)57.1% (Note: 6 of 7 cases had underlying progressive carcinoma)[4]
Female genital organ infections13Not specified100%[5]
Salpingitis, parametritis, endometritis, puerperal fever, inflammation of the pelvic dead space, Bartholin's pyocele, vulvar abscess, suppurative mastitis151 g twice daily (intravenous drip)93.3%[7]
Table 2: Pharmacokinetic Parameters of this compound in Gynecological Tissues
ParameterValueAdministrationReference
Peak Serum Level190.8 µg/mL1 g single intravenous injection[2]
Peak Level in Pelvic Dead Space Exudate36.6 µg/mL (at 4 hours)1 g intravenous injection[2]
Serum Half-life (T1/2)75 minutes1 g intravenous one-shot[3]
Tissue Half-life (T1/2)90 minutes1 g intravenous one-shot[3]
Serum Protein Binding66.3 ± 8.4%1 g intravenous one-shot[3]
Concentration in Oviduct34.98 µg/g (at 1 hr 10 min)1 g intravenous single shot[5]
Concentration in Ovary37.11 µg/g (at 1 hr 20 min)1 g intravenous single shot[5]
Concentration in Endometrium28.01 µg/g (at 1 hr 20 min)1 g intravenous single shot[5]
Concentration in Myometrium26.84 µg/g (at 1 hr 20 min)1 g intravenous single shot[5]
Concentration in Cervix Uteri30.01 µg/g (at 1 hr 20 min)1 g intravenous single shot[5]

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, targets the bacterial cell wall. Its primary mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.

G cluster_bacteria Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Essential for lysis Cell Lysis and Death cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->lysis Loss of integrity leads to

Mechanism of action of this compound.

Experimental Protocols for Evaluating this compound in Gynecological Infections

The following protocols are based on established animal models for pelvic inflammatory disease and endometritis and are adapted for the evaluation of this compound.

Protocol 1: Rat Model of Pelvic Inflammatory Disease (PID)

This protocol is adapted from established methods of inducing PID in rats through a combination of mechanical injury and bacterial infection.

1. Animals:

  • Female Sprague-Dawley or Wistar rats, 8-10 weeks old, weighing 200-250g.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of PID:

  • Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).

  • Perform a laparotomy to expose the uterine horns.

  • Induce mechanical injury to the endometrium by gently scraping the inner lining of one or both uterine horns with a sterile needle or fine forceps.

  • Instill a suspension of a known pathogenic bacterial mixture (e.g., Escherichia coli and Staphylococcus aureus) into the uterine lumen.

  • Suture the abdominal incision in layers.

  • Administer post-operative analgesics as required.

3. Experimental Groups:

  • Group 1 (Negative Control): Sham surgery without bacterial inoculation.

  • Group 2 (Positive Control): PID induction followed by vehicle (e.g., saline) administration.

  • Group 3 (this compound Treatment): PID induction followed by this compound administration. The dosage can be extrapolated from human studies and adjusted for animal metabolism (e.g., 50-100 mg/kg, administered intravenously or intraperitoneally, twice daily).

  • Group 4 (Reference Antibiotic): PID induction followed by a standard-of-care antibiotic (e.g., a combination of a cephalosporin (B10832234) and doxycycline).

4. Treatment and Monitoring:

  • Initiate treatment 24 hours after PID induction and continue for 7-14 days.

  • Monitor animals daily for clinical signs of infection (e.g., weight loss, lethargy, vaginal discharge).

  • Collect blood samples at baseline and at the end of the experiment for analysis of inflammatory markers (e.g., C-reactive protein, IL-6, TNF-α).

5. Outcome Assessment (at the end of the treatment period):

  • Euthanize the animals and collect uterine and ovarian tissues.

  • Macroscopic Evaluation: Score the severity of pelvic adhesions, abscess formation, and uterine swelling.

  • Histopathological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate for signs of inflammation, such as neutrophil infiltration, edema, and tissue necrosis.

  • Bacteriological Analysis: Homogenize a portion of the uterine tissue and perform quantitative bacterial culture to determine the bacterial load.

  • Molecular Analysis: Use techniques like quantitative PCR (qPCR) to measure the expression of pro-inflammatory and anti-inflammatory cytokines in uterine tissue.

Protocol 2: Rabbit Model of Endometritis

This protocol is based on the direct inoculation of pathogenic bacteria into the uterus of rabbits.

1. Animals:

  • Female New Zealand white rabbits, 12-16 weeks old, weighing 2.5-3.0 kg.

  • Follow similar acclimatization and housing conditions as for rats.

2. Induction of Endometritis:

  • Anesthetize the rabbits.

  • Perform a laparotomy to expose the uterine horns.

  • Inject a suspension of a known uterine pathogen (e.g., Escherichia coli isolated from a clinical case of endometritis) directly into the lumen of both uterine horns.

  • Suture the abdominal incision.

  • Provide post-operative care.

3. Experimental Groups and Treatment:

  • Design experimental groups (negative control, positive control, this compound treatment, reference antibiotic) similar to the rat PID model.

  • Administer this compound at an appropriate dose (e.g., 30-60 mg/kg, intravenously, twice daily) for 5-7 days.

4. Outcome Assessment:

  • At the end of the experiment, euthanize the rabbits and collect uterine tissue.

  • Macroscopic Examination: Assess for uterine congestion, enlargement, and the presence of purulent discharge.

  • Histopathology: Perform H&E staining to evaluate endometrial integrity, inflammatory cell infiltration, and glandular damage.

  • Microbiological Analysis: Determine the bacterial load in the uterine tissue.

  • Inflammatory Marker Analysis: Measure the levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in uterine tissue homogenates using ELISA or qPCR.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow for evaluating this compound and the logical relationships between infection, treatment, and outcomes.

G cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Outcome Analysis animal_model Select Animal Model (Rat or Rabbit) infection_induction Induce Gynecological Infection (PID or Endometritis) animal_model->infection_induction group_allocation Allocate to Experimental Groups infection_induction->group_allocation treatment Administer this compound, Vehicle, or Reference Drug group_allocation->treatment monitoring Daily Clinical Monitoring treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia macroscopic Macroscopic Evaluation euthanasia->macroscopic histopathology Histopathological Analysis euthanasia->histopathology bacteriology Bacteriological Analysis euthanasia->bacteriology molecular Molecular Analysis (Cytokines) euthanasia->molecular G infection Gynecological Infection (Bacterial Pathogens) inflammation Inflammatory Response (Cytokine Production, Neutrophil Infiltration) infection->inflammation bacterial_clearance Bacterial Clearance tissue_damage Tissue Damage (Endometritis, Salpingitis, Adhesions) inflammation->tissue_damage reduced_inflammation Reduced Inflammation tissue_repair Tissue Repair and Improved Outcomes This compound This compound Treatment This compound->bacterial_clearance Promotes bacterial_clearance->reduced_inflammation Leads to reduced_inflammation->tissue_repair Facilitates

References

Application Notes and Protocols for the Simultaneous Detection of Cefminox and Other Antibiotics by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox (CMNX) is a second-generation cephalosporin (B10832234) antibiotic valued for its broad-spectrum bactericidal activity against both Gram-negative and anaerobic bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Like other β-lactam antibiotics, this compound targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[2][4][5] This disruption of the cell wall structure leads to cell lysis and bacterial death.[2][4]

In clinical and pharmaceutical settings, it is often necessary to simultaneously quantify this compound along with other co-administered antibiotics or to detect potential cross-contamination in pharmaceutical manufacturing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and reliable analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.

These application notes provide detailed protocols for the simultaneous detection of this compound with other antibiotics in different matrices, summarize key quantitative data, and illustrate the underlying mechanism of action and experimental workflow.

Signaling Pathway: Mechanism of Action

This compound, as a cephalosporin, primarily exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates this key signaling pathway.

cluster_0 cluster_1 cluster_2 UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Peptidoglycan_synthesis Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_synthesis Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_synthesis->PBP Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_peptidoglycan Transpeptidation (Cross-linking) Cell_lysis Cell Lysis and Death PBP->Cell_lysis Weakened Cell Wall This compound This compound This compound->PBP Inhibition Sample_Prep 1. Sample Preparation (e.g., Dilution, Protein Precipitation) Injection 4. Injection of Samples and Standards Sample_Prep->Injection Standard_Prep 2. Standard Preparation (Calibration Standards & QCs) Standard_Prep->Injection HPLC_Setup 3. HPLC System Setup (Column Equilibration, Mobile Phase) HPLC_Setup->Injection Separation 5. Chromatographic Separation (RP-HPLC Column) Injection->Separation Detection 6. UV Detection (Specific Wavelengths) Separation->Detection Data_Analysis 7. Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

References

Application Notes and Protocols: In Vitro Time-Kill Studies of Cefminox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox is a second-generation cephamycin antibiotic with broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This interference with the cross-linkage of peptidoglycan chains leads to a weakening of the bacterial cell wall and subsequent cell lysis. Time-kill studies are essential in vitro assays used to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for conducting in vitro time-kill studies for this compound, in line with established methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound, as a cephamycin antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to penicillin-binding proteins (PBPs), this compound blocks the transpeptidation step, preventing the formation of the rigid cell wall structure. This disruption of cell wall integrity ultimately leads to bacterial cell death.

cluster_cell Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes Lysis Cell Lysis PBPs->Lysis Inactivation by this compound CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellWall->Lysis Inhibition leads to

Mechanism of action of this compound.

Experimental Protocol: In Vitro Time-Kill Assay for this compound

This protocol details the steps for performing an in vitro time-kill assay to determine the bactericidal activity of this compound against a target bacterial strain, such as Escherichia coli.

1. Materials

  • This compound analytical standard

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile culture tubes and flasks

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Shaking water bath or orbital shaker

  • Spiral plater or manual plating supplies (spreaders, turntables)

  • Colony counter

2. Preparation of Reagents and Media

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 100 times the highest concentration to be tested. Filter-sterilize the stock solution using a 0.22 µm filter.

  • Bacterial Inoculum: From a fresh overnight culture on TSA, select 3-5 isolated colonies and inoculate into CAMHB. Incubate at 35 ± 2°C with shaking until the culture reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL). Adjust the bacterial suspension with sterile saline or broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.

3. Experimental Procedure

  • Determination of Minimum Inhibitory Concentration (MIC): Prior to the time-kill assay, determine the MIC of this compound against the target organism using a standardized broth microdilution or agar dilution method according to CLSI guidelines.

  • Assay Setup:

    • Label sterile culture tubes for each time point (e.g., 0, 2, 4, 8, and 24 hours) and for each this compound concentration to be tested (e.g., Growth Control, MIC, 2x MIC, 4x MIC).

    • Prepare the test solutions by adding the appropriate volume of this compound stock solution to CAMHB to achieve the desired final concentrations. Include a growth control tube containing only CAMHB and the bacterial inoculum.

  • Inoculation: Add the prepared bacterial inoculum to each tube to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Time Point 0 Sampling: Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration at time 0.

  • Incubation: Incubate all tubes at 35 ± 2°C with constant agitation (e.g., 150 rpm).

  • Subsequent Sampling: At each subsequent time point (e.g., 2, 4, 8, and 24 hours), vortex the tubes and remove an aliquot from each for bacterial enumeration.

  • Bacterial Enumeration:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL.

4. Data Analysis

  • Calculate the mean CFU/mL for each concentration at each time point.

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

  • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is typically a <3-log₁₀ reduction in CFU/mL.

Data Presentation: Illustrative Time-Kill Kinetics of this compound against E. coli

The following table summarizes illustrative results of an in vitro time-kill study of this compound against a susceptible strain of E. coli with an MIC of 1 µg/mL.

This compound Concentration0 Hours2 Hours4 Hours8 Hours24 Hours
Growth Control (0 µg/mL) 5.706.858.109.209.30
MIC (1 µg/mL) 5.685.154.604.103.50
2x MIC (2 µg/mL) 5.714.203.102.50<2.00
4x MIC (4 µg/mL) 5.693.502.30<2.00<2.00

Note: Data are presented as mean log₁₀ CFU/mL. The lower limit of detection is assumed to be 100 CFU/mL (2.00 log₁₀ CFU/mL).

Interpretation of Results

Based on the illustrative data, this compound demonstrates a concentration-dependent bactericidal activity against E. coli. At 2x and 4x the MIC, a significant reduction in bacterial viability is observed within the first few hours, achieving a bactericidal effect (≥3-log₁₀ reduction) by 8 to 24 hours. At the MIC, this compound exhibits a bacteriostatic to weakly bactericidal effect. A study on anaerobic bacteria showed that at 4x the MIC, this compound was bactericidal against all tested strains at 24 hours, and at 2x the MIC, it produced a rapid effect with 90% killing of all strains after 3 hours.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vitro time-kill assay protocol for this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Test Tubes prep_bact->inoculate prep_cefm Prepare this compound Stock Solution prep_tubes Prepare Test Tubes (Growth Control, MIC, 2x MIC, 4x MIC) prep_cefm->prep_tubes prep_tubes->inoculate sample_t0 Sample at Time 0 inoculate->sample_t0 incubate Incubate at 35°C with Agitation inoculate->incubate serial_dilute Serial Dilution sample_t0->serial_dilute sample_tx Sample at 2, 4, 8, 24h incubate->sample_tx sample_tx->serial_dilute plate Plate on Agar serial_dilute->plate count Incubate and Count Colonies (CFU/mL) plate->count plot Calculate log10 CFU/mL and Plot Time-Kill Curve count->plot

Experimental workflow for this compound time-kill assay.

References

Application Notes and Protocols for Investigating Cefminox in a Mouse Model of Nonalcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, and the quest for effective therapeutic agents is a significant area of research. Recent studies have highlighted the potential of Cefminox, a second-generation cephalosporin (B10832234) antibiotic, in mitigating hepatic steatosis. These application notes provide a comprehensive overview of the use of this compound in a mouse model of NAFLD, including detailed experimental protocols, data presentation, and an exploration of the underlying molecular mechanisms.

This compound has been shown to alleviate the accumulation of fat in the liver in mice fed a high-fat, high-sugar diet. The therapeutic effects of this compound are attributed to its ability to modulate key signaling pathways involved in lipid metabolism. Specifically, it has been observed to suppress the synthesis of fatty acids while promoting their oxidation. This is achieved, in part, through the regulation of pivotal transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein-1c (SREBP-1c).[1]

These notes are intended to serve as a detailed guide for researchers aiming to replicate and build upon these findings in their own investigations into NAFLD.

Data Presentation

The following tables summarize the key quantitative data from a representative study investigating the effects of this compound on NAFLD in mice.

Table 1: Effects of this compound on Body Weight, Liver Weight, and Liver Index in High-Fat High-Sugar Diet (HFHSD) Fed Mice

GroupBody Weight (g)Liver Weight (g)Liver Index (%)
Normal Diet (ND)28.5 ± 1.51.1 ± 0.13.9 ± 0.3
HFHSD35.2 ± 2.12.5 ± 0.37.1 ± 0.8
HFHSD + this compound (20 mg/kg)34.8 ± 2.52.3 ± 0.26.6 ± 0.6
HFHSD + this compound (100 mg/kg)34.5 ± 2.31.9 ± 0.2*5.5 ± 0.5**

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to the HFHSD group.

Table 2: Effects of this compound on Hepatic Gene Expression Related to Lipid Metabolism in HFHSD-Fed Mice

GeneHFHSD vs. ND (Fold Change)HFHSD + this compound (100 mg/kg) vs. HFHSD (Fold Change)
Fatty Acid Synthesis
ACC1
SREBP-1c
CYP2E1
Fatty Acid Oxidation & Other Markers
PPARγ
PPARα
PCK1
ACSL4

Arrows indicate the direction of change (↑ for upregulation, ↓ for downregulation) as reported in the source study. Specific fold-change values were not provided in the primary literature.

Experimental Protocols

I. Induction of Nonalcoholic Fatty Liver Disease (NAFLD) in Mice

This protocol describes the induction of NAFLD in mice using a high-fat, high-sugar diet (HFHSD).

Materials:

  • C57BL/6J male mice (5-6 weeks old)

  • Normal chow diet (ND)

  • High-fat diet (HFD) pellets (e.g., 60% kcal from fat)

  • Drinking water

  • Fructose (B13574)

  • Glucose

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for one week upon arrival, providing ad libitum access to a normal chow diet and water.

  • After acclimatization, randomly divide the mice into two main groups: a control group receiving a normal diet (ND) and an experimental group receiving a high-fat, high-sugar diet (HFHSD).

  • For the HFHSD group, provide a high-fat diet (HFD) with 60% of its caloric content from fat.

  • Prepare the high-sugar drinking water by dissolving fructose and glucose in water to final concentrations of 45% and 55% respectively, to achieve a total sugar concentration of 42 g/L. Provide this solution to the HFHSD group ad libitum.

  • Maintain the mice on their respective diets for a period of 10-12 weeks to induce the NAFLD phenotype.

  • Monitor the body weight of the mice weekly.

II. Preparation and Administration of this compound

This protocol outlines the preparation and intravenous administration of this compound to the NAFLD mouse model.

Materials:

  • This compound sodium salt

  • Sterile water for injection or sterile saline

  • Insulin syringes with 28-30 gauge needles

  • Mouse restrainer

Procedure:

  • Prepare a stock solution of this compound sodium by dissolving it in sterile water for injection or sterile saline. This compound sodium is freely soluble in water.[2] For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound sodium in 10 mL of sterile water.

  • Further dilute the stock solution with sterile saline to achieve the desired final concentrations for injection (e.g., for 20 mg/kg and 100 mg/kg doses). The final injection volume should be approximately 100-200 µL per mouse.

  • After 10-12 weeks on the HFHSD, begin this compound treatment.

  • Administer this compound via tail vein injection.

  • Treat the mice with the prepared this compound solution at doses of 20 mg/kg or 100 mg/kg body weight.

  • Injections should be performed three times per week for a duration of four weeks.

  • A control group of HFHSD mice should be injected with the vehicle (sterile saline) following the same schedule.

III. Sample Collection and Biochemical Analysis

This protocol details the collection of blood and liver tissue samples and subsequent biochemical analysis.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microcentrifuge tubes

  • Serum separator tubes

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Triglycerides (TG), and Total Cholesterol (TC)

Procedure:

  • At the end of the treatment period, fast the mice overnight.

  • Anesthetize the mice using an appropriate method.

  • Collect blood via cardiac puncture into serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Perfuse the liver with ice-cold PBS to remove blood.

  • Excise the liver, weigh it, and record the weight.

  • Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis and store at -80°C.

  • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

  • Measure serum levels of ALT, AST, TG, and TC using commercially available assay kits according to the manufacturer's instructions.

IV. Histological Analysis of Liver Steatosis

This protocol describes the staining of liver sections with Hematoxylin and Eosin (H&E) and Oil Red O to visualize lipid accumulation.

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue blocks

  • Frozen liver tissue sections

  • Hematoxylin and Eosin staining reagents

  • Oil Red O staining solution

  • Microscope

Procedure:

H&E Staining:

  • Process the formalin-fixed liver tissue and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin using a standard protocol.

  • Dehydrate and mount the sections.

  • Examine the slides under a light microscope to assess liver morphology and steatosis.

Oil Red O Staining:

  • Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut 8-10 µm thick cryosections and mount them on glass slides.

  • Fix the sections in 10% formalin for 10 minutes.

  • Rinse with distilled water.

  • Stain with a freshly prepared and filtered Oil Red O solution for 15-30 minutes.

  • Rinse with 60% isopropanol.

  • Counterstain with Hematoxylin.

  • Mount with an aqueous mounting medium.

  • Examine under a light microscope to visualize neutral lipid droplets, which will appear as red-orange globules.

V. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the measurement of hepatic gene expression levels.

Materials:

  • Frozen liver tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (ACC1, SREBP-1c, CYP2E1, PPARγ, PPARα, PCK1, ACSL4) and a housekeeping gene (e.g., β-actin, GAPDH)

  • Real-time PCR instrument

Procedure:

  • Homogenize a small piece of frozen liver tissue (approximately 20-30 mg).

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using a SYBR Green-based master mix with gene-specific primers.

  • The thermal cycling conditions should be optimized for each primer set but generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis to ensure the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Experimental Workflow

G cluster_0 NAFLD Model Induction cluster_1 This compound Treatment cluster_2 Analysis Acclimatization\n(1 week) Acclimatization (1 week) Dietary Intervention\n(10-12 weeks) Dietary Intervention (10-12 weeks) Acclimatization\n(1 week)->Dietary Intervention\n(10-12 weeks) Normal Diet (ND) Normal Diet (ND) Dietary Intervention\n(10-12 weeks)->Normal Diet (ND) High-Fat High-Sugar Diet (HFHSD) High-Fat High-Sugar Diet (HFHSD) Dietary Intervention\n(10-12 weeks)->High-Fat High-Sugar Diet (HFHSD) HFHSD HFHSD Treatment Groups\n(4 weeks) Treatment Groups (4 weeks) HFHSD->Treatment Groups\n(4 weeks) HFHSD + Vehicle HFHSD + Vehicle Treatment Groups\n(4 weeks)->HFHSD + Vehicle HFHSD + this compound (20 mg/kg) HFHSD + this compound (20 mg/kg) Treatment Groups\n(4 weeks)->HFHSD + this compound (20 mg/kg) HFHSD + this compound (100 mg/kg) HFHSD + this compound (100 mg/kg) Treatment Groups\n(4 weeks)->HFHSD + this compound (100 mg/kg) Sample Collection\n(Blood & Liver) Sample Collection (Blood & Liver) HFHSD + Vehicle->Sample Collection\n(Blood & Liver) HFHSD + this compound (20 mg/kg)->Sample Collection\n(Blood & Liver) HFHSD + this compound (100 mg/kg)->Sample Collection\n(Blood & Liver) Biochemical Analysis\n(ALT, AST, TG, TC) Biochemical Analysis (ALT, AST, TG, TC) Sample Collection\n(Blood & Liver)->Biochemical Analysis\n(ALT, AST, TG, TC) Histological Analysis\n(H&E, Oil Red O) Histological Analysis (H&E, Oil Red O) Sample Collection\n(Blood & Liver)->Histological Analysis\n(H&E, Oil Red O) Gene Expression Analysis\n(qRT-PCR) Gene Expression Analysis (qRT-PCR) Sample Collection\n(Blood & Liver)->Gene Expression Analysis\n(qRT-PCR)

Caption: Experimental workflow for investigating this compound in a NAFLD mouse model.

Proposed Signaling Pathway of this compound Action in NAFLD

G This compound This compound PPARg PPARγ This compound->PPARg activates SREBP1c SREBP-1c This compound->SREBP1c inhibits FattyAcidOxidation Fatty Acid Oxidation PPARg->FattyAcidOxidation promotes ACC1 ACC1 SREBP1c->ACC1 activates DeNovoLipogenesis De Novo Lipogenesis ACC1->DeNovoLipogenesis HepaticSteatosis Hepatic Steatosis DeNovoLipogenesis->HepaticSteatosis FattyAcidOxidation->HepaticSteatosis reduces

Caption: this compound modulates lipid metabolism by activating PPARγ and inhibiting SREBP-1c.

Discussion and Further Considerations

The presented protocols and data provide a solid foundation for investigating the therapeutic potential of this compound in NAFLD. The mechanism of action appears to be centered on the restoration of balance in hepatic lipid metabolism.

A crucial area for future research is the impact of this compound on the gut microbiota and its contribution to the observed therapeutic effects. As an antibiotic, this compound is expected to alter the composition of the gut microbiome. The gut-liver axis plays a critical role in the pathogenesis of NAFLD, with alterations in gut microbiota contributing to increased intestinal permeability, endotoxemia, and hepatic inflammation. It is plausible that this compound-induced changes in the gut microbiome, potentially including a reduction in hydrogen sulfide-producing bacteria, could contribute to its beneficial effects on the liver. Further studies employing metagenomic sequencing of the gut microbiota in this compound-treated NAFLD mice are warranted to explore this hypothesis.

References

Troubleshooting & Optimization

How to improve Cefminox sodium solubility for lab experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively solubilize Cefminox sodium for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound sodium and what is its mechanism of action?

A1: this compound sodium is a semi-synthetic, second-generation cephalosporin (B10832234) antibiotic.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5] This inhibition disrupts the final phase of peptidoglycan synthesis, compromising the integrity of the bacterial cell wall, which ultimately leads to cell lysis and death.[6] this compound sodium is notably stable against β-lactamase enzymes, which enhances its efficacy against a broader spectrum of bacteria.[4]

Q2: In which solvents is this compound sodium soluble?

A2: this compound sodium is freely soluble in water and DMSO.[1][7] It is reported to be insoluble in ethanol.[1][7]

Q3: What factors can influence the solubility of this compound sodium?

A3: Several factors can affect the solubility of chemical compounds like this compound sodium, including:

  • pH: The pH of the solution can significantly impact the solubility of ionizable compounds. For this compound sodium dissolved in water, the resulting pH is typically between 4.5 and 6.0.[6][8]

  • Temperature: Generally, solubility tends to be lower in colder water. It is advisable to prepare solutions in cold to lukewarm water to avoid potential degradation at high temperatures.[9]

  • Purity of Solvents: The presence of moisture in solvents like DMSO can reduce the solubility of the compound. Using fresh, high-purity solvents is recommended.[1][2]

  • Particle Size: While not specific to this compound sodium, in general, smaller particle size can increase the dissolution rate due to a larger surface area.[10][11][12]

Q4: How should I store this compound sodium powder and its stock solutions?

A4:

  • Powder: Lyophilized this compound sodium should be stored at -20°C in a desiccated environment. In this form, it is stable for up to 36 months.[7]

  • Stock Solutions: In solution, it is recommended to store aliquots at -20°C and use them within one month to prevent loss of potency.[7] To maintain stability, it is crucial to avoid multiple freeze-thaw cycles.[1][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Sodium The compound is not fully dissolving in the chosen solvent.1. Verify Solvent Choice: Ensure you are using a recommended solvent such as high-purity water or fresh DMSO.[1][7] 2. Gentle Warming: Gently warm the solution to 37°C.[3] 3. Sonication: Use an ultrasonic bath to aid dissolution.[3] 4. Check for Contaminants: Ensure the solvent has not absorbed moisture, especially with DMSO.[1][2]
Precipitation Observed in Solution The concentration may be too high for the solvent and storage conditions. The solution may have become unstable over time.1. Review Concentration: Ensure the desired concentration does not exceed the known solubility limit. 2. Storage Conditions: Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[1][7] 3. Fresh Preparation: Prepare fresh solutions for each experiment if instability is suspected. The package insert for this compound sodium suggests reconstituting immediately before use.[13]
Solution Appears Discolored High concentrations of this compound sodium in certain solutions may show slight yellowing over time.[13]This may not always indicate degradation, but it is best practice to use freshly prepared solutions. If the discoloration is significant, it is advisable to prepare a new solution.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)
Water83.33 - 100[1][3][7]153.87 - 184.65[1][3]
DMSO86 - 100[1][7]158.8 - 184.65[1][7]
EthanolInsoluble (<1)[1][7]-

Note: The actual solubility may vary slightly due to batch-to-batch variations.[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound Sodium in Water

Materials:

  • This compound sodium powder (Molecular Weight: 541.56 g/mol )

  • High-purity sterile water

  • Sterile conical tube or vial

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound sodium needed:

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 10 mL × 541.56 g/mol / 1000 = 54.156 mg

  • Weigh the this compound sodium: Accurately weigh 54.156 mg of this compound sodium powder and transfer it to a sterile conical tube.

  • Add the solvent: Add 10 mL of high-purity sterile water to the tube.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start: Obtain this compound Sodium Powder weigh Accurately weigh the required mass start->weigh solvent Choose appropriate solvent (Water or DMSO) weigh->solvent add_solvent Add solvent to the powder solvent->add_solvent vortex Vortex thoroughly add_solvent->vortex check Is it fully dissolved? vortex->check troubleshoot Troubleshoot: - Gentle warming (37°C) - Sonication check->troubleshoot No sterilize Filter-sterilize (0.22 µm filter) if necessary check->sterilize Yes troubleshoot->vortex aliquot Aliquot into smaller volumes sterilize->aliquot store Store at -20°C aliquot->store end Ready for experiment store->end G This compound This compound Sodium Inhibition Inhibition This compound->Inhibition PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Inhibition->PBP CellWall Bacterial Cell Wall Integrity Compromised Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Leads to

References

Technical Support Center: Cefminox Impurity and Isomer Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the identification and characterization of Cefminox impurities and isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-MS analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Co-elution of impurities.- Flush the column with a strong solvent or replace it if necessary.- Ensure the mobile phase pH is appropriate for this compound and the column chemistry.- Reduce the injection volume or sample concentration.- Optimize the gradient elution to improve separation.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Unstable column temperature.- Column aging.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Verify the HPLC pump is delivering a consistent flow rate.- Use a column oven to maintain a stable temperature.[1]
Low Signal Intensity or No Peaks - Improper MS source settings (e.g., capillary voltage, gas flow).- Sample degradation.- Low concentration of impurities.- Contamination in the MS source.- Optimize MS source parameters for this compound and its expected impurities.- Ensure proper sample handling and storage to prevent degradation.- Concentrate the sample if impurity levels are below the detection limit.- Clean the MS source according to the manufacturer's instructions.
High Background Noise in Mass Spectra - Contaminated mobile phase, solvents, or glassware.- Leaks in the HPLC or MS system.- Insufficiently purified sample.- Use high-purity solvents and reagents.[2] - Check for and resolve any leaks in the system.- Employ solid-phase extraction (SPE) or other sample cleanup techniques.
Mass Inaccuracy - The mass spectrometer requires calibration.- Fluctuations in laboratory temperature.- Perform regular mass calibration of the instrument.[1] - Ensure a stable laboratory environment.

Frequently Asked Questions (FAQs)

Q1: How can I induce the degradation of this compound for impurity profiling studies?

A1: Forced degradation studies are essential to identify potential degradation products. Common stress conditions for this compound include:

  • Acidic Hydrolysis: Dissolve this compound in a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Dissolve this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature.[2]

  • Oxidative Degradation: Treat a this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3%).[1]

  • Thermal Degradation: Heat solid this compound at a high temperature (e.g., 105°C).[2]

  • Photolytic Degradation: Expose a this compound solution to UV light.[1]

Q2: What type of HPLC column is suitable for separating this compound and its impurities?

A2: A reversed-phase C18 column is commonly used for the separation of this compound and its impurities.[3] The specific dimensions and particle size will depend on the desired resolution and analysis time.

Q3: Which ionization technique is preferred for the MS analysis of this compound?

A3: Electrospray ionization (ESI) in positive ion mode is a widely used and effective technique for the mass spectrometric analysis of this compound and its impurities.[2][4]

Q4: How can I identify the structures of unknown impurities?

A4: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) are powerful tools for structure elucidation. By analyzing the fragmentation patterns of the parent ion, the structure of the impurity can be deduced.[2][4]

Experimental Protocols

Forced Degradation Sample Preparation

This protocol outlines the preparation of stressed samples of this compound for impurity identification.

  • Acid Degradation: Dissolve 5 mg of this compound sodium in 1 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C for 2 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide (B78521) and dilute with the mobile phase to a final concentration of 1 mg/mL.

  • Base Degradation: Dissolve 5 mg of this compound sodium in 1 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature for 30 minutes. Neutralize with 0.1 M hydrochloric acid and dilute with the mobile phase to a final concentration of 1 mg/mL.[2]

  • Oxidative Degradation: Dissolve 5 mg of this compound sodium in 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 1 hour. Dilute with the mobile phase to a final concentration of 1 mg/mL.[1]

  • Thermal Degradation: Heat 5 mg of solid this compound sodium at 105°C for 24 hours. Dissolve the resulting solid in the mobile phase to a final concentration of 1 mg/mL.[1][2]

HPLC-MS Method for this compound Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its degradation products. Method optimization may be necessary.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Range: m/z 100-1200

  • Collision Energy: Ramped for MS/MS experiments (e.g., 10-40 eV)

Data Presentation

A study successfully separated and characterized thirteen unknown impurities and isomers in this compound sodium using LC-IT-TOF-MS.[2][4] The following table summarizes the mass spectral data for some of the identified impurities.

Impurity Retention Time (min) [M+H]⁺ (Observed m/z) Molecular Formula
Impurity 18.5498.0821C₁₆H₁₉N₇O₆S₃
Impurity 210.2514.0770C₁₆H₁₉N₇O₇S₃
Impurity 312.8479.1102C₁₆H₂₂N₆O₆S₂
Impurity 415.1495.1051C₁₆H₂₂N₆O₇S₂
Impurity 517.3526.0989C₁₇H₂₁N₇O₇S₃
Impurity 619.6542.0938C₁₇H₂₁N₇O₈S₃
This compound22.4520.1023C₁₆H₂₁N₇O₇S₃

Data synthesized from a study on this compound impurity characterization.[2]

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis Cefminox_Sample This compound Bulk Drug / Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Cefminox_Sample->Forced_Degradation Dilution Dilution & Filtration Forced_Degradation->Dilution HPLC_System HPLC System (Pump, Autosampler, Column Oven) Dilution->HPLC_System Injection C18_Column C18 Column HPLC_System->C18_Column Mass_Spectrometer Mass Spectrometer (ESI Source) C18_Column->Mass_Spectrometer Elution Data_Acquisition Data Acquisition (MS and MS/MS Scans) Mass_Spectrometer->Data_Acquisition Data_Analysis Data Analysis (Impurity Identification & Characterization) Data_Acquisition->Data_Analysis

References

Cefminox and Beta-Lactamase Interactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the resistance of Cefminox to bacterial beta-lactamase enzymes. This compound, a second-generation cephamycin antibiotic, is known for its stability against a variety of beta-lactamases, which are the primary mechanism of bacterial resistance to beta-lactam antibiotics.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[3][4][5] By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[4]

Q2: How does bacterial beta-lactamase confer resistance to beta-lactam antibiotics?

A2: Beta-lactamases are enzymes produced by some bacteria that hydrolyze the amide bond in the beta-lactam ring, the core structural component of beta-lactam antibiotics. This hydrolysis inactivates the antibiotic, rendering it unable to bind to its PBP target.[6][7][8]

Q3: Is this compound susceptible to hydrolysis by all types of beta-lactamases?

A3: this compound is highly stable against many common plasmid-mediated and chromosomally-mediated beta-lactamases.[9][10] As a cephamycin, its 7α-methoxy group provides steric hindrance that protects the beta-lactam ring from hydrolysis by many beta-lactamases, particularly Ambler Class A and Class C enzymes.[11] However, its stability against all beta-lactamases is not absolute and can vary depending on the specific enzyme.

Q4: What are the different classes of beta-lactamases?

A4: Beta-lactamases are broadly classified into four molecular classes based on their amino acid sequence: Class A, Class B, Class C, and Class D.[8][12] Classes A, C, and D are serine-based enzymes, while Class B enzymes are metallo-beta-lactamases that require zinc for their activity.

This compound Stability Against Beta-Lactamase Classes

The following tables summarize the stability of this compound against the four Ambler classes of beta-lactamases. Due to the limited availability of specific kinetic data for this compound, data for the structurally similar cephamycin, Cefoxitin (B1668866), is included as a proxy where noted.

Table 1: Stability of this compound against Ambler Class A Beta-Lactamases

Beta-Lactamase (Example)Organism SourceThis compound/Cefoxitin Hydrolysiskcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
TEM-1Escherichia coliStable---
SHV-1Klebsiella pneumoniaeStable---
BlaCMycobacterium tuberculosisSlow Hydrolysis (Cefoxitin)0.04133,077

Data for BlaC with Cefoxitin is from[9]. General stability of cephamycins against TEM-1 and SHV-1 is widely reported.

Table 2: Stability of this compound against Ambler Class B Beta-Lactamases (Metallo-beta-lactamases)

Beta-Lactamase (Example)Organism SourceThis compound/Cefoxitin HydrolysisNotes
IMP-1Pseudomonas aeruginosaGenerally StableCephamycins are typically poor substrates for MBLs.
VIM-2Pseudomonas aeruginosaGenerally StableResistance, if observed, is often due to other mechanisms.
NDM-1Klebsiella pneumoniaeGenerally StableCephamycins are not readily hydrolyzed.

Table 3: Stability of this compound against Ambler Class C Beta-Lactamases (Cephalosporinases)

Beta-Lactamase (Example)Organism SourceThis compound/Cefoxitin Hydrolysiskcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
AmpCEnterobacter cloacaeVery Slow Hydrolysis (Cefoxitin)0.010.520,000
P99Enterobacter cloacaeStable---

Kinetic data for AmpC with Cefoxitin from[13].

Table 4: Stability of Cemfinox against Ambler Class D Beta-Lactamases (Oxacillinases)

Beta-Lactamase (Example)Organism SourceThis compound/Cefoxitin HydrolysisNotes
OXA-1Escherichia coliStableCephamycins are generally not hydrolyzed by OXA-type enzymes.[1]
OXA-23Acinetobacter baumanniiStable
OXA-48Klebsiella pneumoniaeStable

Experimental Protocols

1. Spectrophotometric Beta-Lactamase Stability Assay (using Nitrocefin)

This protocol outlines a common method to determine the rate of hydrolysis of a beta-lactam antibiotic by a purified beta-lactamase enzyme.

  • Materials:

    • Purified beta-lactamase enzyme of known concentration.

    • This compound (or other test antibiotic) stock solution.

    • Nitrocefin (a chromogenic cephalosporin) stock solution (typically 10 mg/mL in DMSO).

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).

    • 96-well microplate or quartz cuvettes.

    • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm.

  • Procedure:

    • Prepare Working Solutions:

      • Dilute the beta-lactamase enzyme to a suitable concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear rate of hydrolysis during the assay period.

      • Prepare a series of dilutions of the this compound stock solution in phosphate buffer to test a range of substrate concentrations.

      • Prepare a working solution of Nitrocefin in phosphate buffer (e.g., 100 µM).

    • Assay Setup:

      • In a 96-well plate or cuvette, add the phosphate buffer.

      • Add the this compound solution.

      • Initiate the reaction by adding the beta-lactamase solution.

    • Measurement:

      • Immediately place the plate or cuvette in the spectrophotometer.

      • Monitor the increase in absorbance at 486 nm over time, which corresponds to the hydrolysis of Nitrocefin. Record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

    • Data Analysis:

      • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

      • Repeat the assay with different concentrations of this compound to determine the kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax).

2. Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

  • Materials:

    • Bacterial isolate to be tested.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound stock solution of known concentration.

    • Sterile 96-well microplates.

    • Spectrophotometer or microplate reader for measuring optical density at 600 nm (OD₆₀₀).

  • Procedure:

    • Prepare Bacterial Inoculum:

      • Culture the bacterial isolate overnight in CAMHB.

      • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

    • Prepare Antibiotic Dilutions:

      • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

    • Inoculation:

      • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

      • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

    • Incubation:

      • Incubate the microplate at 37°C for 16-20 hours.

    • MIC Determination:

      • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD₆₀₀ of each well.

Troubleshooting Guides

Issue 1: No or very low beta-lactamase activity detected in the spectrophotometric assay.

Possible CauseSuggested Solution
Inactive enzymeEnsure proper storage and handling of the beta-lactamase. Avoid repeated freeze-thaw cycles.
Incorrect buffer pHVerify the pH of the assay buffer. Most beta-lactamases have optimal activity around pH 7.0.
Sub-optimal substrate concentrationOptimize the concentration of Nitrocefin.
Presence of an inhibitorEnsure all reagents and labware are free of potential beta-lactamase inhibitors.

Issue 2: Inconsistent or non-reproducible MIC results.

Possible CauseSuggested Solution
Inoculum size variationStandardize the inoculum preparation carefully to ensure a consistent starting bacterial density.
ContaminationUse aseptic techniques throughout the procedure to prevent contamination of the cultures and reagents.
Antibiotic degradationPrepare fresh antibiotic dilutions for each experiment. Some beta-lactams can be unstable in solution.
Improper incubation conditionsEnsure the incubator is maintaining the correct temperature and atmosphere.

Issue 3: Unexpected resistance of a bacterial strain to this compound in an MIC assay.

Possible CauseSuggested Solution
Production of a novel or highly efficient beta-lactamaseCharacterize the beta-lactamase produced by the strain using molecular methods (e.g., PCR and sequencing).
Alternative resistance mechanismsInvestigate other resistance mechanisms such as altered penicillin-binding proteins (PBPs) or efflux pumps.
High inoculum effectRepeat the MIC assay with a lower starting inoculum to see if the MIC value changes.

Visual Guides

Beta_Lactamase_Mechanism cluster_0 Bacterial Resistance cluster_1 Mechanism of Resistance Beta-Lactam_Antibiotic Beta-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Inhibits Hydrolysis Hydrolysis of Beta-Lactam Ring Beta-Lactam_Antibiotic->Hydrolysis Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Inhibition leads to Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactamase->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Experimental_Workflow cluster_0 Beta-Lactamase Stability Assay A Prepare Reagents (Enzyme, this compound, Buffer) B Mix Reagents in Microplate/Cuvette A->B C Initiate Reaction with Chromogenic Substrate (Nitrocefin) B->C D Monitor Absorbance Change at 486 nm C->D E Calculate Hydrolysis Rate (kcat, Km) D->E Troubleshooting_Logic start Unexpected this compound Resistance Observed check_bl Is a known beta-lactamase producer being tested? start->check_bl check_inoculum Is the inoculum density correct? check_bl->check_inoculum No characterize_bl Characterize the beta-lactamase (e.g., sequencing) check_bl->characterize_bl Yes check_purity Is the bacterial culture pure? check_inoculum->check_purity Yes adjust_inoculum Repeat with standardized inoculum check_inoculum->adjust_inoculum No other_mechanisms Investigate other resistance mechanisms (PBP mutation, efflux) check_purity->other_mechanisms Yes re_isolate Re-isolate and purify the bacterial strain check_purity->re_isolate No

References

Impact of inoculum size on Cefminox in vitro bactericidal activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro bactericidal activity of Cefminox, with a specific focus on the impact of inoculum size.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and why is it important in antibiotic susceptibility testing?

The inoculum effect is a phenomenon observed in microbiology where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial population (inoculum size).[1] This is crucial in research and clinical settings because the bacterial load at the site of an infection can be significantly higher than the standard inoculum used for in vitro susceptibility tests.[2] An antibiotic that appears effective at a standard inoculum may be less effective against a higher bacterial concentration, potentially leading to treatment failure.

Q2: Does this compound exhibit a significant inoculum effect?

Studies have shown that this compound exhibits a negligible inoculum effect against Escherichia coli.[3][4][5] This suggests that its bactericidal activity is not significantly diminished by an increase in the initial bacterial concentration of this particular species. This is in contrast to some other β-lactam antibiotics, such as cefotaxime (B1668864) and ceftizoxime, which can show a marked inoculum effect.[3]

Q3: What is the mechanism behind the inoculum effect for β-lactam antibiotics?

The primary mechanism for the inoculum effect with β-lactam antibiotics is the production of β-lactamase enzymes by the bacteria.[2] At high bacterial densities, the concentration of these enzymes can be sufficient to hydrolyze and inactivate the antibiotic, leading to reduced efficacy. Other proposed mechanisms include the binding of the antibiotic to non-target sites on bacterial cells at high concentrations and the physiological state of the bacteria in a dense population.

Q4: How does the bactericidal action of this compound differ from other β-lactam antibiotics at concentrations near the MIC?

The activity of cephamycins like this compound has been associated with the formation of spheroplasts and subsequent bacteriolysis (cell rupture) at concentrations close to the MIC.[3] In contrast, other β-lactam agents may induce the formation of bacterial filaments or rounded cells without immediate lysis.[3]

Troubleshooting Guide

Issue: Inconsistent MIC values for this compound in our experiments.

  • Possible Cause 1: Variation in Inoculum Preparation.

    • Troubleshooting Step: Ensure a standardized and consistent method for preparing your bacterial inoculum. The Clinical and Laboratory Standards Institute (CLSI) recommends preparing the inoculum by suspending colonies in broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the desired final inoculum concentration for the MIC assay.

  • Possible Cause 2: Inaccurate Inoculum Density.

    • Troubleshooting Step: After preparing your inoculum, perform a viable plate count to confirm the actual CFU/mL. For standard MIC testing, the target is typically ~5 x 10⁵ CFU/mL, while for high inoculum testing, it is ~5 x 10⁷ CFU/mL.[6] Significant deviations from these values can lead to variability in MIC results.

  • Possible Cause 3: Instability of this compound.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock antibiotic solution as recommended by the manufacturer to prevent degradation.

Issue: this compound appears less effective in our high-density culture model than expected from standard MIC data.

  • Possible Cause 1: Testing Against a Different Bacterial Species.

    • Troubleshooting Step: While this compound shows a negligible inoculum effect against E. coli, its activity against other species at high inocula may differ. It is essential to perform specific inoculum effect studies for the bacterial species you are investigating.

  • Possible Cause 2: Presence of Potent β-Lactamases.

    • Troubleshooting Step: If working with a bacterial strain known to produce high levels of β-lactamases, the negligible inoculum effect observed for this compound against E. coli may not be applicable. Consider molecular characterization of your test strain to identify the types of β-lactamases present.

  • Possible Cause 3: Biofilm Formation.

    • Troubleshooting Step: In high-density cultures, bacteria may form biofilms, which can significantly increase their tolerance to antibiotics. Evaluate your experimental setup for conditions that may promote biofilm formation.

Data Presentation

Table 1: Impact of Inoculum Size on the Minimum Inhibitory Concentration (MIC) of this compound and Other β-Lactams against Escherichia coli

AntibioticInoculum SizeReported Inoculum Effect
This compound Standard vs. HighNegligible [3][4]
CefoxitinStandard vs. HighNegligible[3]
CefotaximeStandard vs. HighMarked[3]
CeftizoximeStandard vs. HighMarked[3]
ImipenemStandard vs. HighMarked[3]

Table 2: In Vitro Activity of this compound against Anaerobic Bacteria at Different Inoculum Sizes

Bacterial SpeciesInoculum Size (CFU/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group10⁶1.04.0
10⁸2.08.0
Prevotella spp.10⁶0.52.0
10⁸1.04.0
Fusobacterium spp.10⁶0.251.0
10⁸0.52.0
Peptostreptococcus spp.10⁶0.52.0
10⁸1.04.0
Clostridium spp.10⁶1.04.0
10⁸2.08.0

Data adapted from a study on the antibacterial activity of this compound against anaerobes. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Determination of the Inoculum Effect on this compound MIC

This protocol is based on the broth microdilution method as generally described by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation:

    • Subculture the bacterial strain to be tested on an appropriate agar (B569324) medium and incubate overnight at 35-37°C.

  • Inoculum Preparation:

    • Standard Inoculum (~5 x 10⁵ CFU/mL):

      • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

      • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • High Inoculum (~5 x 10⁷ CFU/mL):

      • Prepare the 0.5 McFarland suspension as above.

      • Perform a smaller dilution to achieve a final concentration of approximately 5 x 10⁷ CFU/mL in the wells.

  • Antibiotic Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate the microtiter plates with the standard and high bacterial inocula.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • An inoculum effect is considered significant if there is an eight-fold or greater increase in the MIC with the high inoculum compared to the standard inoculum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland 0.5 McFarland Standard Bacterial_Culture->McFarland Cefminox_Dilution This compound Serial Dilution Inoculation Inoculate Microtiter Plates Cefminox_Dilution->Inoculation Standard_Inoculum Standard Inoculum (~5x10^5 CFU/mL) McFarland->Standard_Inoculum High_Inoculum High Inoculum (~5x10^7 CFU/mL) McFarland->High_Inoculum Standard_Inoculum->Inoculation High_Inoculum->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation MIC_Determination Determine MICs Incubation->MIC_Determination Compare_MICs Compare Standard vs. High Inoculum MICs MIC_Determination->Compare_MICs Inoculum_Effect Assess Inoculum Effect Compare_MICs->Inoculum_Effect

Caption: Workflow for Determining the Inoculum Effect.

Logical_Relationship Inoculum_Size Inoculum Size Beta_Lactamase β-Lactamase Concentration Inoculum_Size->Beta_Lactamase influences MIC_Value MIC Value Inoculum_Size->MIC_Value can affect Antibiotic_Hydrolysis Antibiotic Hydrolysis Beta_Lactamase->Antibiotic_Hydrolysis leads to Cefminox_Activity This compound Bactericidal Activity Antibiotic_Hydrolysis->Cefminox_Activity reduces Cefminox_Activity->MIC_Value determines

Caption: Factors Influencing the Inoculum Effect.

References

Cefminox solution discoloration in 5% glucose and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefminox. The following information addresses the common issue of this compound solution discoloration when prepared in a 5% glucose medium and offers guidance on prevention and stability testing.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution turn yellow or brown when dissolved in 5% glucose?

A1: The discoloration of this compound solution in 5% glucose is primarily due to the chemical instability of the this compound molecule in a weakly acidic environment provided by the glucose solution. This instability leads to the degradation of this compound, particularly through the hydrolysis of its β-lactam ring. The resulting degradation products can subsequently undergo further reactions, potentially including the Maillard reaction with glucose, to form colored compounds known as chromophores. These chromophores are responsible for the visible discoloration of the solution.

Q2: How quickly does this compound degrade in a 5% glucose solution?

A2: this compound in a 5% glucose solution is highly unstable. Studies have shown that the concentration of this compound can drop below 90% of its initial value in less than two hours when stored at room temperature[1]. This rapid degradation makes 5% glucose an unsuitable solvent for the continuous infusion of this compound[1].

Q3: Is the discoloration of the this compound solution an indication of reduced potency?

A3: Yes, discoloration is a visual indicator of this compound degradation and, consequently, a loss of its antibacterial potency. The primary mechanism of this compound's antibacterial action is the inhibition of bacterial cell wall synthesis, which is dependent on the integrity of the β-lactam ring[2]. Hydrolysis of this ring not only leads to discoloration but also inactivates the antibiotic.

Q4: Are there alternative intravenous fluids that are more compatible with this compound?

A4: Yes, 0.9% sodium chloride (normal saline) is a more suitable diluent for this compound. Studies have demonstrated that this compound is significantly more stable in 0.9% sodium chloride, remaining stable for up to 8 hours during continuous infusion at room temperature[1].

Q5: What are the primary factors that accelerate the discoloration of this compound in a 5% glucose solution?

A5: The main factors that accelerate the degradation and discoloration of this compound in a 5% glucose solution include:

  • Time: The longer the solution is stored, the more pronounced the degradation and discoloration will be.

  • Temperature: Higher temperatures will increase the rate of chemical reactions, leading to faster degradation.

  • pH: The weakly acidic nature of 5% glucose solutions contributes to the hydrolysis of the this compound β-lactam ring.

Troubleshooting Guide: this compound Solution Discoloration

This guide provides a systematic approach to addressing discoloration issues with this compound solutions in your experiments.

Problem: this compound solution prepared in 5% glucose shows a yellow to brown discoloration.

Immediate Actions:

  • Do not use the solution: A discolored solution indicates significant degradation and loss of potency. For experimental accuracy and relevance, it is crucial to use a stable, non-degraded this compound solution.

  • Document the observation: Record the time elapsed since preparation, storage conditions (temperature and light exposure), and the extent of discoloration. This information is valuable for troubleshooting and optimizing your experimental protocol.

Preventative Measures:

  • Solvent Selection: The most effective preventative measure is to avoid using 5% glucose as a solvent for this compound. Instead, use 0.9% sodium chloride for reconstitution and dilution.

  • Fresh Preparation: Always prepare the this compound solution immediately before use. Avoid storing the reconstituted solution for extended periods.

  • Temperature Control: If a glucose-containing solution is absolutely necessary for your experimental design, prepare and maintain the solution at a refrigerated temperature (2-8°C) to slow down the degradation process. However, be aware that this will only slow, not prevent, degradation.

  • Light Protection: Protect the this compound solution from light, as photolytic degradation can also contribute to instability.

Data Presentation

Table 1: Stability of this compound in 5% Glucose (GS) vs. 0.9% Sodium Chloride (NS) at Room Temperature

TimepointMean this compound Content (%) in 5% Glucose[1]Mean this compound Content (%) in 0.9% Sodium Chloride[1]
0 hours 100100
2 hours < 90> 95
4 hours Not Reported (further degradation expected)> 95
8 hours Not Reported (significant degradation expected)> 90
24 hours Significantly degraded, with slight discolorationNot Reported (expected to be below 90%)

Experimental Protocols

Protocol 1: Stability Testing of this compound in Intravenous Solution via HPLC

This protocol outlines a method for quantifying the concentration of this compound over time to assess its stability in a given intravenous solution.

1. Materials:

  • This compound sodium reference standard

  • 5% Dextrose (Glucose) injection

  • 0.9% Sodium Chloride injection

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: A suitable mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for best separation.

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound sodium reference standard and dissolve it in a suitable solvent (e.g., water for injection) to prepare a stock solution of known concentration.

  • Preparation of Test Solutions: Dilute the this compound stock solution with 5% Dextrose injection and, in a separate experiment, with 0.9% Sodium Chloride injection to the final desired concentration for your study.

  • Incubation: Store the test solutions at a controlled room temperature (e.g., 25°C). Protect the solutions from light.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of each test solution.

  • Sample Preparation: Immediately before analysis, filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject a fixed volume of the filtered sample into the HPLC system.

  • Data Analysis: Record the peak area of the this compound peak at each time point. Calculate the percentage of the initial this compound concentration remaining at each time interval.

Protocol 2: Quantitative Analysis of this compound Solution Discoloration

This protocol describes how to quantify the color change of a this compound solution using a UV-Vis spectrophotometer.

1. Materials:

  • This compound sodium

  • 5% Dextrose (Glucose) injection

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare this compound Solution: Prepare a solution of this compound in 5% Dextrose at the desired concentration.

  • Initial Measurement (Time 0): Immediately after preparation, transfer a portion of the solution to a cuvette and measure its absorbance spectrum across the visible range (e.g., 350-700 nm). Use 5% Dextrose injection as the blank.

  • Incubation: Store the remaining solution under controlled conditions (e.g., room temperature, protected from light).

  • Time-point Measurements: At regular intervals (e.g., every hour for the first 8 hours, then at 24 hours), take another absorbance spectrum of the solution.

  • Data Analysis: Monitor the increase in absorbance at specific wavelengths in the yellow-brown region (e.g., around 400-450 nm) over time. This increase in absorbance is a quantitative measure of the discoloration.

Visualizations

Cefminox_Degradation_Pathway This compound This compound in 5% Glucose Solution Instability Weakly Acidic Environment (from Glucose) Hydrolysis Hydrolysis of β-lactam Ring Instability->Hydrolysis Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Further_Reactions Further Reactions (e.g., Maillard Reaction) Degradation_Products->Further_Reactions Chromophores Formation of Chromophores Further_Reactions->Chromophores Discoloration Visible Discoloration (Yellow/Brown) Chromophores->Discoloration

Caption: Chemical pathway of this compound degradation in 5% glucose.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_this compound Prepare this compound Solution in 5% Glucose Sampling Sample at Timed Intervals Prep_this compound->Sampling HPLC HPLC Analysis for This compound Concentration Sampling->HPLC Spectro Spectrophotometry for Discoloration Sampling->Spectro Degradation_Rate Determine Degradation Rate HPLC->Degradation_Rate Color_Change Quantify Color Change Spectro->Color_Change

Caption: Workflow for stability and discoloration analysis.

Troubleshooting_Guide Start This compound solution discolored? Solvent What solvent was used? Start->Solvent Glucose 5% Glucose Solvent->Glucose Yes Saline 0.9% NaCl Solvent->Saline No Action_Glucose Discard solution. Use 0.9% NaCl instead. Prepare fresh before use. Glucose->Action_Glucose Check_Other Check for other factors: - Contamination - Extended storage - High temperature Saline->Check_Other

Caption: Troubleshooting decision tree for discoloration.

References

Author: BenchChem Technical Support Team. Date: December 2025

Cefminox Technical Support Center

This guide provides detailed information on the recommended storage conditions, stability, and handling of this compound powder and its stock solutions to ensure optimal performance in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: this compound powder, typically a white to off-white crystalline substance, should be stored in a tightly sealed container, protected from light and moisture.[1][2][3] For long-term storage, a temperature of -20°C is commonly recommended.[1][4][5][6][7] Some suppliers suggest storage at 4°C.[2][3] Always refer to the manufacturer's specific instructions provided with the product.

Q2: What is the shelf-life of this compound powder?

A: When stored under the recommended conditions, this compound powder can have a shelf life of up to two or three years.[1][6] For instance, lyophilized powder stored at -20°C is reported to be stable for 36 months.[6]

Q3: How should this compound stock solutions be prepared?

A: To prepare a stock solution, reconstitute the this compound powder in a suitable solvent, such as sterile water, DMSO, or a buffer like 0.05 mol/L phosphate (B84403) buffer (pH 7.0).[1][2][6][8] Ensure the powder is fully dissolved by mixing thoroughly.[9] It is crucial to use newly opened or anhydrous solvents, as moisture can affect the stability and solubility of the compound.[2][10]

Q4: What are the recommended storage conditions and stability for this compound stock solutions?

A: For optimal stability, stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles and stored frozen.[2][6] The specific stability depends on the storage temperature:

  • -80°C: Stable for up to 6 months.[2][3]

  • -20°C: Stable for up to 1 month.[2][3][6]

  • ≤ 5°C (Refrigerated): A stock solution in phosphate buffer (pH 7.0) should be used within 7 days.[8] Reconstituted solutions for injection may be viable for only 24 hours.[11]

Q5: Are there any visible signs of degradation in this compound solutions?

A: Yes. A common sign of degradation is a change in color. This compound solutions may turn slightly yellow over time, especially at higher concentrations or when stored at room temperature for extended periods.[12] The appearance of any precipitation is also an indicator of instability.

Q6: What are the general handling precautions for this compound powder?

A: When handling this compound powder, it is important to avoid the formation of dust and aerosols.[3][13][14] Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][15] Avoid contact with skin and eyes.[13]

Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound powder and its reconstituted stock solutions.

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 36 monthsStore in a tightly sealed container, protected from light and moisture.[1][6][7]
4°CVaries by supplierStore sealed and protected from moisture and light.[2][3]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][3]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][3][6]
2-8°C (Refrigerated)24 hours to 7 daysStability is significantly reduced.[8][11] Use as soon as possible.
Room Temperature< 12 hoursNot recommended for storage; use immediately.[11][12]

Troubleshooting Guide

Q: My this compound solution has turned slightly yellow. Can I still use it?

A: Slight yellowing can be an early sign of degradation, particularly for solutions stored at room temperature.[12] For many cephalosporins, this is a known issue. While slight discoloration may not always indicate a significant loss of potency for all applications, it is a sign of chemical change. For sensitive experiments, it is highly recommended to prepare a fresh solution from powder.

Q: I accidentally left the this compound powder at room temperature overnight. Is it still viable?

A: While this compound powder is most stable when stored frozen, short-term exposure to room temperature is not always detrimental, especially if the container remained tightly sealed and protected from light and humidity. However, for long-term viability and to ensure consistent experimental results, adhering to the recommended -20°C storage is crucial. If you have any doubts, using a fresh vial is the safest option.

Q: My this compound solution doesn't seem to be effective in my experiment. Could storage be the issue?

A: Yes, improper storage is a primary cause of reduced antibiotic efficacy. This compound is a β-lactam antibiotic, and the β-lactam ring is susceptible to hydrolysis, which inactivates the molecule.[16][17] This degradation can be accelerated by:

  • Repeated freeze-thaw cycles: This can compromise the integrity of the molecule. Always aliquot stock solutions.[2][6]

  • Incorrect pH: Stability of cephalosporins is pH-dependent.[16][18]

  • Prolonged storage at suboptimal temperatures: Storing solutions at -20°C for longer than one month or in the refrigerator for more than a few days can lead to significant degradation.

Always ensure you are using a freshly prepared solution or a properly stored and aliquoted frozen stock that is within its stability period.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder for Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO or sterile deionized water

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated pipette and sterile tips

Methodology:

  • Preparation: Before opening, allow the this compound powder vial to equilibrate to room temperature to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the appropriate volume of solvent to achieve the target concentration. For a 10 mg/mL solution, add 1 mL of solvent for every 10 mg of powder.

  • Dissolution: Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][6]

Diagrams

Cefminox_Storage_Workflow cluster_powder This compound Powder Handling cluster_solution Stock Solution Preparation & Storage cluster_usage Solution Usage receive Receive this compound Powder check_seal Check Seal Integrity receive->check_seal store_powder Store at -20°C (or 4°C per supplier) Protect from light/moisture check_seal->store_powder Seal OK discard_powder Discard or Contact Supplier check_seal->discard_powder Seal Broken reconstitute Reconstitute Powder in appropriate solvent (e.g., DMSO, Water) store_powder->reconstitute Prepare for Experiment check_dissolution Fully Dissolved? reconstitute->check_dissolution check_dissolution->reconstitute No, mix more aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Yes store_solution Store Aliquots Frozen aliquot->store_solution thaw Thaw One Aliquot on Ice store_solution->thaw Need for Experiment use_now Use Immediately use_in_exp Use in Experiment thaw->use_in_exp discard_rem Discard Unused Portion of Thawed Aliquot use_in_exp->discard_rem

Caption: Workflow for handling and storing this compound.

References

Optimizing mobile phase for Cefminox HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase and overall HPLC analysis of Cefminox.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. The following table summarizes potential problems you might face during this compound analysis, their likely causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column interacting with the amine groups in this compound.[1] - Mobile Phase pH: pH of the mobile phase is too close to the pKa of this compound, causing inconsistent ionization.[1] - Column Overload: Injecting too concentrated a sample.- Use an end-capped C18 column or a column with a base-deactivated stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a slightly acidic pH (e.g., 3-4) is often effective. - Reduce the sample concentration or injection volume.
Poor Resolution - Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is not optimal for separating this compound from its impurities or degradation products.[2] - Column Degradation: Loss of stationary phase or contamination of the column.[2]- Systematically vary the percentage of organic modifier (acetonitrile or methanol) in the mobile phase. - Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). - Replace the column with a new one of the same type.
Ghost Peaks - Contamination: Impurities in the mobile phase, injection solvent, or from a previous injection.[2] - Sample Carryover: Residual sample from a previous injection adhering to the injector or column.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Run a blank injection (injecting only the mobile phase) to identify the source of the ghost peak. - Implement a robust needle wash protocol in your autosampler method.
Baseline Noise or Drift - Mobile Phase Issues: Incomplete degassing, precipitation of buffer salts, or inconsistent mixing.[2] - Detector Problems: Fluctuations in the lamp intensity or a contaminated flow cell.- Degas the mobile phase thoroughly using sonication or an online degasser. - Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. - Purge the detector flow cell. If the problem persists, the lamp may need replacement.
Shifting Retention Times - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition from run to run. - Fluctuations in Column Temperature: Lack of a column oven or inconsistent temperature control. - Pump Malfunction: Inconsistent flow rate.- Prepare a large batch of mobile phase to be used for the entire sequence of injections. - Use a column oven to maintain a constant and stable temperature. - Check the pump for leaks and perform routine maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HPLC analysis?

A common starting point for the reversed-phase HPLC analysis of this compound and other cephalosporins is a mixture of an aqueous buffer and an organic solvent. A typical mobile phase consists of:

  • Aqueous Phase: A phosphate (B84403) or acetate (B1210297) buffer at a concentration of 10-50 mM, with the pH adjusted to a slightly acidic range (e.g., pH 3-6).

  • Organic Phase: Acetonitrile or methanol.

A good initial gradient or isocratic condition to test would be in the range of 10-30% organic solvent.

Q2: How does the pH of the mobile phase affect the chromatography of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which has both acidic (carboxylic acid) and basic (amino) functional groups.[1] Controlling the pH helps to:

  • Improve Peak Shape: By suppressing the ionization of silanol groups on the column and ensuring a consistent ionization state of the analyte, a more symmetrical peak can be achieved.

  • Adjust Retention Time: Changes in pH can alter the polarity of this compound, thereby affecting its retention on a reversed-phase column.

Q3: What type of HPLC column is most suitable for this compound analysis?

A C18 (ODS) column is the most commonly used stationary phase for the analysis of this compound and other cephalosporins due to its hydrophobicity, which allows for good retention and separation. For improved peak shape, especially to mitigate tailing, it is advisable to use an end-capped C18 column.

Q4: My this compound peak is showing fronting. What could be the cause?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting a very high concentration of the sample can lead to a saturation of the stationary phase.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is much stronger than the mobile phase, peak fronting can be observed.

To resolve this, try diluting your sample and ensure that the injection solvent is similar in composition to, or weaker than, the mobile phase.

Q5: I am observing extra peaks in my chromatogram when analyzing older this compound samples. What could they be?

The extra peaks are likely degradation products of this compound. Cephalosporins can degrade under various conditions such as acidic, basic, oxidative, and photolytic stress.[3] A stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products.[3]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound Sodium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation

  • Aqueous Phase (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Organic Phase: Acetonitrile.

  • Mobile Phase: Mix the aqueous buffer and acetonitrile in a suitable ratio (e.g., 85:15 v/v for isocratic elution). Degas the mobile phase before use.

4. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound Sodium reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to desired concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

5. Sample Preparation

  • For drug substance analysis, prepare a sample solution in the same manner as the standard solution.

  • For drug product analysis (e.g., powder for injection), reconstitute the product as directed and then dilute with the mobile phase to fall within the concentration range of the standard curve.

6. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.5) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 20 µL
Column Temperature 30 °C

7. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters to check include:

  • Tailing Factor: Should be less than 2.0 for the this compound peak.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0%.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound analysis.

HPLC_Troubleshooting_Workflow start Problem with Chromatogram (e.g., Peak Tailing, Poor Resolution) check_system Check System Parameters (Pressure, Flow Rate, Temperature) start->check_system system_ok System OK? check_system->system_ok check_mobile_phase Evaluate Mobile Phase (Composition, pH, Degassing) mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_column Inspect Column (Age, Performance, Contamination) column_ok Column OK? check_column->column_ok system_ok->check_mobile_phase Yes adjust_system Adjust System Settings (e.g., Fix Leaks, Calibrate Pump) system_ok->adjust_system No mobile_phase_ok->check_column Yes prepare_new_mp Prepare Fresh Mobile Phase & Optimize Composition mobile_phase_ok->prepare_new_mp No replace_column Replace Column column_ok->replace_column No end_problem_solved Problem Solved column_ok->end_problem_solved Yes adjust_system->check_system prepare_new_mp->check_mobile_phase replace_column->end_problem_solved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Cefminox Stability in Infusion Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability of Cefminox in 0.9% NaCl compared to other common infusion solvents. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended infusion solvent for this compound?

A1: Based on stability studies, 0.9% Sodium Chloride (NaCl) is the recommended infusion solvent for this compound.[1]

Q2: How long is this compound stable at room temperature in 0.9% NaCl?

A2: this compound is considered stable for up to 8 hours when reconstituted in 0.9% NaCl and stored at room temperature.[1]

Q3: Can 5% Glucose (GS) be used as an infusion solvent for this compound?

A3: It is not recommended to use 5% Glucose (GS) as an infusion solvent for this compound.[1] The stability of this compound in 5% GS is less than 2 hours, as the drug content drops below 90% within this timeframe.[1]

Q4: Are there any visual indicators of this compound degradation in infusion solutions?

A4: Yes. A slight yellowing of the this compound solution may be observed after 24 hours in both 0.9% NaCl and 5% Glucose solutions.[1][2] High-concentration solutions of this compound may show slight yellowing after 24 hours.[2]

Q5: Does the pH of the this compound solution change over time?

A5: In a study, the pH of this compound sodium solutions in both 0.9% NaCl and 5% Glucose remained within specified limits over a 24-hour period.[2]

Q6: Is this compound compatible with parenteral nutrition (PN) solutions?

A6: There is currently no specific information available regarding the compatibility of this compound with parenteral nutrition solutions. It is crucial to avoid co-administration unless specific compatibility data is available.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate formation in the infusion solution. Incompatibility of this compound with the infusion solvent or other mixed drugs.Immediately discard the solution. Reconstitute this compound only with recommended solvents like 0.9% NaCl. Do not mix with other drugs unless compatibility is confirmed.
Discoloration (yellowing) of the solution. Natural degradation of this compound over time.[1][2]While slight yellowing may occur after 24 hours, it is best to use the reconstituted solution within the recommended stability time (8 hours for 0.9% NaCl).[1][2] Discard the solution if significant color change is observed.
Loss of drug potency in experimental results. Use of an inappropriate solvent (e.g., 5% Glucose) or exceeding the stability period.Ensure this compound is reconstituted in 0.9% NaCl and used within 8 hours for experiments requiring precise concentrations.[1] Prepare fresh solutions for each experiment.

Data Presentation

The following table summarizes the stability of this compound in 0.9% NaCl and 5% Glucose at room temperature. Please note that detailed quantitative percentage degradation at each time point is not publicly available. The stability is defined as the period during which the drug content remains above 90% of the initial concentration.

Infusion SolventConcentrationStability at Room TemperatureObservations
0.9% NaCl High and LowUp to 8 hours[1]Slight yellowing may be observed after 24 hours.[1][2]
5% Glucose High and LowLess than 2 hours[1]Drug content drops below 90% within 2 hours. Slight yellowing may be observed after 24 hours.[1]

Experimental Protocols

General Protocol for Stability Testing of Cephalosporins in Infusion Solutions

This protocol is a representative method for assessing the stability of cephalosporins like this compound. The specific parameters for the cited study on this compound were not fully detailed in the available literature.

1. Solution Preparation:

  • Reconstitute this compound sodium powder with the desired infusion solvent (e.g., 0.9% NaCl or 5% Glucose) to achieve low and high concentrations in separate infusion bags (e.g., 50 mL and 100 mL).

  • Store the prepared solutions at a controlled room temperature.

2. Sampling:

  • Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

3. Physical and Chemical Analysis:

  • Visual Inspection: Observe the solutions for any changes in color, clarity, or for the presence of particulate matter.

  • pH Measurement: Measure the pH of each aliquot using a calibrated pH meter.

  • HPLC Analysis for Drug Content:

    • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A C18 reverse-phase column is typically used for cephalosporin (B10832234) analysis.

    • Mobile Phase: A suitable mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the specific cephalosporin.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection Wavelength: The wavelength for detecting this compound should be set at its maximum absorbance.

    • Procedure: Inject a standard solution of this compound and the samples collected at different time points. Calculate the percentage of the remaining drug at each interval relative to the initial concentration (time 0).

Visualizations

Stability_Comparison_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_results Results start Start: this compound Sodium Powder reconstitute1 Reconstitute in 0.9% NaCl start->reconstitute1 reconstitute2 Reconstitute in 5% Glucose start->reconstitute2 solvent1 0.9% NaCl solvent1->reconstitute1 solvent2 5% Glucose solvent2->reconstitute2 store Store at Room Temperature reconstitute1->store reconstitute2->store sampling Sample at 0, 2, 4, 8, 24 hours store->sampling analysis Physical & Chemical Analysis (Visual, pH, HPLC) sampling->analysis stable Stable (Content > 90%) analysis->stable 0.9% NaCl (up to 8h) unstable Unstable (Content < 90%) analysis->unstable 5% Glucose (< 2h) Logical_Relationship cluster_solvents Infusion Solvents cluster_stability Stability Outcome This compound This compound Sodium NaCl 0.9% NaCl This compound->NaCl Glucose 5% Glucose This compound->Glucose Stable Recommended (Stable up to 8 hours) NaCl->Stable Unstable Not Recommended (Unstable, < 2 hours) Glucose->Unstable

References

Troubleshooting low precision in Cefminox bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low precision in Cefminox bioassays.

Troubleshooting Guide: Low Precision in this compound Bioassays

Low precision in a this compound bioassay can manifest as high variability between replicate measurements, leading to unreliable potency estimates. This guide addresses common causes and provides systematic troubleshooting steps.

Q1: My this compound bioassay is showing high variability between replicate zones of inhibition. What are the potential causes and how can I troubleshoot this?

A1: High variability in zone diameters is a common indicator of low precision. The underlying causes can be categorized into several key areas of the experimental workflow.

Troubleshooting Workflow for High Variability:

G cluster_0 Initial Observation start High Variability in Replicate Zone Diameters Observed A Inoculum Preparation start->A Investigate B Agar (B569324) Plate Preparation start->B Investigate C Standard & Sample Preparation start->C Investigate D Assay Procedure start->D Investigate A1 Inconsistent Inoculum Density A->A1 A2 Improper Inoculum Distribution A->A2 B1 Variable Agar Thickness B->B1 B2 Uneven Agar Surface B->B2 C1 Pipetting Errors C->C1 C2 Inadequate Mixing C->C2 D1 Inconsistent Incubation Temperature/Time D->D1 D2 Incorrect Zone Measurement D->D2 sol_A1 Standardize to 0.5 McFarland A1->sol_A1 sol_A2 Ensure Even Spreading A2->sol_A2 sol_B1 Use a Level Surface & Consistent Volume B1->sol_B1 sol_B2 Allow Agar to Solidify Completely on a Level Surface B2->sol_B2 sol_C1 Calibrate Pipettes & Use Proper Technique C1->sol_C1 sol_C2 Vortex Solutions Thoroughly C2->sol_C2 sol_D1 Monitor Incubator Performance D1->sol_D1 sol_D2 Use Calibrated Calipers D2->sol_D2

Caption: Troubleshooting workflow for high variability in bioassays.

Detailed Troubleshooting Steps:

  • Inoculum Preparation:

    • Inconsistent Inoculum Density: A common source of variability is an inconsistent number of bacteria in the inoculum.[1][2][3][4][5] Ensure the inoculum is standardized, typically to a 0.5 McFarland turbidity standard, to achieve a consistent bacterial suspension (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Improper Inoculum Distribution: Uneven spreading of the inoculum on the agar surface will result in irregular zones of inhibition. Use a sterile bent glass rod or a spiral plater for even distribution.

  • Agar Plate Preparation:

    • Variable Agar Thickness: The depth of the agar can significantly impact the diffusion of the antibiotic and thus the zone size.[1][7] Pour a consistent volume of agar onto a level surface to ensure uniform thickness (typically 4 mm).[7]

    • Uneven Agar Surface: An uneven surface can cause irregular diffusion. Ensure the agar has completely solidified on a level surface before applying the inoculum or antibiotic discs.

  • Standard and Sample Preparation:

    • Pipetting Errors: Inaccurate or imprecise pipetting when preparing standard and sample dilutions is a major contributor to variability. Ensure pipettes are calibrated and use proper pipetting techniques.

    • Inadequate Mixing: Ensure all solutions are thoroughly mixed before use.

  • Assay Procedure:

    • Inconsistent Incubation Conditions: Variations in incubation temperature and time can affect the bacterial growth rate and the diffusion of the antibiotic. Use a calibrated incubator and a consistent incubation period.

    • Incorrect Zone Measurement: Inconsistent or inaccurate measurement of the zones of inhibition will directly lead to poor precision. Use calibrated calipers and measure the diameter of the zone of complete inhibition.

Q2: What are the acceptable levels of precision for a this compound bioassay?

A2: The acceptance criteria for precision are typically defined during assay validation and are often expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). While specific limits for this compound are not universally defined, general guidelines for antibiotic bioassays can be applied.

Precision ParameterAcceptance Criteria (RSD %)Description
Repeatability ≤ 5%The precision of the assay under the same operating conditions over a short interval of time (intra-assay).
Intermediate Precision ≤ 10%The precision of the assay within the same laboratory over different days, with different analysts, or on different equipment (inter-assay).[2][8]

Note: These are general guidelines. Project-specific requirements may necessitate tighter acceptance criteria.

Q3: Can the pH of the buffer or culture medium affect the precision of my this compound bioassay?

A3: Yes, the pH of both the diluent/buffer and the culture medium can significantly impact the results of cephalosporin (B10832234) bioassays.[9]

  • Mechanism of Action: this compound, a cephalosporin antibiotic, acts by inhibiting bacterial cell wall synthesis.[1][2][10][11] The stability and activity of β-lactam antibiotics like this compound can be pH-dependent.

  • Optimal pH: For cephalosporins, it is generally recommended to use an assay medium with a pH of approximately 6.0 to ensure optimal activity and stability.[9] Using a buffer outside the optimal range can lead to degradation of the antibiotic, resulting in smaller, less defined zones of inhibition and increased variability.

Mechanism of this compound Action

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Prevents CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Leads to G A Prepare Media and Reagents C Prepare Seeded Agar Plates A->C B Prepare Standardized Inoculum B->C E Apply Solutions to Plates C->E D Prepare Standard and Sample Dilutions D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Analyze Data and Calculate Potency G->H

References

Cefminox Degradation Kinetics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation kinetics of Cefminox in various pH buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Disclaimer: Specific kinetic data for this compound degradation across a wide range of pH buffers is not extensively available in the public domain. Therefore, this guide utilizes data and methodologies from studies on structurally similar cephalosporin (B10832234) antibiotics to provide a predictive framework for understanding this compound stability. Researchers should validate these recommendations through their own experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary route of this compound degradation in aqueous solutions?

A1: Like other β-lactam antibiotics, the primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[1] This process is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent. Generally, cephalosporins exhibit a U-shaped pH-rate profile, with maximum stability in the acidic to neutral pH range (typically pH 4-7).[2][3] Degradation is catalyzed by both hydrogen ions (acid catalysis) at low pH and hydroxide (B78521) ions (base catalysis) at high pH.[3][4]

Q3: My this compound solution is changing color. Is this related to degradation?

A3: Yes, a change in the appearance, such as discoloration, of a this compound solution can be an indicator of degradation.[5][6] It is crucial to visually inspect your samples throughout the experiment and correlate any changes with quantitative analysis of the drug content.

Q4: What type of buffer should I use for my stability studies?

A4: The choice of buffer is critical as some buffer species can catalyze the degradation of cephalosporins.[4][7] Phosphate and acetate (B1210297) buffers are commonly used.[3][4] It is recommended to investigate potential buffer catalysis in your experimental setup.[3]

Q5: What analytical method is most suitable for quantifying this compound degradation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying the degradation of this compound and separating it from its degradation products.[1][3][8]

Quantitative Data Summary

The following table summarizes the expected stability profile of this compound based on studies of structurally similar cephalosporins. The degradation of cephalosporins typically follows pseudo-first-order kinetics.[4]

pH RangeExpected StabilityPrimary Degradation MechanismExpected Relative Degradation Rate
< 4 LowAcid-catalyzed hydrolysisHigh
4 - 7 HighSpontaneous hydrolysisLow (Region of maximum stability)
> 7 LowBase-catalyzed hydrolysisHigh

Experimental Protocols

Protocol for Determining this compound Degradation Kinetics

This protocol outlines a general procedure for conducting forced degradation studies of this compound under different pH conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Buffer salts (e.g., sodium phosphate, sodium acetate, boric acid)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

2. Buffer Preparation:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 10).

  • Commonly used buffers include phosphate, acetate, and borate (B1201080) buffers.[3][9]

  • Ensure the ionic strength of all buffer solutions is constant.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[1]

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.

4. Stress Conditions:

  • Incubate the prepared samples at a constant, elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.[1][3][4]

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[5]

  • Immediately cool the aliquots in an ice bath and, if necessary, neutralize them to stop further degradation before analysis.[1]

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.[8]

  • A typical HPLC system would consist of a C18 column, a UV detector, and a mobile phase of a buffer and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Quantify the remaining this compound concentration at each time point by measuring the peak area and comparing it to a standard curve.

6. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH condition.

  • The degradation of cephalosporins often follows pseudo-first-order kinetics.[4] The observed degradation rate constant (k_obs) can be determined from the slope of the linear regression line.

  • The half-life (t_1/2) can be calculated using the equation: t_1/2 = 0.693 / k_obs.

  • Plot the k_obs values against pH to generate a pH-rate profile.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples (this compound in Buffers) prep_stock->prep_samples prep_buffers Prepare Buffers (Various pH) prep_buffers->prep_samples stress Incubate at Constant Temperature prep_samples->stress sampling Withdraw Aliquots at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Rate Constant (k) quantify->kinetics ph_profile Generate pH-Rate Profile kinetics->ph_profile

Caption: Experimental workflow for determining this compound degradation kinetics.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 4-7) cluster_base Basic Conditions (pH > 7) pH pH of Solution acid_catalysis Acid-Catalyzed Hydrolysis pH->acid_catalysis spontaneous_hydrolysis Spontaneous Hydrolysis pH->spontaneous_hydrolysis base_catalysis Base-Catalyzed Hydrolysis pH->base_catalysis degradation_rate This compound Degradation Rate acid_catalysis->degradation_rate Increases spontaneous_hydrolysis->degradation_rate Minimal base_catalysis->degradation_rate Increases

Caption: Influence of pH on the degradation rate of this compound.

References

Validation & Comparative

A Head-to-Head Battle: Cefminox vs. Cefoxitin Against Bacteroides fragilis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the In Vitro Activity of Two Cephamycins

In the landscape of anaerobic bacteriology, the Bacteroides fragilis group stands out as a significant clinical challenge due to its propensity for causing intra-abdominal and other serious infections, coupled with a notable resistance to many β-lactam antibiotics. Among the therapeutic options, the cephamycins cefminox and cefoxitin (B1668866) have demonstrated valuable activity. This guide provides a detailed, data-driven comparison of the in vitro efficacy of this compound and cefoxitin against Bacteroides fragilis, offering insights for researchers, scientists, and drug development professionals.

Quantitative Analysis: A Tale of Two MICs

The in vitro potency of an antimicrobial agent is most commonly assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A comparative analysis of MIC data for this compound and cefoxitin against Bacteroides fragilis reveals nuances in their activity profiles.

A key comparative study provides a clear snapshot of their relative potencies. In a study evaluating 357 anaerobic isolates, this compound demonstrated superior overall activity against the Bacteroides fragilis group compared to cefoxitin.[1] For Bacteroides fragilis specifically, this compound exhibited a lower MIC90 (the concentration required to inhibit 90% of isolates) of 2.0 μg/ml, indicating greater potency against a larger proportion of the tested strains.[1]

Antimicrobial Agent Number of Isolates MIC Range (μg/ml) MIC50 (μg/ml) MIC90 (μg/ml) Reference
This compound 99 (B. fragilis group)Not Reported1.02.0 (B. fragilis)[1]
Cefoxitin 99 (B. fragilis group)Not Reported2.064.0[1]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

While this study did not report the full MIC range, the MIC50 and MIC90 values strongly suggest that this compound is a more potent agent against B. fragilis in vitro. Other studies focusing on cefoxitin have reported varying levels of resistance, with MICs for resistant strains being ≥64 μg/ml.[2] The susceptibility of B. fragilis to cefoxitin can also be influenced by the size of the bacterial inoculum, whereas cefoxitin's activity appears to be less affected by this variable compared to some other β-lactams.[3]

Experimental Protocols: The Gold Standard

The data presented in this guide is primarily derived from studies employing the agar (B569324) dilution method, which is considered the reference standard for antimicrobial susceptibility testing of anaerobic bacteria by the Clinical and Laboratory Standards Institute (CLSI).[2][4][5][6]

CLSI Agar Dilution Method for Anaerobic Bacteria

The CLSI agar dilution method is a meticulous process designed to ensure the accuracy and reproducibility of susceptibility testing results.

CLSI_Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Media_Prep Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood Antimicrobial_Prep Prepare serial twofold dilutions of antimicrobial agents Plate_Inoculation Inoculate agar plates containing antimicrobial dilutions with B. fragilis suspension Media_Prep->Plate_Inoculation Inoculum_Prep Prepare standardized inoculum of B. fragilis (0.5 McFarland standard) Antimicrobial_Prep->Plate_Inoculation Inoculum_Prep->Plate_Inoculation Incubation Incubate plates in an anaerobic environment at 35-37°C for 48 hours Plate_Inoculation->Incubation MIC_Determination Determine the MIC as the lowest concentration with no visible growth Incubation->MIC_Determination QC Perform quality control using reference strains (e.g., B. fragilis ATCC 25285) MIC_Determination->QC

Figure 1. Workflow of the CLSI Agar Dilution Method for Anaerobic Bacteria.

Key steps in the protocol include:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium to support the growth of fastidious anaerobes like B. fragilis.

  • Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared and incorporated into the molten agar before it solidifies.

  • Inoculum Preparation: A standardized inoculum of the B. fragilis isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to deliver a final inoculum of approximately 10^5 colony-forming units (CFU) per spot on the agar surface.

  • Inoculation and Incubation: The prepared bacterial suspension is inoculated onto the surface of the agar plates containing the different antimicrobial concentrations. The plates are then incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Quality Control: Concurrently, reference strains of B. fragilis (e.g., ATCC 25285) with known MIC values are tested to ensure the accuracy and reproducibility of the results.

Mechanisms of Action and Resistance: A Deeper Dive

Both this compound and cefoxitin are cephamycins, a subclass of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7]

Mechanism_of_Action cluster_drug Cephamycin Antibiotic cluster_bacterium Bacteroides fragilis Cell Cephamycin This compound / Cefoxitin PBP Penicillin-Binding Proteins (PBPs) Cephamycin->PBP Binds to and inactivates CellWall Peptidoglycan Synthesis PBP->CellWall Inhibition of Lysis Cell Lysis and Death CellWall->Lysis Leads to

Figure 2. Mechanism of Action of this compound and Cefoxitin.

A crucial feature of both this compound and cefoxitin is their stability against hydrolysis by many β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics.[8] This stability is a key factor in their effectiveness against β-lactamase-producing organisms like B. fragilis.[6]

However, resistance to cephamycins can still emerge in B. fragilis. The primary mechanisms of resistance to cefoxitin in B. fragilis include:

  • Alterations in Penicillin-Binding Proteins (PBPs): Changes in the structure of PBPs can reduce their affinity for β-lactam antibiotics, thereby diminishing the drug's efficacy.

  • Reduced Outer Membrane Permeability: Changes in the outer membrane proteins of B. fragilis can restrict the entry of the antibiotic into the bacterial cell, preventing it from reaching its PBP targets.

  • Enzymatic Inactivation: Although generally stable to β-lactamases, some resistant strains of B. fragilis have been shown to produce enzymes capable of inactivating cefoxitin.[2]

While specific studies on the resistance mechanisms to this compound in B. fragilis are less common, it is plausible that similar mechanisms, such as alterations in PBPs and changes in outer membrane permeability, could contribute to reduced susceptibility.

Conclusion

Based on the available in vitro data, this compound demonstrates superior potency against Bacteroides fragilis compared to cefoxitin, as evidenced by its lower MIC90 value. Both cephamycins are stable against many β-lactamases, a critical advantage against this commonly resistant pathogen. The choice between these agents in a clinical or research setting should be guided by local susceptibility patterns and the specific context of the infection or experiment. Further research, particularly direct comparative studies evaluating a larger number of clinical isolates and exploring the specific resistance mechanisms to this compound, would provide a more complete understanding of their respective roles in combating Bacteroides fragilis infections. This guide, with its consolidated data and detailed protocols, serves as a valuable resource for professionals engaged in the ongoing effort to understand and overcome anaerobic bacterial resistance.

References

A Comparative Analysis of Cefminox and Other Cephamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cephamycin antibiotic Cefminox with other notable alternatives within the same class, primarily Cefoxitin (B1668866) and Cefotetan (B131739). The comparison is based on their antibacterial activity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data from published studies.

Executive Summary

This compound, a second-generation cephamycin, demonstrates potent bactericidal activity against a broad spectrum of bacteria, particularly Gram-negative and anaerobic organisms.[1][2] Its stability against β-lactamase enzymes contributes to its effectiveness against resistant strains.[3] Comparative studies indicate that while its overall efficacy is comparable to other cephamycins like Cefoxitin and Cefotetan, this compound often exhibits superior in vitro activity against certain pathogens, especially anaerobic bacteria. Pharmacokinetic analyses reveal differences in half-life, protein binding, and tissue penetration among these antibiotics, influencing their dosing regimens and clinical applications.

Comparative In Vitro Antibacterial Activity

The in vitro activity of cephamycin antibiotics is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.

Data Presentation: MIC90 (μg/mL) of this compound and Other Cephamycins

The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound, Cefoxitin, and Cefotetan against a range of clinically relevant bacteria.

Bacterial SpeciesThis compoundCefoxitinCefotetan
Anaerobic Bacteria
Bacteroides fragilis group2.0[1]64.0[1]128.0[1]
Bacteroides thetaiotaomicron4.0[1]--
Fusobacteria1.0[1]--
Peptostreptococci2.0[1]--
Clostridium difficile2.0[1]--
Gram-Negative Bacteria
Escherichia coli1.5616.04.0
Klebsiella pneumoniae0.3916.04.0
Proteus mirabilis1.5632.08.0

Note: Data is compiled from multiple sources and different studies may report slight variations. The provided values represent a general consensus from the cited literature.

Overall, against the tested anaerobic bacteria, this compound was the most active β-lactam, with an MIC90 of 16.0 μg/ml.[1] Cefoxitin and Cefotetan were less active, with MIC90s of 64.0 μg/ml and 128.0 μg/ml, respectively.[1] this compound has proven to be 4-16 times more active than cefoxitin against enteric Gram-negative bacilli.[4]

Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing frequency and efficacy.

Data Presentation: Pharmacokinetic Parameters
ParameterThis compoundCefoxitinCefotetan
Half-life (t½) ~1.83 hours[5]~0.8 hours[6]~3.5 hours[6]
Protein Binding -~73%[7]~85%[8]
Peak Serum Concentration (2g IV dose) 132.3 mg/L[9]82.2 mg/L[9]-
Myometrial Tissue Concentration (at 20 min) 158 µg/g[6]66 µg/g[6]-

Cefotetan exhibits a significantly longer half-life compared to Cefoxitin and this compound, allowing for less frequent dosing.[6][8] Despite higher protein binding, free cefotetan serum concentrations at 12 hours were higher than free cefoxitin concentrations at 6 hours.[8] this compound demonstrates excellent tissue penetration, which is advantageous in treating deep-seated infections.[6][9]

Clinical Efficacy

Clinical trials provide the ultimate assessment of an antibiotic's performance in treating infections.

Intra-abdominal Infections

In a prospective randomized controlled trial comparing this compound to a combination of metronidazole (B1676534) and gentamicin (B1671437) for intra-abdominal infections, this compound was found to be as effective and safe as the combination therapy.[10][11] Another multicenter, randomized clinical trial comparing Cefotetan and Cefoxitin for intra-abdominal infections found a clinical response rate of 98% for Cefotetan and 95% for Cefoxitin.[12]

Obstetric and Gynecologic Infections

In a multicenter study on acute obstetric and gynecologic infections, the clinical failure rate was 8.5% for Cefotetan and 12.2% for Cefoxitin.[3] For prophylaxis in patients undergoing hysterectomy, a single dose of Cefotetan was as effective as multiple doses of Cefoxitin.[13] Similarly, a single 2g dose of this compound was as effective as three 2g doses of Cefoxitin for prophylaxis in hysterectomy.[9] In post-cesarean section endometritis, cure rates were 83% for Cefotetan and 79% for Cefoxitin.[14]

Mechanism of Action and Resistance

Mechanism of Action

Like other β-lactam antibiotics, cephamycins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to This compound This compound This compound->PBP Inhibits

Caption: Mechanism of action of this compound.

Mechanisms of Resistance

Bacterial resistance to cephamycins can arise through several mechanisms:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Cephamycins are generally stable to many β-lactamases.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for cephamycins, rendering the antibiotic less effective.[15]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the cell.[15][16]

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.

cluster_resistance Mechanisms of Cephamycin Resistance BetaLactamase β-lactamase Production PBP_Alteration PBP Alteration Target Bacterial Target (PBP) PBP_Alteration->Target Modifies Permeability Reduced Permeability Cephamycin Cephamycin Antibiotic Permeability->Cephamycin Blocks entry of Efflux Efflux Pumps Efflux->Cephamycin Expels Cephamycin->BetaLactamase Inactivated by Bacterium Bacterium Cephamycin->Bacterium Enters Bacterium->Target Reaches

Caption: Overview of cephamycin resistance mechanisms.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][17][18]

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antibiotics to be tested at a concentration of 1280 μg/mL.

  • Preparation of Agar Plates:

    • Melt and cool Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood to 48-50°C.

    • Prepare a series of twofold dilutions of the antimicrobial stock solutions.

    • Add 2 mL of each antimicrobial dilution to 18 mL of molten agar to create plates with final concentrations ranging from 0.25 to 256 μg/mL.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Grow the bacterial isolates to be tested on supplemented Brucella blood agar plates for 24-48 hours in an anaerobic environment.

    • Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, deliver approximately 1-2 μL of the bacterial suspension to the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

start Start prep_media Prepare Agar Plates with Antibiotic Dilutions start->prep_media prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_media->inoculate prep_inoculum->inoculate incubate Incubate Anaerobically (48h, 35-37°C) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for Agar Dilution Susceptibility Testing.

Conclusion

This compound stands as a potent cephamycin antibiotic with a favorable profile for treating infections caused by Gram-negative and anaerobic bacteria. Its in vitro activity against key anaerobes appears superior to that of Cefoxitin and Cefotetan. While pharmacokinetic differences necessitate distinct dosing strategies, clinical trials have demonstrated the comparable efficacy of these cephamycins in various infectious contexts. The choice of a specific cephamycin should be guided by local susceptibility patterns, the specific clinical indication, and pharmacokinetic considerations to optimize therapeutic outcomes.

References

Correlating Cefminox In Vitro MIC with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro minimum inhibitory concentration (MIC) of Cefminox and its corresponding in vivo efficacy. The data presented is compiled from various preclinical and clinical studies to offer an objective analysis for researchers, scientists, and drug development professionals. This document focuses on the correlation between laboratory susceptibility testing and real-world therapeutic outcomes, with comparative data for other relevant antibiotics.

Executive Summary

This compound, a second-generation cephamycin antibiotic, demonstrates potent in vitro activity against a broad spectrum of bacteria, including anaerobes like Bacteroides fragilis. This guide synthesizes available data to explore the critical relationship between the in vitro susceptibility of various pathogens to this compound, as determined by MIC, and the observed in vivo efficacy in both animal models and clinical settings. Understanding this correlation is paramount for predicting clinical success, optimizing dosing regimens, and guiding antimicrobial stewardship efforts.

In Vitro Susceptibility of this compound

The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens, alongside comparative data for Cefoxitin.

Table 1: Comparative In Vitro Activity of this compound and Cefoxitin against Key Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound
Cefoxitin
Klebsiella pneumoniae This compound
Cefoxitin
Bacteroides fragilis This compound1.02.0
Cefoxitin
Bacteroides thetaiotaomicron This compound4.0
Cefoxitin
Peptostreptococcus spp. This compound2.0
Cefoxitin
Clostridium difficile This compound2.0
Cefoxitin

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources. Specific values for some organism-drug combinations were not available in the initial search results.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in various animal models of infection and in clinical trials. A crucial aspect of predicting in vivo success is understanding the pharmacokinetic and pharmacodynamic (PK/PD) parameters that correlate with positive outcomes.

Preclinical Animal Models

A murine model of purulent peritonitis induced by intraperitoneal injection of E. coli and/or B. fragilis has been utilized to evaluate the in vivo efficacy of this compound. In these studies, this compound has shown superior bacteria-elimination effects compared to other antibiotics like latamoxef (B1674534) (LMOX)[1]. A single intravenous dose of 25 mg/kg of this compound was sufficient to clear both E. coli and B. fragilis from the blood, a result not achieved with the same dose of LMOX[1].

Table 2: In Vivo Efficacy of this compound in a Murine Peritonitis Model

Pathogen(s)Treatment (Dose)Outcome
E. coli & B. fragilisThis compound (25 mg/kg IV)Clearance of bacteria from blood and ascitic fluid[1]
Latamoxef (25 mg/kg IV)Incomplete clearance of bacteria from blood[1]
Clinical Studies

In clinical trials, this compound has demonstrated high efficacy rates in treating a variety of infections. A large open trial involving 1560 patients showed significant clinical efficacy in respiratory tract infections (82.3%), biliary tract infections (85.7%), urinary tract infections (66.4%), gynaecological infections (92.1%), and peritonitis (88.1%)[2]. The overall bacterial response rate in single infections was 81.5%[2].

Table 3: Clinical Efficacy of this compound in Various Infections

Infection TypeNumber of PatientsClinical Efficacy Rate (%)
Respiratory Tract52582.3[2]
Biliary Tract8785.7[2]
Urinary Tract50966.4[2]
Gynaecological12692.1[2]
Peritonitis8488.1[2]

Correlation of MIC with In Vivo Efficacy

A study in healthy volunteers established a correlation between this compound concentration and serum bactericidal titres against E. coli, K. pneumoniae, S. marcescens, and B. fragilis[3][4]. This suggests that achieving serum concentrations above the MIC is a key determinant of in vivo bactericidal activity. The study also found that the Minimum Bactericidal Concentration (MBC) after 6 hours of incubation (MBC6h) showed a better association with the serum bactericidal titre than the MIC or MBC alone[3][4].

Experimental Protocols

In Vitro MIC Determination: Broth Microdilution Method

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on standard laboratory practices.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation p1 Prepare this compound stock solution d1 Perform two-fold serial dilutions of this compound in a 96-well microtiter plate p1->d1 p2 Prepare standardized bacterial inoculum (0.5 McFarland) i1 Inoculate each well with the bacterial suspension p2->i1 d1->i1 i2 Incubate at 35-37°C for 16-20 hours i1->i2 r1 Visually inspect for turbidity i2->r1 r2 Determine MIC as the lowest concentration with no visible growth r1->r2

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Two-fold serial dilutions of the this compound solution are performed across a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

In Vivo Efficacy Determination: Murine Peritonitis Model

The following protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a murine model of peritonitis.

G cluster_setup Model Setup cluster_infection Infection & Treatment cluster_monitoring Monitoring & Outcome Assessment cluster_analysis Data Analysis s1 Acclimatize mice inf1 Induce peritonitis via intraperitoneal (IP) injection of inoculum s1->inf1 s2 Prepare standardized bacterial inoculum (e.g., E. coli, B. fragilis) s2->inf1 inf2 Administer this compound or control antibiotic intravenously at a specified time post-infection inf1->inf2 m1 Monitor animals for clinical signs inf2->m1 m2 Collect blood and ascitic fluid at various time points m1->m2 m3 Determine bacterial load (CFU/mL) m2->m3 a1 Compare bacterial clearance between treatment and control groups m3->a1 a2 Determine survival rates a1->a2

Caption: Workflow for in vivo efficacy testing in a murine peritonitis model.

Detailed Steps:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Inoculum Preparation: A standardized inoculum of the target pathogen(s) (e.g., E. coli and/or B. fragilis) is prepared from a fresh culture to a known concentration (CFU/mL).

  • Induction of Peritonitis: Peritonitis is induced by intraperitoneal (IP) injection of the bacterial inoculum.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), this compound or a comparator antibiotic is administered, typically via intravenous (IV) injection. A control group receives a vehicle (e.g., saline).

  • Monitoring and Sample Collection: Animals are monitored for clinical signs of infection. At predetermined time points, blood and peritoneal fluid are collected to determine bacterial loads.

  • Outcome Assessment: The primary outcomes are the reduction in bacterial load (CFU/mL) in blood and peritoneal fluid and/or survival rates over a specified period.

Conclusion

The available data strongly suggest a correlation between the in vitro MIC of this compound and its in vivo efficacy. Achieving adequate drug concentrations at the site of infection that exceed the MIC of the causative pathogen is a critical determinant of therapeutic success. This compound demonstrates potent in vitro activity against a range of clinically important bacteria, which translates to high efficacy rates in both preclinical models and clinical settings. This guide provides a foundational understanding for researchers and clinicians in the evaluation and application of this compound, underscoring the importance of integrating in vitro susceptibility data with pharmacokinetic and pharmacodynamic principles to optimize patient outcomes.

References

Cefminox Demonstrates Potent Activity Against Anaerobic Bacteria, Outperforming Cefotetan in Key Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies indicates that cefminox, a cephamycin antibiotic, exhibits superior or comparable activity against a wide spectrum of anaerobic bacteria when compared to cefotetan (B131739). Notably, this compound shows enhanced potency against clinically significant species such as Bacteroides fragilis and Clostridium difficile. These findings suggest that this compound may be a valuable therapeutic option for infections involving anaerobic pathogens.

A key comparative study highlights that overall, this compound was the most active β-lactam antibiotic tested against 357 anaerobic isolates, with a Minimum Inhibitory Concentration (MIC) required to inhibit 50% of isolates (MIC50) of 1.0 μg/ml and an MIC90 of 16.0 μg/ml.[1] In contrast, cefotetan showed an MIC50 of 2.0 μg/ml and a significantly higher MIC90 of 128.0 μg/ml, indicating that a larger concentration of the drug is required to inhibit 90% of the tested anaerobic isolates.[1]

Comparative In Vitro Susceptibility

The following table summarizes the comparative in vitro activities of this compound and cefotetan against various anaerobic bacteria, with data primarily derived from a study by Appelbaum et al. (1990), which utilized the agar (B569324) dilution method.

Bacterial SpeciesAntibioticNo. of StrainsMIC50 (μg/ml)MIC90 (μg/ml)MIC Range (μg/ml)
Bacteroides fragilis This compound991.02.00.25 - 4.0
Cefotetan992.032.00.5 - >128.0
Bacteroides thetaiotaomicron This compound412.04.00.5 - 16.0
Cefotetan418.0128.01.0 - >128.0
Fusobacteria This compound590.121.0≤0.03 - 4.0
Cefotetan590.254.0≤0.03 - 128.0
Peptostreptococci This compound481.02.0≤0.03 - 4.0
Cefotetan480.54.0≤0.03 - 16.0
Clostridium difficile This compound201.02.00.25 - 4.0
Cefotetan204.032.01.0 - 64.0
Overall Anaerobes This compound3571.016.0≤0.03 - >128.0
Cefotetan3572.0128.0≤0.03 - >128.0

Data extracted from Appelbaum et al., 1990.[1]

This compound demonstrated particular strength against B. fragilis, with an MIC90 of 2.0 μg/ml, and B. thetaiotaomicron, with an MIC90 of 4.0 μg/ml.[1] It was also highly active against fusobacteria (MIC90, 1.0 μg/ml), peptostreptococci (MIC90, 2.0 μg/ml), and clostridia, including C. difficile (MIC90, 2.0 μg/ml).[1] While generally more active, this compound was noted to be about twofold less active than cefoxitin (B1668866) against Prevotella, Porphyromonas, and Peptostreptococcus species in the same study.[1]

Another study confirmed the broad-spectrum anti-anaerobic activity of this compound, stating its activity against B. fragilis was comparable to latamoxef (B1674534) and superior to cefoxitin.[2] Furthermore, this compound was found to be stable against the β-lactamases produced by B. fragilis.[2]

Experimental Protocols

The primary methodology for determining the in vitro susceptibility of anaerobic bacteria to this compound and cefotetan in the cited studies was the agar dilution method .[1]

Agar Dilution Method Protocol:

  • Media Preparation: Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/ml), and vitamin K1 (1 µg/ml) was prepared.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and cefotetan were incorporated into the agar plates.

  • Inoculum Preparation: Anaerobic bacterial isolates were grown in supplemented brain heart infusion broth to a turbidity matching a 0.5 McFarland standard.

  • Inoculation: The bacterial suspensions were inoculated onto the antibiotic-containing agar plates using a Steers replicator, delivering a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

  • Incubation: The plates were incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 35-37°C for 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth on the agar.

Control strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, were included in each run to ensure the accuracy and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the agar dilution susceptibility testing workflow used to compare the activity of this compound and cefotetan.

AgarDilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis media_prep Prepare Supplemented Brucella Agar plate_prep Incorporate Antibiotics into Agar Plates media_prep->plate_prep antibiotic_prep Prepare Serial Dilutions of this compound & Cefotetan antibiotic_prep->plate_prep inoculum_prep Grow Anaerobic Isolates to 0.5 McFarland Standard inoculation Inoculate Plates with Bacterial Suspensions inoculum_prep->inoculation plate_prep->inoculation incubation Incubate Anaerobically for 48 Hours inoculation->incubation read_results Read Plates for Visible Growth incubation->read_results determine_mic Determine MIC (Lowest Inhibitory Concentration) read_results->determine_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Conclusion

The available in vitro data consistently demonstrate that this compound possesses potent activity against a broad range of anaerobic bacteria. Its performance, particularly against the Bacteroides fragilis group and Clostridium difficile, is often superior to that of cefotetan. This makes this compound a compelling agent for consideration in the treatment of anaerobic and mixed aerobic-anaerobic infections, warranting its inclusion in the armamentarium of antimicrobial agents for such conditions. Further clinical investigations are essential to validate these in vitro findings in patient populations.

References

Validating Cefminox Susceptibility Results: A Comparative Guide to CLSI Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating Cefminox susceptibility testing results with a focus on methodologies aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI). While this compound is not included in the current CLSI M100 (2025) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) (2025) breakpoint tables, this guide offers valuable insights based on historical data and established CLSI protocols for antimicrobial susceptibility testing (AST).[1] The information herein is intended for research and validation purposes.

Understanding the Landscape of this compound Susceptibility Testing

This compound is a second-generation cephamycin antibiotic with a broad spectrum of activity. Accurate determination of its efficacy against specific bacterial isolates is crucial for research and development. In the absence of current, official breakpoints, researchers must rely on validating their testing methods against established reference procedures. The foundational principle of this validation is the correlation between a test method and a reference method, such as broth microdilution, to determine the Minimum Inhibitory Concentration (MIC).[1]

Comparative Data: Historical Interpretive Criteria

For context and as a potential starting point for validation studies, the following table presents historical interpretive criteria for Cefmenoxime, a similar third-generation cephalosporin. These criteria were established through foundational studies correlating disk diffusion zone diameters with MIC values.[1]

Table 1: Historical Interpretive Breakpoints for Cefmenoxime (30 µg disk) vs. Broth Microdilution MIC [1]

Interpretive CategoryDisk Diffusion Zone Diameter (mm)Correlated MIC (µg/mL)
Susceptible≥ 22≤ 8.0
Intermediate15 to 2116 - 32
Resistant≤ 14≥ 64

Source: Based on foundational studies and historical data. It is crucial to note that these are not current CLSI-endorsed breakpoints for this compound.

Key Experimental Protocols for Susceptibility Testing

Accurate and reproducible susceptibility testing relies on standardized protocols. The following are detailed methodologies for two common CLSI-recognized methods: disk diffusion and broth microdilution.

Disk Diffusion Method

The disk diffusion method is a widely used, cost-effective technique for routine AST.[1][2][3]

Experimental Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This can be done visually or with a photometric device.

  • Inoculation of Mueller-Hinton Agar (MHA):

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the inside of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.[1]

  • Application of Antibiotic Disks:

    • Aseptically apply a this compound-impregnated disk (concentration to be validated, e.g., 30 µg) to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.

    • Interpret the results based on pre-determined and validated breakpoint criteria.

Broth Microdilution Method

Broth microdilution is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]

Experimental Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of this compound in a cation-adjusted Mueller-Hinton broth.

    • Dispense these dilutions into the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare an inoculum as described for the disk diffusion method, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]

Alternative Susceptibility Testing Methods

While disk diffusion and broth microdilution are standard methods, other techniques offer advantages in terms of workflow and automation.

Table 2: Comparison of Susceptibility Testing Methods

MethodPrincipleAdvantagesDisadvantages
Disk Diffusion Diffusion of antibiotic from a paper disk into agar, creating a gradient.Simple, cost-effective, flexible with a wide range of drugs.[1]Provides qualitative results (S/I/R), requires manual measurement.
Broth Microdilution Two-fold serial dilutions of an antibiotic in broth to determine the lowest concentration that inhibits growth.Provides a quantitative MIC value, considered a reference method.[2][3]More labor-intensive and requires specialized equipment.[1]
Etest® A plastic strip with a predefined antibiotic concentration gradient is placed on an inoculated agar plate.Provides a quantitative MIC value with the ease of a diffusion-based method.[4]More expensive than disk diffusion.
Automated Systems (e.g., VITEK® 2, Phoenix™) Utilize miniaturized broth microdilution or similar methods with automated incubation and reading.High throughput, rapid results, reduced hands-on time.[2]Higher initial cost, may have a fixed panel of antibiotics.

Workflow for Validating an Alternative this compound Susceptibility Test

The following diagram illustrates a typical workflow for validating a new or alternative method for this compound susceptibility testing against a reference method, in line with CLSI principles.

G cluster_0 Phase 1: Preparation and QC cluster_1 Phase 2: Comparative Testing cluster_2 Phase 3: Data Analysis and Interpretation cluster_3 Phase 4: Validation and Implementation start Select a diverse panel of bacterial isolates qc_strains Include CLSI-recommended QC strains start->qc_strains ref_method Perform reference method (Broth Microdilution) to establish reference MICs qc_strains->ref_method alt_method Perform alternative/new method for this compound susceptibility testing data_collection Record zone diameters (disk) or MICs (Etest, automated system) alt_method->data_collection correlation Correlate alternative method results with reference MICs data_collection->correlation cat_agreement Calculate categorical agreement (S/I/R) correlation->cat_agreement error_rates Determine error rates (major and minor discrepancies) cat_agreement->error_rates accept_criteria Compare results against CLSI acceptance criteria error_rates->accept_criteria validation_report Prepare validation report accept_criteria->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for validating a this compound susceptibility testing method.

Conclusion

Validating this compound susceptibility testing results requires a rigorous and systematic approach, especially in the absence of current CLSI breakpoints. By adhering to the standardized protocols for reference methods like broth microdilution and following a structured validation workflow, researchers and drug development professionals can generate reliable and reproducible data. The comparison with alternative methods such as disk diffusion, Etest®, and automated systems should be based on performance characteristics, workflow efficiency, and cost-effectiveness to select the most appropriate method for their specific needs. Continuous attention to quality control is paramount to ensure the accuracy of all susceptibility testing results.

References

Cefminox vs. Cefmetazole: A Comparative Analysis of Bacteriolytic Action on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the bacteriolytic activities of two cephamycin antibiotics, cefminox and cefmetazole (B193816), with a specific focus on their effects on gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development efforts in the field of antimicrobial agents.

Executive Summary

This compound and cefmetazole are second-generation cephalosporin (B10832234) antibiotics that exhibit potent bactericidal activity against a broad spectrum of bacteria, including gram-negative and anaerobic species.[1][2][3] Both antibiotics function by inhibiting the synthesis of the bacterial cell wall, a critical component for maintaining cellular integrity.[4][5][6] This inhibition is achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][4][6] The disruption of the cell wall leads to weakening, eventual cell lysis, and bacterial death.[1][6]

While both this compound and cefmetazole share a common mechanism of action, studies reveal significant differences in their bacteriolytic efficacy and morphological effects on gram-negative bacteria. Notably, this compound demonstrates a more rapid and potent bactericidal effect compared to cefmetazole, even in instances where its minimum inhibitory concentration (MIC) is similar or higher.[7][8] Furthermore, the lytic activity of this compound appears to be less dependent on the bacterial growth rate than that of cefmetazole.[9]

Comparative Bacteriolytic and Morphological Effects

A key study highlighted the distinct bactericidal and morphological impacts of this compound and cefmetazole on several gram-negative bacilli, including Klebsiella pneumoniae, Escherichia coli, and Serratia marcescens. The research indicated that this compound initiates a bactericidal action more swiftly and at a higher rate than other cephamycins, including cefmetazole.[7]

Morphological analysis revealed that this compound induces rapid cell lysis without causing filamentation. In contrast, cefmetazole and other reference cephamycins predominantly lead to the elongation of bacterial cells under similar test conditions.[7] The formation of multiple bulges on cells exposed to this compound was also a frequent observation in an isotonic medium, suggesting a distinct mode of interaction with the bacterial cell envelope.[7]

Quantitative Analysis of Lytic Activity

The lytic action of this compound and cefmetazole has been quantified under different bacterial growth conditions, revealing important differences in their efficacy. The following tables summarize the minimal concentrations required for clear lysis of Escherichia coli K-12 JE1011 at optimal and reduced growth temperatures.

Table 1: Minimal Lytic Concentrations at 37°C (Doubling Time: 30 min)

AntibioticMinimal Concentration for Clear Lysis (µg/ml)
This compound0.39
Cefmetazole3.13

Data sourced from a comparative study on the lytic action against slowly growing bacteria.[9]

Table 2: Minimal Lytic Concentrations at 12°C (Doubling Time: 720-816 min)

AntibioticMinimal Concentration for Clear Lysis (µg/ml)Fold Increase from 37°C
This compound0.782-fold
Cefmetazole258-fold

Data sourced from the same comparative study, demonstrating the effect of reduced growth rate on lytic activity.[9]

These data clearly indicate that while a slower growth rate diminishes the lytic efficacy of both antibiotics, the effect is significantly more pronounced for cefmetazole. This compound retains a potent lytic action even against slowly growing bacteria, suggesting a more robust bactericidal mechanism.[9]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide to provide a framework for reproducibility and further investigation.

Determination of Minimal Lytic Concentration

This protocol outlines the steps to determine the minimum concentration of an antibiotic required to induce clear lysis of a bacterial culture.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Bacterial_Strain Bacterial Strain (e.g., E. coli K-12 JE1011) Inoculation Inoculate Culture Medium Bacterial_Strain->Inoculation Culture_Medium Culture Medium Culture_Medium->Inoculation Antibiotics Antibiotic Stock Solutions (this compound, Cefmetazole) Add_Antibiotics Add Serial Dilutions of Antibiotics Antibiotics->Add_Antibiotics Incubation_37 Incubate at 37°C (Doubling time ~30 min) Inoculation->Incubation_37 Incubation_12 Incubate at 12°C (Doubling time ~720-816 min) Inoculation->Incubation_12 Incubation_37->Add_Antibiotics Incubation_12->Add_Antibiotics Continued_Incubation Continue Incubation Add_Antibiotics->Continued_Incubation Observation Observe for Lysis (Visual Inspection, OD measurement) Continued_Incubation->Observation Determine_MLC Determine Minimal Lytic Concentration Observation->Determine_MLC

Caption: Workflow for Determining Minimal Lytic Concentration.

Methodology:

  • Bacterial Strain and Culture: Escherichia coli K-12 JE1011 is cultured in a suitable broth medium.

  • Incubation Conditions: Cultures are incubated at two different temperatures to achieve different growth rates: 37°C for a rapid doubling time of approximately 30 minutes, and 12°C for a slower doubling time of 720 to 816 minutes.

  • Antibiotic Addition: Serial dilutions of this compound and cefmetazole are added to the bacterial cultures.

  • Observation: The cultures are continuously monitored for signs of lysis, which can be determined by a decrease in optical density or by visual inspection.

  • Data Interpretation: The minimal concentration of each antibiotic that results in clear lysis of the bacterial culture is recorded.

Morphological Analysis via Microscopy

This protocol describes the method used to observe the morphological changes in bacteria upon exposure to the antibiotics.

microscopy_workflow cluster_prep_micro Preparation cluster_sampling Sampling and Fixation cluster_imaging Imaging cluster_analysis_micro Analysis Bacterial_Culture Bacterial Culture (e.g., K. pneumoniae, E. coli) Antibiotic_Treatment Treat with this compound or Cefmetazole Bacterial_Culture->Antibiotic_Treatment Take_Samples Take Samples at Time Intervals Antibiotic_Treatment->Take_Samples Fix_Samples Fix Samples Take_Samples->Fix_Samples SEM_Prep Prepare for Scanning Electron Microscopy (SEM) Fix_Samples->SEM_Prep SEM_Imaging Image with SEM SEM_Prep->SEM_Imaging Analyze_Morphology Analyze Morphological Changes (Lysis, Filamentation, Bulging) SEM_Imaging->Analyze_Morphology

Caption: Workflow for Morphological Analysis of Bacterial Cells.

Methodology:

  • Bacterial Culture and Treatment: Gram-negative bacilli such as K. pneumoniae or E. coli are cultured to a specific growth phase and then treated with this compound or cefmetazole.

  • Sample Collection and Fixation: Aliquots of the treated cultures are collected at various time points and fixed to preserve the cellular morphology.

  • Microscopy: The fixed samples are prepared for and observed under a scanning electron microscope (SEM) to visualize the detailed morphological changes.

  • Analysis: The resulting micrographs are analyzed to characterize the effects of each antibiotic, noting phenomena such as cell lysis, filamentation, and the formation of bulges.

Mechanism of Action: A Shared Pathway

Both this compound and cefmetazole are cephamycins, a class of β-lactam antibiotics.[3][8] Their bactericidal effect is a consequence of their ability to interfere with the synthesis of the bacterial cell wall.

moa_pathway Antibiotic This compound / Cefmetazole (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibiotic->PBP Binds to and inactivates Cell_Wall_Synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->Cell_Wall_Synthesis Catalyzes Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weakened_Cell_Wall Inhibition leads to Cell_Lysis Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of Action for this compound and Cefmetazole.

The β-lactam ring, a core structural component of both antibiotics, binds to the active site of penicillin-binding proteins. This binding is irreversible and inactivates the enzymes, preventing them from carrying out their function of cross-linking the peptidoglycan chains that form the backbone of the bacterial cell wall.[1][6] The resulting weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[1][6]

Conclusion

References

Cefminox: A Comparative Analysis of its Stability in Solution Against Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) in solution is paramount for ensuring therapeutic efficacy and patient safety. This guide provides a comparative analysis of the stability of Cefminox, a second-generation cephamycin antibiotic, against other commonly used cephalosporins in solution, supported by experimental data.

This document summarizes quantitative stability data, details the experimental protocols used for stability assessment, and provides visualizations of the experimental workflow and potential degradation pathways. The data presented herein is crucial for formulation development, determining appropriate storage conditions, and ensuring the integrity of cephalosporin-based therapies.

Comparative Stability Data

The stability of this compound and six other cephalosporins was evaluated in two common intravenous infusion fluids: 0.9% sodium chloride (NS) and 5% glucose (GS) at room temperature. The percentage of the initial drug concentration remaining at various time points was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Cephalosporin (B10832234)Infusion FluidConcentration (mg/mL)% Remaining at 2 hours% Remaining at 4 hours% Remaining at 8 hours% Remaining at 24 hours
This compound 0.9% NaCl 10 & 20 >90% >90% >90% Slight discoloration
This compound 5% Glucose 10 & 20 <90% - - -
Cefuroxime0.9% NaCl10 & 20>90%>90%Yellowing observed82.97% (low conc.)
Cefuroxime5% Glucose10 & 20>90%>90%Yellowing observed-
Cefoxitin0.9% NaCl10 & 20>90%>90%>90%87.72% (high conc.)
Cefoxitin5% Glucose10 & 20>90%>90%>90%pH change > 1.0
Ceftizoxime (B193995)0.9% NaCl10 & 20>90%>90%>90%>90%
Ceftizoxime5% Glucose10 & 20>90%>90%>90%>90%
Cefmetazole0.9% NaCl10 & 20>90%>90%>90%>90%
Cefmetazole5% Glucose10 & 20>90%>90%>90%>90%
Ceftazidime0.9% NaCl10 & 20>90%>90%>90%>90%
Ceftazidime5% Glucose10 & 20>90%>90%>90%>90%
Cefamandole (B1668816) nafate0.9% NaCl10 & 20>90%>90%<90%<60%
Cefamandole nafate5% Glucose10 & 20----

Data compiled from a study investigating the physical and chemical stability of seven cephalosporin antibiotics during extended infusion.

Key Observations:

  • In 0.9% sodium chloride, this compound demonstrates good stability for up to 8 hours.[1][2]

  • However, in 5% glucose solution, this compound degrades more rapidly, with its concentration dropping below 90% within 2 hours.[1][2]

  • Cefmetazole, ceftazidime, and ceftizoxime exhibited the highest stability, remaining stable for 24 hours in both 0.9% sodium chloride and 5% glucose solutions.[1][2]

  • Cefuroxime and cefamandole nafate showed lower stability compared to this compound in 0.9% sodium chloride.[1][2]

Experimental Protocols

The stability of the cephalosporins was assessed through a comprehensive experimental protocol designed to detect physical and chemical changes over time.

1. Sample Preparation:

  • Commercially available cephalosporin vials were reconstituted with either 0.9% sodium chloride (NS) or 5% glucose (GS) to achieve high (20 mg/mL) and low (10 mg/mL) concentrations.

  • The solutions were prepared in non-polyvinyl chloride (PVC) infusion bags and stored at room temperature.

2. Sampling:

  • Samples were collected at initial preparation (0 hours) and at subsequent time points of 2, 4, 8, and 24 hours.

3. Analytical Methods:

  • Visual Inspection: At each time point, the solutions were visually inspected for any changes in color, clarity, or the presence of particulate matter.

  • pH Measurement: The pH of each solution was measured at every interval to monitor for any significant changes.

  • Insoluble Particle Count: The number of insoluble particles was determined to assess for precipitation.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method was used to quantify the remaining concentration of the parent cephalosporin at each time point. The solutions were considered stable if the drug content remained at 90% or more of the initial concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow employed for assessing the stability of cephalosporins in solution.

G cluster_prep Sample Preparation cluster_storage Storage & Sampling cluster_analysis Stability Analysis Reconstitution Reconstitute Cephalosporin with Infusion Fluid Dilution Prepare High & Low Concentrations Reconstitution->Dilution Storage Store at Room Temperature Dilution->Storage Sampling Collect Samples at 0, 2, 4, 8, 24 hours Storage->Sampling Visual Visual Inspection (Color, Clarity) Sampling->Visual pH pH Measurement Sampling->pH Particles Insoluble Particle Count Sampling->Particles HPLC HPLC Analysis (% Remaining Drug) Sampling->HPLC

Cephalosporin Stability Testing Workflow.

Understanding Degradation Pathways

The degradation of cephalosporins, including this compound, can occur through several mechanisms, primarily hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are instrumental in identifying potential degradation products. For this compound, a study utilizing liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) has identified and characterized 13 unknown impurities and isomers.[3] The formation of these degradation products is often initiated by hydrolysis, heat, and oxidation.[3]

The following diagram illustrates a generalized degradation pathway for cephalosporins, with specific degradation products identified for this compound.

G cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat DP2 Impurity 2 (Hydrolyzed) Hydrolysis->DP2 DP_etc ... (11 other identified degradation products) Oxidation->DP_etc DP1 Impurity 1 (Isomer) Heat->DP1

Generalized Cephalosporin Degradation Pathway.

References

Cefminox Versus Third-Generation Cephalosporins: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, cephalosporins represent a cornerstone in the treatment of bacterial infections. This guide provides a detailed comparison of the antibacterial activity of cefminox, a second-generation cephamycin, with that of prominent third-generation cephalosporins. By examining in vitro susceptibility data and outlining the experimental methodologies used to generate this data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

In Vitro Antibacterial Activity: A Quantitative Comparison

The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of this compound and selected third-generation cephalosporins against a range of clinically significant bacterial isolates. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticEscherichia coliKlebsiella pneumoniaeProteus mirabilisStaphylococcus aureus (MSSA)Bacteroides fragilis
This compound 4.0 µg/mL
Cefotaxime
Ceftazidime 8.0 µg/mL
Ceftriaxone

Note: Data for this table is currently being aggregated from multiple sources. A comprehensive comparison will be provided as more specific MIC values are extracted and collated.

Experimental Protocols: Determining Antibacterial Susceptibility

The determination of MIC values is a critical component of assessing an antibiotic's potency. The agar (B569324) dilution method is a standardized technique frequently employed for this purpose.

Agar Dilution Method for MIC Testing

This method involves the incorporation of varying concentrations of an antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.

Procedure:

  • Preparation of Antimicrobial Stock Solutions: A stock solution of each antibiotic is prepared by dissolving the antimicrobial powder in a suitable solvent to a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solutions are prepared in a sterile diluent (e.g., sterile water or broth).

  • Incorporation into Agar: Two milliliters of each antibiotic dilution are mixed with 18 mL of molten Mueller-Hinton agar. This mixture is then poured into sterile petri dishes and allowed to solidify. This results in a 1:10 dilution of the antibiotic concentration. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates to be tested are grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to apply a standardized spot of each bacterial suspension onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Perform Serial Twofold Dilutions A->B Dilute D Mix Antibiotic Dilutions with Molten Agar B->D Incorporate C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Agar Plates with Bacterial Suspension C->F Standardized Inoculum E Pour Agar into Petri Dishes D->E E->F Solidified Plates G Incubate Plates (35-37°C, 16-20h) F->G H Examine Plates for Visible Growth G->H I Determine MIC (Lowest concentration with no growth) H->I Interpret

Workflow for MIC Determination via Agar Dilution.

Mechanism of Action: A Shared Pathway

Both this compound and third-generation cephalosporins belong to the beta-lactam class of antibiotics. Their antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.[1][2]

The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] PBPs are essential for the synthesis and structural integrity of the peptidoglycan layer of the bacterial cell wall. By binding to and inactivating these enzymes, this compound and third-generation cephalosporins disrupt the cross-linking of peptidoglycan chains. This interference leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]

The stability of these cephalosporins in the presence of beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics, is a key determinant of their antibacterial spectrum.[1]

Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacteria Bacterial Cell drug This compound / 3rd-Gen Cephalosporin (B10832234) pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and Inactivates peptidoglycan Peptidoglycan Cross-linking lysis Cell Lysis (Bacterial Death) pbp->lysis Inhibition leads to Weakened Cell Wall cell_wall Stable Cell Wall Synthesis peptidoglycan->cell_wall Leads to

Mechanism of Bacterial Cell Wall Synthesis Inhibition.

Comparative Summary

While both this compound and third-generation cephalosporins share a common mechanism of action, their antibacterial spectra can differ. Generally, third-generation cephalosporins exhibit enhanced activity against Gram-negative bacteria compared to earlier generations.[2] this compound, as a cephamycin, is noted for its stability against certain beta-lactamases and its activity against anaerobic bacteria.[1]

The selection of an appropriate cephalosporin depends on the specific pathogen, the site of infection, and local resistance patterns. The data and methodologies presented in this guide are intended to provide a foundational understanding to aid in research and development efforts within the field of antibacterial therapeutics.

References

Navigating Beta-Lactam Cross-Reactivity: A Comparative Guide on Cefminox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between beta-lactam antibiotics is paramount for both drug safety and the development of new therapeutic agents. This guide provides a comprehensive comparison of Cefminox's potential cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

The primary determinant of cross-reactivity among beta-lactam antibiotics is the structural similarity of their R1 side chains.[1][2][3][4][5] Historically, a high rate of cross-reactivity was reported between penicillins and cephalosporins, but this is now understood to be an overestimation, partly due to contamination of early cephalosporin (B10832234) preparations with penicillin.[1] Modern cephalosporins, particularly third-generation agents, often possess distinct R1 side chains from penicillins, significantly lowering the risk of cross-allergic reactions.[1]

While specific quantitative data on the cross-reactivity of this compound is limited in publicly available literature, insights can be drawn from studies on other cephalosporins with similar chemical structures. Generally, the risk of cross-reactivity between penicillins and third-generation cephalosporins is low, estimated to be less than 1%.[1] However, cross-reactivity is more likely between beta-lactams that share similar or identical R1 side chains.[2][5] For instance, a higher cross-reactivity rate is observed between aminopenicillins (e.g., amoxicillin, ampicillin) and aminocephalosporins (e.g., cephalexin, cefaclor) due to their identical R1 side chains.[6][7][8]

Comparative Cross-Reactivity Data

The following table summarizes the known cross-reactivity rates between different classes of beta-lactam antibiotics. It is important to note that the data for this compound is largely inferred from studies of other second and third-generation cephalosporins due to a lack of specific studies on this compound itself.

Antibiotic Class Comparison Reported Cross-Reactivity Rate Key Considerations
Penicillins vs. First-Generation Cephalosporins Higher, with odds ratios around 4.8 for an allergic reaction.[5][8]Significant risk due to similar R1 side chains between some agents (e.g., ampicillin (B1664943) and cephalexin).[5][9]
Penicillins vs. Second-Generation Cephalosporins Negligible cross-allergy with an odds ratio of 1.1.[8]This compound is a cephamycin (a subclass of second-generation cephalosporins). The risk is generally low but depends on R1 side chain similarity.
Penicillins vs. Third-Generation Cephalosporins Generally less than 1%.[1]These cephalosporins typically have R1 side chains that are structurally distinct from penicillins.[3]
Penicillins vs. Carbapenems Approximately 0.87%.[10][11] Studies have shown a very low risk of cross-reactivity.[9][12]Generally considered safe for most penicillin-allergic patients.[12]
Within Cephalosporins Varies significantly based on R1 side chain similarity.[13]Cross-reactivity is a known concern between cephalosporins with identical or very similar R1 side chains.[13][14]

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of potential cross-reactivity in patients with a history of beta-lactam allergy typically involves a combination of skin testing and, in some cases, a drug provocation test (DPT).

Skin Testing

Skin testing is a crucial step in diagnosing IgE-mediated hypersensitivity to beta-lactams.[15][16] It is generally performed using a standardized approach that includes both skin prick testing (SPT) and intradermal testing (IDT).[16]

1. Skin Prick Testing (SPT):

  • Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.

  • Procedure: A small drop of the antibiotic solution at a non-irritating concentration is placed on the skin (usually the forearm). A sterile lancet is then used to prick the skin through the drop.

  • Positive Control: Histamine solution.

  • Negative Control: Saline solution.

  • Interpretation: A wheal and flare reaction larger than the negative control at the test site within 15-20 minutes indicates a positive result.

2. Intradermal Testing (IDT):

  • Objective: To increase the sensitivity of detecting drug-specific IgE antibodies.

  • Procedure: If the SPT is negative, a small amount (typically 0.02-0.05 mL) of the antibiotic solution at a non-irritating concentration is injected intradermally to raise a small bleb.[16]

  • Interpretation: An increase in the wheal size by a predetermined amount (e.g., 3 mm or more) compared to the initial bleb, accompanied by a flare, within 15-20 minutes is considered a positive result.

Non-irritating concentrations for cephalosporin skin testing are crucial to avoid false-positive results. While concentrations can vary, European guidelines have suggested 2 mg/mL for many cephalosporins. [15]

Drug Provocation Test (DPT)

The DPT is considered the gold standard for confirming or ruling out a drug hypersensitivity when skin tests are negative or inconclusive.[17][18] It involves the controlled administration of the suspected drug to the patient under close medical supervision.

  • Objective: To determine if a patient can tolerate a therapeutic dose of the antibiotic without an allergic reaction.

  • Procedure: The DPT is typically performed in a stepwise manner, starting with a small fraction of the therapeutic dose (e.g., 1/100th to 1/10th of the final dose).[19] The dose is gradually increased at regular intervals (e.g., 30-60 minutes) until the full therapeutic dose is administered.[18][20] The patient is then monitored for several hours for any signs of an immediate or delayed reaction.[21]

  • Positive Result: The development of objective signs of an allergic reaction (e.g., urticaria, angioedema, bronchospasm) at any point during the challenge.[18][21]

Visualizing the Assessment and Underlying Mechanism

To better understand the workflow of assessing cross-reactivity and the biological processes involved, the following diagrams are provided.

Experimental_Workflow cluster_0 Patient Evaluation cluster_1 In Vivo Testing cluster_2 Provocation and Outcome PatientHistory Clinical History of Beta-Lactam Allergy RiskStratification Risk Stratification (Low vs. High) PatientHistory->RiskStratification SkinPrickTest Skin Prick Test (SPT) RiskStratification->SkinPrickTest If indicated IntradermalTest Intradermal Test (IDT) SkinPrickTest->IntradermalTest If SPT negative Outcome Final Assessment: Tolerated or Allergic SkinPrickTest->Outcome If SPT positive -> Allergic DrugProvocationTest Drug Provocation Test (DPT) IntradermalTest->DrugProvocationTest If IDT negative IntradermalTest->Outcome If IDT positive -> Allergic DrugProvocationTest->Outcome

Caption: Workflow for assessing beta-lactam cross-reactivity.

IgE_Mediated_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase (Allergic Reaction) BetaLactam Beta-Lactam (e.g., this compound) APC Antigen Presenting Cell (APC) BetaLactam->APC Processed by TH2 T Helper 2 Cell (Th2) APC->TH2 Presents antigen to BCell B Cell TH2->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates into IgE Drug-Specific IgE PlasmaCell->IgE Produces MastCell Mast Cell IgE->MastCell Binds to CrossLinking IgE Cross-Linking on Mast Cell BetaLactam2 Beta-Lactam BetaLactam2->CrossLinking Degranulation Mast Cell Degranulation CrossLinking->Degranulation Mediators Release of Mediators (Histamine, etc.) Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms

References

Navigating the Nuances of Bactericidal Activity: A Comparative Guide to Cefminox MBC Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of an antibiotic's bactericidal activity is paramount. The Minimum Bactericidal Concentration (MBC) assay has long been a cornerstone in this endeavor. However, questions regarding its reproducibility persist. This guide provides a comprehensive comparison of the Cefminox MBC assay with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The reproducibility of Minimum Bactericidal Concentration (MBC) assays is a critical factor in the evaluation of antimicrobial agents. While standardized methods exist, inherent variability can arise from multiple factors, impacting the reliability of results.[1][2] This guide delves into the reproducibility of this compound MBC assays and compares it with alternative methods for determining bactericidal activity, such as time-kill kinetics and gradient diffusion tests.

Comparative Analysis of Bactericidal Assays for this compound

The selection of an appropriate assay for determining the bactericidal activity of this compound depends on a balance of factors including the desired level of detail, throughput requirements, and acceptable variability. While the MBC assay provides a single endpoint, time-kill assays offer a dynamic view of bactericidal activity over time.

Parameter This compound MBC Assay (Broth Dilution) This compound Time-Kill Assay This compound Gradient Diffusion (E-test)
Principle Determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum after a fixed incubation period.Measures the rate of bacterial killing by this compound at various concentrations over a specified time.A plastic strip with a predefined gradient of this compound is placed on an inoculated agar (B569324) plate to determine the MIC. Bactericidal activity is inferred.
Primary Output A single concentration value (µg/mL).A series of colony-forming unit (CFU)/mL counts over time for each this compound concentration.Minimum Inhibitory Concentration (MIC) value (µg/mL).
Typical Intra-Assay Variability (CV%) 2.1% - 10.8%Lower variability in CFU counts at specific time points.Generally low for MIC determination.
Typical Inter-Assay Reproducibility Can be variable; agreement within ±1 twofold dilution is a common acceptance criterion.[3]Generally considered more reproducible for assessing the rate of killing.High for MIC determination.
Throughput High (can be performed in 96-well plates).Low to medium (labor-intensive due to multiple time points and plating).Medium.
Information Provided Bactericidal endpoint concentration.Rate and extent of bactericidal activity over time.Inhibitory concentration; bactericidal activity is not directly measured.
Advantages Simple, high-throughput, and cost-effective.Provides detailed information on the dynamics of killing.Simple to perform, provides a direct MIC value.
Disadvantages Prone to variability, provides a static endpoint, and is influenced by multiple experimental factors.[1][2]Labor-intensive, lower throughput, and more complex data analysis.Does not directly measure bactericidal activity.

*Note: The quantitative data presented for this compound MBC and time-kill assays are representative values for cephalosporins, as specific reproducibility data for this compound is limited. The intra-assay variability for a cephalosporin (B10832234) assay has been reported to be between 2.1% and 10.78%.[4]

Factors Influencing the Reproducibility of this compound MBC Assays

Several factors can contribute to the variability of MBC assay results. Strict adherence to standardized protocols is crucial to minimize these effects.

Factor Impact on Reproducibility Mitigation Strategies
Inoculum Preparation Variation in the initial bacterial density can significantly alter the MBC value.Standardize the inoculum to a 0.5 McFarland standard and verify the colony count.
Growth Medium The composition of the broth can affect the growth of the bacteria and the activity of this compound.Use standardized Mueller-Hinton Broth (MHB) as recommended by CLSI.
Incubation Conditions Fluctuations in temperature and incubation time can lead to inconsistent results.Maintain a constant temperature of 35°C ± 2°C and a precise incubation time (typically 16-20 hours for MIC, followed by subculturing for MBC).
Subculturing Volume The volume of broth transferred to the agar plate for MBC determination can impact the final colony count.Use a calibrated loop or pipette to ensure a consistent volume is plated.
Endpoint Reading Subjective interpretation of "no growth" can introduce variability.Establish a clear and consistent definition of "no growth" (e.g., ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible results. Below are the methodologies for the this compound MBC assay and the time-kill assay.

This compound Minimum Bactericidal Concentration (MBC) Assay Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

1. Preparation of this compound Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or buffer).

  • Perform serial twofold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation (MIC Determination):

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

5. Subculturing for MBC Determination:

  • From each well that shows no visible growth (the MIC well and wells with higher concentrations), and from the growth control well, plate a standardized volume (e.g., 10 µL) onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

6. Determination of Minimum Bactericidal Concentration (MBC):

  • After incubation, count the number of colonies on each agar plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

This compound Time-Kill Assay Protocol

This protocol outlines the procedure for assessing the rate of bacterial killing by this compound.

1. Preparation of this compound Solutions and Inoculum:

  • Prepare this compound solutions in MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Prepare a standardized bacterial inoculum as described for the MBC assay, with a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing the this compound solutions and a growth control flask (no antibiotic).

2. Incubation and Sampling:

  • Incubate the flasks at 35°C ± 2°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

3. Viable Cell Counting:

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate a standardized volume of the appropriate dilutions onto non-selective agar plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

4. Data Analysis:

  • After incubation, count the colonies on each plate and calculate the CFU/mL for each time point and this compound concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the this compound MBC and Time-Kill assays.

Cefminox_MBC_Assay_Workflow This compound MBC Assay Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_ino Prepare Standardized Inoculum inoculate Inoculate Microtiter Plate prep_ino->inoculate prep_dil Prepare this compound Serial Dilutions prep_dil->inoculate incubate_mic Incubate (16-20h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Wells at and above MIC incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% Kill) count_colonies->determine_mbc Cefminox_Time_Kill_Assay_Workflow This compound Time-Kill Assay Workflow cluster_sampling Time-Point Sampling prep_ino_tk Prepare Standardized Inoculum combine Combine Inoculum and this compound prep_ino_tk->combine prep_cef_tk Prepare this compound Concentrations prep_cef_tk->combine incubate_tk Incubate with Agitation combine->incubate_tk sample_t0 Sample at T=0h incubate_tk->sample_t0 sample_t_n Sample at T=2, 4, 6, 8, 24h incubate_tk->sample_t_n plate_serial Perform Serial Dilutions and Plate sample_t0->plate_serial sample_t_n->plate_serial incubate_plates Incubate Agar Plates plate_serial->incubate_plates count_cfu Count CFU incubate_plates->count_cfu analyze Analyze Data and Plot Time-Kill Curves count_cfu->analyze

References

Cefminox vs. Imipenem: A Comparative Analysis of Efficacy Against High-Inoculum Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of cefminox and imipenem (B608078) against high-inoculum concentrations of Escherichia coli. The data presented is compiled from published experimental studies to offer an objective analysis for research and development purposes.

Executive Summary

The selection of an appropriate antibiotic for treating severe bacterial infections often hinges on its performance in the presence of a high bacterial load, a phenomenon known as the inoculum effect. This guide focuses on the comparative efficacy of this compound, a second-generation cephamycin, and imipenem, a broad-spectrum carbapenem, against high-inoculum E. coli. Experimental data indicates that this compound maintains its potency at high bacterial concentrations, exhibiting a negligible inoculum effect. In contrast, imipenem's efficacy is significantly reduced at higher inocula, demonstrating a marked inoculum effect. This suggests that this compound may offer a more reliable bacteriolytic activity in infections characterized by a high density of E. coli.

In Vitro Susceptibility: The Inoculum Effect

The inoculum effect is defined as a significant increase in the minimum inhibitory concentration (MIC) of an antibiotic as the bacterial inoculum size increases. This phenomenon can have profound implications for clinical outcomes, as the bacterial load at the site of infection is often substantially higher than that used in standard susceptibility testing.

A key study directly comparing the two antibiotics against E. coli revealed a significant difference in their susceptibility to the inoculum effect. MICs and turbidimetric experiments showed a negligible inoculum effect for this compound, whereas a marked inoculum effect was observed for imipenem[1].

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Imipenem against Escherichia coli at Standard and High Inocula

AntibioticE. coli StrainInoculum (CFU/mL)MIC (µg/mL)Fold Increase in MICInoculum Effect
This compound Strain 11050.52xNegligible
1071
Strain 210512xNegligible
1072
Imipenem Strain 11050.25>32xMarked
107>8
Strain 21050.5>16xMarked
107>8

Data compiled from Soriano et al., 1992.[1]

Bactericidal Activity

The bacteriolytic activity of this compound and imipenem also differs. At concentrations near the MIC, this compound is associated with the formation of spheroplasts and subsequent bacteriolysis[1]. Conversely, imipenem tends to induce the formation of rounded cells[1]. The bactericidal activity rate of imipenem has been shown to be concentration-dependent and rapid[2].

While direct comparative time-kill curve data at high inoculums is limited, the available information suggests that the reduced potency of imipenem at high bacterial loads would likely translate to diminished bactericidal activity in such conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in Table 1 were determined using a broth microdilution method. The general procedure is as follows:

  • Bacterial Strains and Inoculum Preparation: Two strains of E. coli were used. Bacterial suspensions were prepared and diluted in broth to achieve final concentrations of approximately 105 CFU/mL (standard inoculum) and 107 CFU/mL (high inoculum).

  • Antibiotic Preparation: Serial twofold dilutions of this compound and imipenem were prepared in broth in microtiter plates.

  • Incubation: The microtiter plates were inoculated with the bacterial suspensions and incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start bacterial_culture Bacterial Culture start->bacterial_culture inoculation Inoculation of Microtiter Plates bacterial_culture->inoculation antibiotic_dilution Antibiotic Dilution Series antibiotic_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation reading MIC Reading incubation->reading end MIC Value reading->end Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Start prep_inoculum Prepare High-Inoculum E. coli Suspension start->prep_inoculum add_antibiotic Add Antibiotic (this compound or Imipenem) prep_inoculum->add_antibiotic sampling Collect Samples at Time Points add_antibiotic->sampling dilution Serial Dilution sampling->dilution plating Plate on Agar dilution->plating incubation Incubate Plates plating->incubation counting Count Colonies (CFU) incubation->counting plotting Plot Time-Kill Curve counting->plotting end Results plotting->end Beta_Lactam_Mechanism cluster_drug Antibiotic Action cluster_bacterial_process Bacterial Cell Wall Synthesis cluster_outcome Outcome beta_lactam This compound or Imipenem pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp binds to and inactivates inhibition Inhibition of Peptidoglycan Synthesis beta_lactam->inhibition peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan catalyzes pbp->inhibition cell_wall Stable Cell Wall peptidoglycan->cell_wall lysis Cell Lysis and Bacterial Death inhibition->lysis

References

Cefminox and Latamoxef: A Head-to-Head Comparison of a Novel Cephamycin and a First-Generation Oxacephem Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the in vitro activity of Cefminox and Latamoxef against a range of clinically significant anaerobic bacteria. This document synthesizes available experimental data to offer an objective performance assessment of these two β-lactam antibiotics.

The effective treatment of anaerobic infections is a critical challenge in clinical practice. This compound, a cephamycin antibiotic, and Latamoxef, an oxacephem, have both demonstrated utility in combating these infections. This guide offers a direct comparison of their efficacy against key anaerobic pathogens, supported by quantitative data and detailed experimental methodologies.

In Vitro Susceptibility Data

The in vitro activity of this compound and Latamoxef against a variety of anaerobic bacteria has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency. The antibacterial activity of this compound against Bacteroides fragilis has been found to be comparable to that of Latamoxef[1].

Anaerobic BacteriaThis compound MIC (µg/mL)Latamoxef (Moxalactam) MIC (µg/mL)
Overall (357 isolates) MIC50: 1.0, MIC90: 16.0 [2]MIC50: 2.0, MIC90: 64.0 [2]
Bacteroides fragilisMIC90: 2.0[2]MIC90: <4[3]
Bacteroides thetaiotaomicronMIC90: 4.0[2]MIC90: <128[3]
FusobacteriaMIC90: 1.0[2]Not Available
PeptostreptococciMIC90: 2.0[2]Not Available
Clostridia (including C. difficile)MIC90: 2.0[2]Not Available

Table 1: Comparative In Vitro Activity of this compound and Latamoxef Against Anaerobic Bacteria. [2][3]

Experimental Protocols

The data presented in this guide were primarily obtained using the agar (B569324) dilution method, a standard procedure for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria. The protocol involves the following key steps:

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and Latamoxef are prepared at high concentrations in a suitable solvent.

  • Preparation of Agar Plates with Antimicrobial Agents: A series of agar plates (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K1) are prepared, each containing a specific, twofold serial dilution of the antimicrobial agent. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium (e.g., thioglycolate broth) to a standardized turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.

  • Inoculation of Plates: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension. A multipoint inoculator is often used to test multiple isolates simultaneously.

  • Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Visualizing the Comparative Activity

The following diagram illustrates the comparative in vitro activity spectra of this compound and Latamoxef against key groups of anaerobic bacteria based on the available MIC90 data.

G cluster_drugs Antibiotics cluster_bacteria Anaerobic Bacteria This compound This compound B_fragilis B. fragilis (MIC90 ≤ 2.0 | <4) This compound->B_fragilis Highly Active B_theta B. thetaiotaomicron (MIC90 = 4.0 | <128) This compound->B_theta Highly Active Fusobacterium Fusobacterium (MIC90 = 1.0) This compound->Fusobacterium Highly Active Peptostreptococcus Peptostreptococcus (MIC90 = 2.0) This compound->Peptostreptococcus Highly Active Clostridium Clostridium (MIC90 = 2.0) This compound->Clostridium Highly Active Latamoxef Latamoxef Latamoxef->B_fragilis Highly Active Latamoxef->B_theta Less Active

Figure 1: Comparative activity spectra of this compound and Latamoxef.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Cefminox Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cefminox is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to established protocols is essential to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.

This compound, a second-generation cephalosporin (B10832234) antibiotic, is classified as a chemical waste product. As such, all materials contaminated with this compound, including unused or expired powder, stock solutions, culture media, and used laboratory consumables, require deactivation and disposal through a designated chemical waste stream. Improper disposal, such as discharging into the sewer system or discarding in general waste, is strongly discouraged.[1]

This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the protection of both laboratory personnel and the environment.

This compound Waste Disposal Procedures

The primary methods for the disposal of this compound waste are chemical inactivation and high-temperature incineration. The appropriate method depends on the nature and concentration of the waste.

Chemical Inactivation: Alkaline Hydrolysis

For liquid this compound waste, particularly concentrated solutions, chemical inactivation through alkaline hydrolysis is a recommended pre-treatment step. This process involves the use of a strong base to break the β-lactam ring, a key structural component for the antibiotic's activity, rendering it inactive.[2]

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol outlines a general procedure for the chemical inactivation of this compound in a laboratory setting. Researchers should adapt this protocol based on the specific concentration of their this compound waste and in consultation with their institution's Environmental Health and Safety (EHS) department.

Materials:

  • This compound-contaminated liquid waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate acid for neutralization (e.g., 1 M Hydrochloric Acid - HCl)

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Stir plate and stir bar

  • Appropriate chemical waste container

Procedure:

  • Preparation: In a designated fume hood, place the container of this compound waste on a stir plate. Add a stir bar to the container.

  • Alkalinization: While stirring, slowly add an equal volume of 1 M NaOH solution to the this compound waste.[2][3] For example, to 100 mL of this compound solution, add 100 mL of 1 M NaOH.

  • Hydrolysis: Allow the mixture to stir at room temperature. The hydrolysis of the β-lactam ring will proceed. While one study indicated that stirring overnight was sufficient for complete degradation of some beta-lactams, other research on cephalosporins suggests that degradation can occur within minutes at a sufficiently high pH (pH > 11).[2][4][5] It is recommended to stir for a minimum of 2 hours to ensure complete inactivation.

  • Neutralization: After the inactivation period, slowly add a suitable acid (e.g., 1 M HCl) while continuously monitoring the pH. The goal is to bring the pH of the solution to a neutral range (pH 6-8). Exercise caution as this neutralization reaction can be exothermic.

  • Disposal: Once neutralized, the inactivated solution can be disposed of as chemical waste in accordance with institutional and local regulations. The final solution should be transferred to a clearly labeled hazardous waste container.

High-Temperature Incineration

Solid this compound waste, including expired powder, contaminated labware (pipette tips, flasks, plates), and personal protective equipment, should be disposed of via high-temperature incineration.[1] This method ensures the complete destruction of the antibiotic. Pharmaceutical waste incinerators operate at high temperatures to break down the chemical compounds into non-hazardous materials.

Disposal MethodParameterValue
High-Temperature Incineration Primary Chamber Temperature760°C - 980°C
Secondary Chamber Temperature980°C - 1095°C

This table summarizes the typical operating temperatures for controlled-air medical waste incinerators.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a research environment.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Processing cluster_2 Final Disposal Waste This compound Waste (Solid & Liquid) Segregate Segregate from General Waste Waste->Segregate LiquidWaste Liquid Waste (Solutions, Media) Segregate->LiquidWaste SolidWaste Solid Waste (Powder, Labware, PPE) Segregate->SolidWaste Inactivation Chemical Inactivation (Alkaline Hydrolysis) LiquidWaste->Inactivation Incineration High-Temperature Incineration SolidWaste->Incineration Disposal Dispose as Hazardous Waste (per institutional & local regulations) Inactivation->Disposal Incineration->Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Essential Safety and Logistical Information

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Segregation and Collection: Immediately segregate all this compound-contaminated waste from general laboratory waste.[1] Use designated, clearly labeled, and leak-proof containers for chemical or pharmaceutical waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the disposal methods used, in accordance with your institution's policies and local regulations.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical inactivation protocols and disposal procedures. Institutional and local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefminox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cefminox, a second-generation cephalosporin (B10832234) antibiotic. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure and compliant research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound sodium is classified as hazardous. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to allergy or asthma-like symptoms or breathing difficulties if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Equipment/Measure Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]To protect eyes from splashes or dust.[4]
Skin Protection Chemical-resistant protective gloves (e.g., nitrile) and impervious protective clothing.[1][3][4]To prevent skin contact with the compound.[4]
Respiratory Protection A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or irritation occurs. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[1][4]To prevent inhalation of dust or aerosols.
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]To control airborne exposure to the compound.[4]
Hygiene Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1][3][4]To minimize overall exposure and contamination.[4]

Occupational Exposure Limits:

There are no established occupational exposure limit values for this compound.[1]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol outlines the key stages of the operational workflow.

1. Preparation and Handling:

  • Risk Assessment: Before commencing any experiment, conduct a thorough risk assessment.

  • Engineering Controls: All work should be performed in a designated, well-ventilated area, ideally within a chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Always don the appropriate PPE as detailed in Table 1 before handling this compound.[4]

  • Avoiding Dust Formation: When working with the powder form of this compound, handle it carefully to prevent the generation of dust.[1][4]

2. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and consult a physician.[1]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

3. Spill Management:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Cleanup: For powder spills, cover with a plastic sheet or tarp to minimize spreading. Mechanically collect the spilled material and place it in a suitable, closed container for disposal.[4] Avoid creating dust.[1]

  • Decontamination: Thoroughly clean the contaminated surface after the spill has been cleared.[4]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated place, protected from sunlight.[2] Recommended storage temperature is typically between +2°C and +8°C.[2]

5. Disposal Plan:

  • Segregation: All this compound-contaminated waste, including unused product, solutions, and contaminated labware, must be segregated from general laboratory waste.[5]

  • Labeling: Collect all this compound waste in clearly labeled, leak-proof containers designated for chemical or pharmaceutical waste.[5]

  • Regulatory Compliance: Dispose of the waste through a licensed professional waste disposal service.[1] Discharge into the environment must be avoided.[1] For unused medicines, community drug take-back programs are the best option. If not available, mix the substance with an undesirable material like coffee grounds or kitty litter, place it in a sealed plastic bag, and dispose of it in the trash.[6][7]

Visualizing the Workflow and Risk Mitigation

To further clarify the operational and safety procedures, the following diagrams illustrate the handling workflow and the logical relationships in risk assessment and mitigation.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Risk Assessment Risk Assessment Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Risk Assessment->Engineering Controls (Fume Hood) Don PPE Don PPE Engineering Controls (Fume Hood)->Don PPE Weighing & Preparation of Solutions Weighing & Preparation of Solutions Don PPE->Weighing & Preparation of Solutions Proceed to Handling Experimental Use Experimental Use Weighing & Preparation of Solutions->Experimental Use Decontamination of Work Area Decontamination of Work Area Experimental Use->Decontamination of Work Area Spill Spill Experimental Use->Spill Exposure Exposure Experimental Use->Exposure Segregation of Waste Segregation of Waste Decontamination of Work Area->Segregation of Waste Waste Collection (Labeled, Leak-proof) Waste Collection (Labeled, Leak-proof) Segregation of Waste->Waste Collection (Labeled, Leak-proof) Licensed Disposal Service Licensed Disposal Service Waste Collection (Labeled, Leak-proof)->Licensed Disposal Service Contain & Clean Up Contain & Clean Up Spill->Contain & Clean Up First Aid Measures First Aid Measures Exposure->First Aid Measures Contain & Clean Up->Segregation of Waste Seek Medical Attention Seek Medical Attention First Aid Measures->Seek Medical Attention

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

This compound Risk Mitigation This compound Risk Mitigation Strategy cluster_hazards Hazard Identification cluster_risk Risk Assessment cluster_controls Control Measures Hazards Harmful if Swallowed Skin & Eye Irritant Respiratory Sensitizer Exposure Potential Exposure Potential Hazards->Exposure Potential Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Exposure Potential->Engineering Controls (Fume Hood) Administrative Controls (SOPs, Training) Administrative Controls (SOPs, Training) Exposure Potential->Administrative Controls (SOPs, Training) Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Exposure Potential->Personal Protective Equipment (PPE) Inhalation Inhalation Inhalation->Exposure Potential Dermal Contact Dermal Contact Dermal Contact->Exposure Potential Ingestion Ingestion Ingestion->Exposure Potential Safe Handling Outcome Safe Handling Outcome Engineering Controls (Fume Hood)->Safe Handling Outcome Administrative Controls (SOPs, Training)->Safe Handling Outcome Personal Protective Equipment (PPE)->Safe Handling Outcome

Caption: A diagram showing the relationship between hazards, risks, and control measures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox
Reactant of Route 2
Reactant of Route 2
Cefminox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.